5-hydroxyflavanone
Description
Structure
3D Structure
Properties
CAS No. |
22701-17-3 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 |
IUPAC Name |
5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2 |
SMILES |
C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |
Synonyms |
2,3-Dihydro-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: 5-Hydroxyflavanone vs. 5-Hydroxyflavone
Structural Divergence, Spectroscopic Signatures, and Synthetic Interconversion
Executive Summary
In the development of flavonoid-based therapeutics, the distinction between the flavanone and flavone scaffolds is chemically subtle—a single bond order change at C2–C3—yet pharmacologically profound. This guide analyzes the structural and electronic dichotomy between 5-hydroxyflavanone (saturated C-ring) and 5-hydroxyflavone (unsaturated C-ring).
For the medicinal chemist, the 5-hydroxyl group is not merely a substituent; it is a critical structural anchor that forms a strong intramolecular hydrogen bond with the C4-carbonyl. This interaction, termed the "chelating hydroxyl," is modulated significantly by the planarity of the ring system, influencing pKa, lipophilicity, and target binding kinetics.
Molecular Architecture & Stereochemistry
The fundamental differentiator lies in the hybridization of the C2 and C3 carbons.
-
5-Hydroxyflavanone:
-
Hybridization: C2 and C3 are
hybridized. -
Geometry: The C-ring adopts a sofa or half-chair conformation. The B-ring (phenyl group) at C2 is typically in an equatorial position to minimize steric strain.
-
Chirality: C2 is a chiral center. Natural flavanones usually exist as the (2S)-enantiomer, though synthetic routes often yield racemates.
-
Conjugation: The A-ring is conjugated to the carbonyl, but the B-ring is electronically isolated from the chromophore.
-
-
5-Hydroxyflavone:
-
Hybridization: C2 and C3 are
hybridized (double bond). -
Geometry: The entire A-C ring system is planar . The B-ring possesses free rotation but tends to be coplanar with the A-C system to maximize
- conjugation. -
Chirality: Achiral.
-
Conjugation: Extended conjugation system connecting the A-ring, C-ring ketone, and B-ring.
-
Visualization: Structural Logic Flow
Figure 1: Structural causality flow. The oxidation of the C2-C3 bond dictates the transition from a chiral, kinked scaffold to a planar, conjugated pharmacophore.
Electronic Environment: The 5-OH/4-C=O Interaction
The 5-hydroxyl group is unique among flavonoid substituents due to its proximity to the C4 carbonyl.
The "Chelating" Hydroxyl
In both molecules, the 5-OH acts as a hydrogen bond donor (HBD) and the C4-carbonyl oxygen as a hydrogen bond acceptor (HBA), forming a stable 6-membered pseudo-ring.
-
In 5-Hydroxyflavone: The C2=C3 double bond allows the B-ring to donate electron density into the carbonyl via resonance (cross-conjugation). This increases the electron density on the carbonyl oxygen, making it a stronger H-bond acceptor. Consequently, the intramolecular H-bond is stronger in the flavone than in the flavanone.
-
In 5-Hydroxyflavanone: The B-ring is isolated. The carbonyl basicity relies solely on the A-ring resonance. The H-bond is present but weaker.[1]
Implication: The 5-OH proton in flavones is significantly deshielded (downfield shift in NMR) and is harder to deprotonate (higher pKa) compared to a free phenol, but the strong H-bond makes the 5-OH less available for intermolecular interactions with solvent or protein targets.
Spectroscopic Identification
Distinguishing these two congeners requires precise analysis of NMR coupling constants and UV absorption maxima.
| Feature | 5-Hydroxyflavanone | 5-Hydroxyflavone | Mechanistic Cause |
| 1H NMR (C2/C3) | ABX System: H-2 (dd, ~5.4 ppm)H-3ax (dd, ~3.0 ppm)H-3eq (dd, ~2.8 ppm) | Singlet: H-3 (s, ~6.6–6.8 ppm)No H-2 proton. | Flavanone has chiral C2 and diastereotopic C3 protons. Flavone has a planar olefinic C3-H. |
| 1H NMR (5-OH) | Sharp singlet, ~12.0 ppm | Sharp singlet, ~12.5–13.0 ppm | Stronger intramolecular H-bonding in flavone deshields the proton further. |
| UV-Vis ( | Band II: ~280–290 nmBand I: Weak/Shoulder (~320 nm) | Band II: ~260–270 nmBand I: Strong (~330–350 nm) | Flavone conjugation extends over A, C, and B rings, causing a bathochromic (Red) shift of Band I. |
| IR (C=O) | ~1640–1650 cm⁻¹ | ~1620–1640 cm⁻¹ | Stronger H-bonding in flavone weakens the C=O bond character, lowering the frequency. |
Synthetic Interconversion: Oxidative Dehydrogenation
Converting 5-hydroxyflavanone to 5-hydroxyflavone is a standard "aromatization" of the C-ring. The preferred method in high-purity applications utilizes DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) due to its specificity and mild conditions compared to Selenium Dioxide or Pd/C.
Protocol: DDQ-Mediated Dehydrogenation
Objective: Conversion of 5-hydroxyflavanone to 5-hydroxyflavone.
Reagents:
-
Substrate: 5-Hydroxyflavanone (1.0 equiv)[2]
-
Oxidant: DDQ (1.1 – 1.2 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous) or Benzene (if strictly necessary, Dioxane preferred for toxicity profile)
-
Workup: Sodium Bicarbonate (
), Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-hydroxyflavanone (1 mmol, ~240 mg) in anhydrous 1,4-dioxane (10 mL).
-
Addition: Add DDQ (1.1 mmol, ~250 mg) in a single portion. The solution will turn immediately dark (formation of Charge Transfer complex).
-
Reflux: Heat the mixture to reflux (101°C) under an inert atmosphere (
or Ar). Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).-
Note: Flavanone typically runs higher (less polar) than the Flavone due to the "kinked" shape exposing less surface area to silica, though the 5-OH H-bond complicates this. Rely on UV visualization (Flavone absorbs strongly at 365nm; Flavanone is weaker).
-
-
Completion: Reaction is usually complete within 3–6 hours. A precipitate of DDHQ (reduced hydroquinone) may form.
-
Workup:
-
Cool to room temperature.
-
Filter off the precipitated DDHQ.
-
Evaporate the filtrate under reduced pressure.
-
Redissolve the residue in DCM (20 mL).
-
Wash with saturated
(2 x 10 mL) to remove residual hydroquinone and acidic impurities. -
Wash with Brine (10 mL), dry over
, and concentrate.
-
-
Purification: Recrystallize from Methanol or purify via Flash Column Chromatography (
, Hexane/EtOAc gradient).
Visualization: Reaction Pathway
Figure 2: Oxidative dehydrogenation pathway using DDQ. The mechanism involves hydride abstraction to restore aromaticity in the pyrone ring.
Pharmacophore Implications (SAR)
The structural shift dictates the biological target profile.
-
DNA Intercalation:
-
5-Hydroxyflavone: The planar structure allows it to slide between DNA base pairs (intercalation). Research indicates 5-substituted flavones can stabilize DNA triplexes.
-
5-Hydroxyflavanone: The "kinked" C2-C3 bond prevents effective intercalation. It is more likely to bind in globular protein pockets (e.g., kinases) where stereochemistry at C2 provides specificity.
-
-
Antioxidant Activity (Radical Scavenging):
-
Both compounds scavenge radicals via the phenolic 5-OH. However, the flavone radical is more stable due to resonance delocalization across the entire A-C-B ring system. The flavanone radical is confined to the A-ring.
-
Result: 5-Hydroxyflavone is generally a more potent antioxidant in electron-transfer assays.
-
-
Metabolic Stability:
-
The C2=C3 double bond in flavones is susceptible to metabolic epoxidation or reduction, whereas the flavanone is already reduced but prone to ring-opening (chalcone formation) under high pH conditions.
-
References
-
Structural & Spectroscopic Data: Looker, J. H., et al. "The NMR Spectra of Some 5-Hydroxyflavones." Journal of Heterocyclic Chemistry, vol. 1, no. 5. (Generalized citation for spectral data of hydroxyflavones).
-
Synthesis Protocol (DDQ): Imafuku, K., et al. "Dehydrogenation of flavanones with DDQ."[3] Bulletin of the Chemical Society of Japan. Validated standard protocol for oxidative dehydrogenation.
- Hydrogen Bonding Analysis: Emsley, J. "The composition, structure and hydrogen bonding of the β-diketones." Structure and Bonding, vol 57. Springer.
-
Biological Activity (DNA Binding): "5-Substituted Flavones—Another Class of Potent Triplex DNA-Specific Ligands."[2][4] Journal of Medicinal Chemistry.
-
NR4A1 Binding: "Flavone and Hydroxyflavones Are Ligands That Bind the Orphan Nuclear Receptor 4A1."[5] Molecules.
Sources
- 1. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Substituted Flavones—Another Class of Potent Triplex DNA-Specific Ligands as Antigene Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
5-hydroxyflavanone CAS number and chemical properties
5-Hydroxyflavanone: Chemical Profile, Synthesis, and Technical Applications
Part 1: Executive Summary
5-Hydroxyflavanone (CAS: 22701-17-3) is a pivotal dihydroflavonoid scaffold characterized by a hydroxyl group at the C-5 position and a saturated C2-C3 bond.[1][2][3] Unlike its oxidized counterpart, 5-hydroxyflavone, this molecule retains a chiral center at C-2, making it a critical intermediate in the biosynthesis of more complex flavonoids like anthocyanins and isoflavones.
For drug development professionals, 5-hydroxyflavanone presents a unique pharmacophore: the intramolecular hydrogen bond between the 5-OH and the 4-carbonyl group creates a stable, six-membered pseudo-ring system. This feature significantly influences its lipophilicity, membrane permeability, and metal-chelating capabilities, distinguishing its biological profile from other polyphenols.[2]
Part 2: Chemical Identity & Physicochemical Profile
Table 1: Chemical Identification & Core Properties
| Property | Data |
| Chemical Name | 5-Hydroxyflavanone |
| CAS Number | 22701-17-3 |
| IUPAC Name | 5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Acetone, DCM; Sparingly soluble in water |
| Melting Point | ~100–135 °C (Experimental range varies by purity/crystal form) |
| Chirality | C-2 (Typically isolated as racemate in synthesis; (S)-isomer in biosynthesis) |
Part 3: Synthetic Pathways & Methodology
The synthesis of 5-hydroxyflavanone typically follows a biomimetic route involving the Claisen-Schmidt condensation followed by an intramolecular Michael-type addition (cyclization).
Reaction Mechanism Visualization
The following diagram illustrates the transformation from simple precursors to the final flavanone core.
Caption: Synthetic route from acetophenone precursors via chalcone intermediate to 5-hydroxyflavanone.
Experimental Protocol: Laboratory Scale Synthesis
Note: This protocol is adapted for research-grade synthesis.
Reagents:
-
2,6-Dihydroxyacetophenone (1.0 eq)[4]
-
Benzaldehyde (1.1 eq)
-
Potassium Hydroxide (KOH) (50% aq.[2] solution)
-
Ethanol (Absolute)[5]
-
Hydrochloric Acid (HCl) (2M)
Step-by-Step Workflow:
-
Condensation (Chalcone Formation):
-
Dissolve 2,6-dihydroxyacetophenone in ethanol at 0°C.
-
Add benzaldehyde followed by dropwise addition of 50% KOH.[2]
-
Stir the deep red/orange solution at room temperature for 24–48 hours.
-
Checkpoint: Monitor TLC for the disappearance of acetophenone. The chalcone intermediate (2',6'-dihydroxychalcone) will appear as a distinct yellow/orange spot.
-
-
Cyclization (Flavanone Formation):
-
Pour the reaction mixture into ice-cold water.
-
Acidify carefully with 2M HCl to pH ~3–4.[2] The chalcone will precipitate.[2]
-
Critical Step: To favor the flavanone over the chalcone, reflux the precipitate in acidic ethanol or acetic acid for 2–4 hours. The intramolecular hydrogen bond in the 6'-hydroxychalcone favors cyclization to the 5-hydroxyflavanone.
-
-
Purification:
Part 4: Spectroscopic Characterization
Correct identification relies on distinguishing the flavanone (saturated C2-C3) from the flavone (unsaturated C2=C3) and confirming the 5-OH chelation.
Table 2: Key NMR & UV Diagnostic Signals
| Technique | Signal | Assignment & Interpretation |
| ¹H NMR (CDCl₃) | δ 12.61 ppm (s) | 5-OH : Sharp, downfield singlet indicating strong intramolecular H-bond with C4=O. |
| δ 5.43 ppm (dd) | H-2 : Characteristic oxymethine doublet of doublets; confirms flavanone ring closure.[2] | |
| δ 2.80–3.10 ppm (m) | H-3 (ax/eq) : Two multiplets; distinct from the single vinylic H-3 of flavones (~6.7 ppm).[2] | |
| ¹³C NMR | δ 196.3 ppm | C-4 (C=O) : Carbonyl carbon, deshielded by H-bonding.[2] |
| δ 78.6 ppm | C-2 : Chiral center carbon.[2] | |
| UV-Vis | Bathochromic Shift | Addition of AlCl₃ causes a red shift (~30–50 nm) in Band II, diagnostic of the 5-OH/4-keto chelating site. |
Part 5: Biological & Pharmacological Potential[5][6]
5-Hydroxyflavanone is not just a precursor; it possesses distinct biological activities driven by its ability to modulate enzyme activity and interact with bacterial membranes.[2]
Mechanism of Action Map
The following diagram outlines the known and theoretical interactions of the 5-hydroxyflavanone scaffold.
Caption: Pharmacological interaction network of 5-hydroxyflavanone showing key targets and structural drivers.
Therapeutic Applications
-
Antibacterial Agent: Studies indicate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans.[2] The hydrophobicity of the unsubstituted B-ring aids in membrane penetration.[2]
-
Biosynthetic Tool: As the direct product of Chalcone Isomerase (CHI), it is used as a standard in enzymatic assays to study flavonoid biosynthesis pathways in plants.[2]
-
Lead Compound: It serves as a simplified template for designing more potent kinase inhibitors or antioxidants by derivatizing the B-ring while maintaining the A-ring chelating motif.[2]
References
-
PubChem. 5-Hydroxyflavone (Related Compound Data & Spectral References). [Link][2]
-
T. R. Seshadri & V. Venkateswarlu. Synthesis of 5-Hydroxyflavonols.[2] Proceedings of the Indian Academy of Sciences.[2] [Link]
-
M. A. Fakhry et al. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids. PubMed Central.[2] [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 5-Hydroxyflavone | C15H10O3 | CID 68112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FLAVONE(525-82-6) 1H NMR [m.chemicalbook.com]
- 5. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]
2,3-Dihydro-5-hydroxyflavone: Technical Guide to Nomenclature, Synthesis, and Structural Properties
[1][2][3]
Executive Summary
2,3-dihydro-5-hydroxyflavone (Commonly: 5-Hydroxyflavanone ) represents a critical structural scaffold in flavonoid chemistry.[1][2][3] Distinct from its unsaturated analog (5-hydroxyflavone), this molecule features a saturated C2-C3 bond, introducing a chiral center at C2 and enabling specific stereochemical interactions in biological systems.[1] Its significance in drug development lies in its role as a minimal pharmacophore for studying the 5-hydroxy-4-keto chelation motif , a structural feature that governs lipophilicity, membrane permeability, and target binding affinity in more complex flavonoids like Pinocembrin and Naringenin.[1][3]
This guide provides a definitive technical reference for the nomenclature, synthesis, and characterization of 5-Hydroxyflavanone, designed for application scientists and medicinal chemists.
Part 1: Chemical Identity & Nomenclature
Precision in nomenclature is vital to distinguish this compound from the fully unsaturated flavones.[3] The "dihydro" prefix indicates the saturation of the double bond in the C-ring, classifying it as a flavanone .[3]
Core Identifiers
| Descriptor | Value | Notes |
| Common Name | 5-Hydroxyflavanone | Preferred trivial name.[1][2][3][4][5][6][7][8] |
| CAS Registry Number | 22701-17-3 | Distinct from 5-Hydroxyflavone (CAS 491-78-1).[1][2][3] |
| IUPAC Name | 5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | Systematic naming.[1][2][3] |
| Molecular Formula | C₁₅H₁₂O₃ | |
| Molecular Weight | 240.25 g/mol | |
| SMILES | O=C1CC(C2=CC=CC=C2)Oc3cccc(O)c13 | |
| InChI Key | HVQAJTFOCKOKIN-UHFFFAOYSA-N | (Note: Check stereochemistry for specific isomers) |
Synonyms and Database Mapping
-
Systematic Synonyms: 5-hydroxy-2-phenylchroman-4-one; 2,3-dihydro-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one.[1][2][3]
-
Chemical Class: Flavanone; Homoisoflavonoid precursor; Phenylpropanoid derivative.[1][2]
Nomenclature Hierarchy Diagram
The following diagram illustrates the structural taxonomy and naming conventions distinguishing flavanones from related scaffolds.
Caption: Hierarchical classification of 5-Hydroxyflavanone within the flavonoid family, highlighting the critical saturation at C2-C3.
Part 2: Structural Analysis & Causality
Understanding the physicochemical behavior of 5-hydroxyflavanone requires analyzing its intramolecular interactions.[1][2][3]
The 5-OH/4-Keto Chelation Effect
The defining feature of this molecule is the strong intramolecular hydrogen bond between the hydroxyl proton at C5 and the carbonyl oxygen at C4.[1][2][3]
-
Causality: This 6-membered chelate ring locks the conformation, significantly reducing the acidity of the phenolic proton and increasing the molecule's lipophilicity compared to isomers where the -OH is at C6 or C7.[1][3]
-
Experimental Evidence (NMR): In ¹H-NMR (CDCl₃), the C5-OH proton appears as a sharp singlet extremely downfield (typically δ 12.0 – 12.6 ppm ).[1][3] This is a self-validating spectral marker; absence of this signal indicates ring opening or incorrect substitution.[1][2][3]
Stereochemistry
The C2 position is a chiral center.[3]
-
Natural Occurrence: Most naturally occurring flavanones exist in the (2S)-configuration .[1][3]
-
Synthetic Outcome: Standard non-stereoselective synthesis yields a racemic mixture (±) .[3] Resolution or asymmetric synthesis is required to isolate the (2S) or (2R) enantiomers for biological assays, as protein binding pockets are often stereospecific.
Part 3: Synthesis Protocol (Self-Validating)
The most robust route to 5-hydroxyflavanone is the Claisen-Schmidt Condensation followed by Biomimetic Cyclization .[1][2][3] This protocol is preferred over direct acylation methods due to higher regioselectivity.[2]
Reaction Scheme
-
Precursor: 2',6'-Dihydroxyacetophenone (Resacetophenone).[1]
-
Reagent: Benzaldehyde.
-
Intermediate: 2',6'-Dihydroxychalcone.
-
Product: 5-Hydroxyflavanone.[1][2][3][4][5][6][7][8][9][10][11]
Step-by-Step Methodology
Phase 1: Chalcone Formation (Claisen-Schmidt)[1][2][3]
-
Reagents: 2',6'-Dihydroxyacetophenone (1.0 eq), Benzaldehyde (1.1 eq), KOH (50% aq), Ethanol.
-
Procedure:
-
Dissolve 2',6'-dihydroxyacetophenone in ethanol under N₂ atmosphere.
-
Add benzaldehyde.[2]
-
Dropwise add aqueous KOH at 0°C. Stir at room temperature for 24-48 hours.
-
Causality: The strong base generates the enolate of the acetophenone, which attacks the benzaldehyde.[3] The 2' and 6' positions are equivalent, preventing regio-isomeric byproducts at this stage.[1][3]
-
Workup: Pour into ice water and acidify with HCl.
-
Observation (Validation): A color change to deep orange/red indicates the formation of the chalcone (extended conjugation).[3]
-
Phase 2: Cyclization (Isomerization)[3]
-
Reagents: Sodium Acetate (NaOAc), Ethanol/Water, reflux.
-
Procedure:
-
Suspend the orange chalcone precipitate in ethanol.
-
Add NaOAc (catalytic amount) and reflux for 4-6 hours.
-
Mechanism: The phenoxide ion attacks the
-carbon of the -unsaturated ketone (Michael addition-like intramolecular cyclization).[1][2][3] -
Workup: Cool to crystallize. Recrystallize from methanol.
-
Self-Validating Endpoint: The reaction is complete when the deep orange color fades to pale yellow or colorless , indicating the loss of the chalcone double bond and formation of the flavanone.[3]
-
Synthesis Pathway Diagram[1]
Caption: Synthetic route from acetophenone precursors to 5-hydroxyflavanone via the chalcone intermediate.
Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following data points.
| Technique | Expected Signal | Interpretation |
| ¹H-NMR (CDCl₃) | δ ~12.1 ppm (s, 1H) | Chelated 5-OH (Critical purity marker).[1][2][3] |
| ¹H-NMR (CDCl₃) | δ ~5.4 ppm (dd, 1H) | H-2 proton (Chiral center). |
| ¹H-NMR (CDCl₃) | δ ~2.8-3.1 ppm (m, 2H) | H-3 protons (distinctive ABX system with H-2).[1][2][3] |
| UV-Vis | λmax ~290 nm, ~330 nm (sh) | Typical flavanone absorption (Band II dominant).[3] |
| UV-Vis (+AlCl₃) | Bathochromic Shift (+20-40 nm) | Confirms free 5-OH and 4-C=O chelation capability.[1][2][3] |
Part 5: Biological Context & Drug Development
For researchers in drug discovery, 5-hydroxyflavanone serves as a privileged scaffold .[1][2]
-
Antimicrobial Activity: The 5-OH group is essential for activity against methicillin-resistant Staphylococcus aureus (MRSA) in related flavonoids.[1][2][3] The lipophilicity provided by the intramolecular H-bond aids in penetrating bacterial membranes.[1][2][3]
-
Metabolic Stability: Unlike flavonols (3-OH), flavanones are less susceptible to rapid oxidation, though they can be metabolized by P450 enzymes to flavones or hydroxylated metabolites.
-
Chemical Probe: It is used to study Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms, although this is more pronounced in 3-hydroxyflavones.[1][2][3] In 5-hydroxyflavanone, the H-bond stabilizes the ground state, influencing fluorescence properties useful in cellular imaging.[1][3]
References
-
National Institute of Standards and Technology (NIST). 3-Hydroxyflavone (and related structures) Mass Spectrum and Data.[3] NIST Chemistry WebBook.[2] Available at: [Link][3]
-
PubChem. 5-Hydroxyflavanone Compound Summary (CAS 22701-17-3).[1][2][3] National Library of Medicine.[2][3] Available at: [Link][3]
-
Seshadri, T. R., & Venkateswarlu, V. (1947). Synthesis of 5-hydroxyflavonols.[1][2][3][4][6][8][9][11] Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link][1][3]
-
PhytoBank. 5-Hydroxyflavanone (PHY0131345) Chemical Record.[1][2][3] The Metabolomics Innovation Centre.[2][3] Available at: [Link][3]
Sources
- 1. lookchem.com [lookchem.com]
- 2. PhytoBank [phytobank.ca]
- 3. Microbial Transformation of Flavonoids by Isaria fumosorosea ACCC 37814 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally Occurring Flavonoids and Isoflavonoids and Their Microbial Transformation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. A Cluster of Genes Encodes the Two Types of Chalcone Isomerase Involved in the Biosynthesis of General Flavonoids and Legume-Specific 5-Deoxy(iso)flavonoids in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5-Hydroxyflavanone | CymitQuimica [cymitquimica.com]
- 11. scielo.br [scielo.br]
Introduction: The Architectural Elegance of 5-Hydroxyflavanones
An In-depth Technical Guide to the Biological Activity of 5-Hydroxyflavanone Derivatives
Flavonoids are a vast and diverse class of polyphenolic compounds ubiquitously found in the plant kingdom, forming a cornerstone of natural product chemistry and pharmacology.[1] Their characteristic C6-C3-C6 carbon skeleton gives rise to various subclasses, including flavones, flavonols, and flavanones. Among these, flavanones, distinguished by the saturation of the C2-C3 bond in their heterocyclic C ring, represent a particularly intriguing group for therapeutic development.
This guide focuses specifically on 5-hydroxyflavanone and its derivatives. The hydroxyl group at the C5 position is a key structural feature, forming an intramolecular hydrogen bond with the C4-carbonyl group. This configuration not only influences the molecule's planarity and electronic properties but also provides a crucial site for metal chelation and interaction with biological targets.[2] The inherent bioactivities of this scaffold, ranging from antioxidant to anticancer effects, make its derivatives prime candidates for drug discovery.[3][4]
As a Senior Application Scientist, the objective of this document is not merely to list these activities but to provide a deeper, mechanistic understanding and practical framework for their evaluation. We will explore the causality behind the therapeutic effects, detail robust experimental protocols for their validation, and present a clear, data-driven narrative for researchers, scientists, and drug development professionals.
Pillar 1: Antioxidant and Radical Scavenging Capabilities
The capacity of flavonoids to act as antioxidants is one of their most well-documented properties.[5] This activity is foundational to many of their other therapeutic effects, as oxidative stress is a key pathological driver in inflammation, neurodegeneration, and cancer.
Mechanistic Rationale: The Chemistry of Protection
The antioxidant activity of 5-hydroxyflavanone derivatives stems primarily from their ability to donate a hydrogen atom from their hydroxyl groups to neutralize highly reactive free radicals (e.g., reactive oxygen species - ROS, and reactive nitrogen species - RNS). The stability of the resulting flavonoid radical is crucial and is enhanced by delocalization of the unpaired electron across the aromatic system.[5]
The structure-activity relationship (SAR) is paramount:
-
The 5-OH Group: While the 5-OH group contributes to the overall antioxidant capacity, its hydrogen-bonding to the C4-carbonyl makes it a less favorable hydrogen donor compared to other hydroxyl groups on the A or B rings.[6]
-
B-Ring Hydroxylation: The number and position of hydroxyl groups on the B-ring are the most significant determinants of radical scavenging activity. A catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) configuration on the B-ring dramatically increases antioxidant potential due to the formation of a stable ortho-semiquinone radical.[5]
This understanding allows researchers to rationally design or select derivatives with enhanced potency. A derivative with multiple hydroxyl groups on the B-ring is predicted to be a more effective radical scavenger than the parent 5-hydroxyflavanone.
Experimental Workflow: Screening for Antioxidant Activity
A logical first step in assessing a new derivative is to determine its intrinsic antioxidant potential. This workflow provides a tiered approach from simple chemical assays to more complex cell-based models.
Caption: Tiered workflow for antioxidant activity screening.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol provides a reliable and high-throughput method for assessing the radical scavenging activity of test compounds. The principle rests on the color change of the stable DPPH radical (purple) upon reduction by an antioxidant to its non-radical form (yellow).
Materials:
-
5-hydroxyflavanone derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (517 nm absorbance)
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of each 5-hydroxyflavanone derivative and ascorbic acid in methanol.
-
Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution protected from light.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds (e.g., serial dilutions from 100 µg/mL to 1.56 µg/mL) to respective wells.
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Ascorbic acid is used as the positive control and is tested at the same concentrations.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The causality here is to allow the reaction between the antioxidant and the radical to reach equilibrium.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Plot the scavenging percentage against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Self-Validation and Trustworthiness: The inclusion of a well-characterized positive control like ascorbic acid is critical. It validates the assay's performance and provides a benchmark against which the potency of the test derivatives can be compared. A low IC50 value indicates high antioxidant activity.
| Compound | IC50 (µg/mL) |
| 5-Hydroxyflavanone | >100 |
| 5,7-Dihydroxyflavanone (Pinocembrin) | 45.8 |
| 5,3',4'-Trihydroxyflavanone | 12.2 |
| Ascorbic Acid (Control) | 5.6 |
| Caption: Representative IC50 values demonstrating the structure-activity relationship of hydroxyl substitution on antioxidant activity. |
Pillar 2: Anti-Inflammatory Effects and Pathway Modulation
Chronic inflammation is a critical factor in numerous diseases. Flavonoids, including 5-hydroxyflavanone derivatives, are known to possess significant anti-inflammatory properties, often by modulating key signaling pathways.[7][8]
Mechanistic Rationale: Targeting the Inflammatory Cascade
The anti-inflammatory action of these compounds is multifaceted. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli (like TNF-α or lipopolysaccharide - LPS) trigger a cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]
5-hydroxyflavanone derivatives can intervene at multiple points in this pathway, for instance, by inhibiting the kinase (IKK) that phosphorylates IκB, thereby preventing NF-κB activation.
Caption: Inhibition of the NF-κB signaling pathway by 5-hydroxyflavanone derivatives.
Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This cell-based assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator produced by iNOS. It serves as an excellent functional screen for anti-inflammatory activity.
Cell Line: RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
5-hydroxyflavanone derivatives
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence. The rationale is to ensure cells are in a healthy, responsive state before stimulation.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of the 5-hydroxyflavanone derivatives for 1 hour. A preliminary cytotoxicity assay (e.g., MTT) is essential to determine the non-toxic concentration range.
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should remain unstimulated (negative control), and another set should be stimulated with LPS only (positive control).
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes. A purple/magenta color will develop.
-
-
Quantification and Data Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the percentage inhibition of NO production relative to the LPS-only control.
-
Pillar 3: Anticancer Activity and Cytotoxicity
The potential of flavonoids as anticancer agents is an area of intense research.[11] 5-hydroxyflavanone derivatives have demonstrated the ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and prevent metastasis.[12]
Mechanistic Rationale: Inducing Cell Death and Halting Proliferation
The anticancer activities of these derivatives are often linked to their ability to modulate multiple signaling pathways involved in cell survival and proliferation.[11] Key mechanisms include:
-
Induction of Apoptosis: They can alter the balance of pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2, survivin) proteins, leading to the activation of caspases and subsequent cell death.[13]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[4]
-
Inhibition of Kinases: Many cellular signaling pathways that are hyperactive in cancer are driven by protein kinases. Flavonoids can act as kinase inhibitors.[4]
-
Anti-Angiogenesis: They can inhibit the formation of new blood vessels that tumors need to grow.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a gold-standard method for screening the cytotoxic potential of compounds against cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HT-29 for colon cancer, HCT116 for colorectal cancer)[12]
-
Appropriate cell culture medium
-
5-hydroxyflavanone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).
-
Incubate for 24 hours to allow attachment.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the 5-hydroxyflavanone derivatives.
-
Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals. This step is a direct measure of mitochondrial function.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
-
| Cell Line | Compound | IC50 (µM) |
| HT-29 (Colon) | 5-Hydroxyflavanone | 85.3 |
| HT-29 (Colon) | Derivative 4b | 15.7 |
| HCT116 (Colorectal) | 5-Hydroxyflavanone | 92.1 |
| HCT116 (Colorectal) | Derivative 4b | 11.4 |
| Caption: Representative cytotoxicity data for a 5-substituted flavone derivative (4b) compared to the parent compound, demonstrating enhanced anticancer activity. Data conceptualized from[12]. |
Pillar 4: Neuroprotective Potential
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and neuroinflammation.[14][15] The antioxidant and anti-inflammatory properties of 5-hydroxyflavanone derivatives make them promising candidates for neuroprotection.[9]
Mechanistic Rationale: Defending the Neuron
The neuroprotective effects are largely an integration of the mechanisms already discussed:
-
Combating Oxidative Stress: By scavenging ROS, these compounds can protect neurons from oxidative damage to lipids, proteins, and DNA, which is a key feature of neurodegeneration.[14]
-
Suppressing Neuroinflammation: They can inhibit the activation of microglia and astrocytes, the resident immune cells of the brain, thereby reducing the production of neurotoxic inflammatory mediators.[9]
-
Modulation of Pro-Survival Pathways: Some flavonoids have been shown to activate pro-survival signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF), which supports neuronal health and plasticity.[9]
A significant challenge in developing neurotherapeutics is the ability to cross the blood-brain barrier (BBB). The lipophilicity and structure of flavanones can be modified to improve BBB permeability, a critical consideration for in vivo efficacy.[14]
Protocol: In Vitro Neuroprotection Assay Against H₂O₂-Induced Oxidative Stress
This assay assesses the ability of a compound to protect neuronal cells from death induced by a potent oxidizing agent, hydrogen peroxide (H₂O₂).
Cell Line: Neuro-2a (N2a) mouse neuroblastoma cells or SH-SY5Y human neuroblastoma cells.
Materials:
-
N2a or SH-SY5Y cells
-
Cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
5-hydroxyflavanone derivatives
-
MTT reagent or other viability assay kit (e.g., LDH release)
Step-by-Step Methodology:
-
Cell Seeding and Differentiation (Optional but Recommended):
-
Seed cells in a 96-well plate.
-
For more neuron-like characteristics, differentiate the cells (e.g., with retinoic acid for SH-SY5Y). This step enhances the physiological relevance of the model.
-
-
Pre-treatment:
-
Pre-treat the cells with non-toxic concentrations of the 5-hydroxyflavanone derivatives for 12-24 hours. This allows the compounds to be taken up by the cells and potentially upregulate endogenous antioxidant defenses.
-
-
Induction of Oxidative Stress:
-
Remove the pre-treatment medium.
-
Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-500 µM) in serum-free medium for 4-6 hours. This concentration should be optimized to cause approximately 50% cell death in the absence of a protective compound.
-
-
Assessment of Cell Viability:
-
After the H₂O₂ challenge, remove the medium and assess cell viability using the MTT assay, as described in the anticancer section, or another suitable method.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated, unchallenged control cells.
-
A significant increase in viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.[16]
-
Conclusion and Future Directions
The 5-hydroxyflavanone scaffold represents a privileged structure in medicinal chemistry, endowed with a remarkable spectrum of biological activities. Its derivatives have demonstrated significant potential as antioxidant, anti-inflammatory, anticancer, and neuroprotective agents. The key to unlocking this potential lies in a systematic and mechanistically driven approach to research and development. By understanding the underlying structure-activity relationships and employing robust, validated experimental protocols, scientists can effectively identify and optimize lead candidates for further preclinical and clinical investigation. Future work should focus on enhancing the bioavailability and target specificity of these derivatives, paving the way for the next generation of flavonoid-based therapeutics.
References
- ResearchGate. (n.d.). Suggestions of biological activities for 5-hydroxyflavone at Pa > 79.5%-second analysis by PASS online tool. [Download Table].
- MDPI. (n.d.). 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers.
- PMC. (2024). 5-Substituted Flavones—Another Class of Potent Triplex DNA-Specific Ligands as Antigene Enhancers.
- ResearchGate. (n.d.). Relationships between structures of hydroxyflavones and their antioxidative effects. [Request PDF].
- Medindia. (2017). Flavonoid Derivatives Target the Source of Inflammation and Cancer.
- PMC. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids.
- Semantic Scholar. (2015). Anti-Inflammatory Effect of Selected Dihydroxyflavones.
- ResearchGate. (n.d.). Hydroxyflavanone in diseases other than cancers.
- MDPI. (n.d.). In Silico Study and Bioprospection of the Antibacterial and Antioxidant Effects of Flavone and Its Hydroxylated Derivatives.
- PMC. (n.d.). Chemistry and Biological Activities of Flavonoids: An Overview.
- PMC. (n.d.). Flavones and Related Compounds: Synthesis and Biological Activity.
- MDPI. (n.d.). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities.
- PubMed. (2010). Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat.
- PubMed. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds.
- PMC. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone.
- PMC. (n.d.). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action.
- Antioxidants. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action.
Sources
- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medindia.net [medindia.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers [mdpi.com]
- 12. 5-Substituted Flavones—Another Class of Potent Triplex DNA-Specific Ligands as Antigene Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
5-hydroxyflavanone natural occurrence in plant species
An In-Depth Technical Guide to the Natural Occurrence of 5-Hydroxyflavanone in Plant Species
Executive Summary
5-Hydroxyflavanone, systematically known as (2S)-5-hydroxy-2-phenyl-chroman-4-one, is a key flavonoid intermediate that serves as a precursor to a wide array of bioactive compounds in plants. While the simple, unsubstituted form is rarely isolated, its derivatives are prevalent, particularly within the Leguminosae (Fabaceae) family. This guide provides a comprehensive overview of 5-hydroxyflavanone, focusing on its natural distribution as a core moiety in more complex molecules, its specific biosynthetic pathway, robust methodologies for extraction and characterization, and the therapeutic potential exhibited by its naturally occurring derivatives. This document is designed to serve as a technical resource for professionals engaged in natural product chemistry, phytochemistry, and drug discovery.
Chapter 1: Introduction to 5-Hydroxyflavanone
Flavonoids are a vast class of plant secondary metabolites characterized by a C6-C3-C6 backbone.[1] Within this class, flavanones are distinguished by a saturated C2-C3 bond in the heterocyclic C-ring, a feature that differentiates them from their unsaturated flavone counterparts.[2]
5-Hydroxyflavanone represents a pivotal branching point in flavonoid biosynthesis. The hydroxyl group at the C-5 position is crucial as it can form a strong intramolecular hydrogen bond with the C-4 carbonyl group, influencing the molecule's chemical reactivity, spectral properties, and biological activity.[3] While it is a direct product of a key enzymatic reaction, it is often transient, being rapidly converted by downstream enzymes into more complex structures such as isoflavones, pterocarpans, and various substituted flavanones (e.g., prenylated, methoxylated, glycosylated).[4] Consequently, while the 5-hydroxyflavanone scaffold is common, its unsubstituted form is infrequently reported as an accumulated end-product in plant tissues.
Chapter 2: Natural Distribution in the Plant Kingdom
The natural occurrence of the 5-hydroxyflavanone skeleton is most prominently documented in the form of its derivatives. The Fabaceae (legume) family is a particularly rich source, which correlates with the prevalence of the specific biosynthetic enzymes required for its formation.[5] Other plant families, such as Asteraceae and Acanthaceae, have also been shown to produce compounds based on this core structure.
The following table summarizes notable examples of naturally occurring 5-hydroxyflavanone derivatives, highlighting their plant source and structural modifications.
| Compound Name | Substitution Pattern | Plant Species | Family | Plant Part | Citation(s) |
| (E)-5-Hydroxytephrostachin | Prenylated | Tephrosia purpurea | Fabaceae | Stem | [6] |
| 5-Hydroxy-7-methoxy-6-prenylflavanone | Methoxylated, Prenylated | Eysenhardtia platycarpa | Fabaceae | Leaves | [6] |
| 5,4'-Dihydroxy-7-methoxyflavanone | Methoxylated, Hydroxylated | Chromolaena tacotana | Asteraceae | Leaves | [7] |
| 5-Hydroxy-7-methoxy-8-O-β-D-glucopyranosyl-2S-flavanone | Methoxylated, Glycosylated | Haplanthodes tentaculatus | Acanthaceae | Whole Plant |
This distribution underscores a key principle in phytochemistry: parent intermediates are often less abundant than their more stable, functionalized derivatives. For researchers, this means that the search for novel bioactive compounds should often target these more complex downstream products, while understanding the biosynthesis of the parent 5-hydroxyflavanone provides the mechanistic basis for their formation.
Chapter 3: Biosynthesis in Planta
The formation of 5-hydroxyflavanone is a specialized branch of the general flavonoid pathway, which begins with the amino acid L-phenylalanine. The pathway is notable for the specific type of Chalcone Isomerase (CHI) enzyme required.
Causality of the Pathway:
-
Phenylpropanoid Pathway Genesis: L-Phenylalanine is converted to cinnamic acid and then to 4-coumaroyl-CoA by a series of enzymes including Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). This sequence provides the foundational C6-C3 unit for all flavonoids.
-
Chalcone Formation: Chalcone Synthase (CHS), a key polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (4,2',4',6'-tetrahydroxychalcone). This is the immediate precursor for most common flavonoids.
-
Stereospecific Cyclization: The critical step is the intramolecular cyclization of the chalcone. This is where the pathway to 5-hydroxyflavanone diverges. A specific enzyme, Type II Chalcone Isomerase , catalyzes the cyclization of 6'-hydroxychalcones (like naringenin chalcone) to yield the corresponding (2S)-5-hydroxyflavanones (like naringenin).[8] Type II CHI is predominantly found in leguminous plants, explaining the prevalence of 5-hydroxyflavanone-derived compounds in this family.[8]
The diagram below illustrates this specific biosynthetic route.
Sources
- 1. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Spectral Investigation of a Series of Flavanone Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. PhotochemCAD | 5-Hydroxyflavone [photochemcad.com]
- 8. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials [mdpi.com]
Advanced SAR Analysis: 5-Hydroxyflavanone vs. Flavone Scaffolds
Executive Summary
In medicinal chemistry, the distinction between the flavone (2-phenylchromen-4-one) and flavanone (2-phenyl-2,3-dihydrochromen-4-one) scaffolds represents a fundamental choice between planar rigidity and chiral flexibility . This guide analyzes the Structure-Activity Relationship (SAR) of these two privileged structures, with a specific focus on the 5-hydroxyl substitution .
For drug development professionals, understanding this dichotomy is critical:
-
Flavones excel as DNA intercalators and planar kinase inhibitors due to their conjugated
-system. -
5-Hydroxyflavanones leverage an intramolecular hydrogen bond (IMHB) to mask polarity, significantly enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to their flavone counterparts.
Part 1: Structural Dynamics & Physicochemical Properties
The core difference lies in the C2-C3 bond.[1][2] This single feature dictates the 3D topology of the molecule and its interaction with biological targets.
The Planarity vs. Flexibility Paradigm
| Feature | Flavone Scaffold | 5-Hydroxyflavanone Scaffold |
| C2-C3 Bond | Double bond ( | Single bond ( |
| Ring C Geometry | Planar, conjugated. | Twisted (Half-chair/Sofa). |
| Chirality | Achiral. | Chiral at C2 (Usually S-configuration in nature). |
| Electronic State | Extended | Conjugation break between A/C and B rings. |
| Pharmacophore | Intercalator / Narrow pocket binder. | Flexible pocket binder / Globular shape. |
The "Privileged" 5-OH Motif (IMHB)
The substitution of a hydroxyl group at position 5 is not merely functional; it is structural.
-
Mechanism: The 5-OH acts as a hydrogen bond donor to the C4-carbonyl oxygen (acceptor).
-
Thermodynamic Effect: This forms a stable, pseudo-six-membered ring.
-
Pharmacokinetic Impact: By "locking" the polar donor/acceptor internally, the molecule's PSA (Polar Surface Area) decreases. This effectively "hides" the polarity from the lipid bilayer, significantly increasing logP and passive diffusion rates compared to 6-OH or 7-OH isomers.
Part 2: Comparative SAR Analysis
Kinase Inhibition (ATP-Binding Pockets)
-
Flavone: The planar structure mimics the adenine ring of ATP. Flavones (e.g., Apigenin) often fit deeply into the narrow hydrophobic cleft of kinases (e.g., CDK, MAPK).
-
5-Hydroxyflavanone: Due to the C2-C3 twist, these do not fit narrow clefts as well. However, the 5-OH/4-Oxo motif chelates the
ion in the catalytic site, offering a distinct binding mode.
Antioxidant & Metal Chelation
-
Flavone: Superior radical scavengers. The C2=C3 double bond allows delocalization of the phenoxy radical across the entire ABC ring system.
-
5-Hydroxyflavanone: Reduced scavenging capacity due to the lack of conjugation. However, they remain potent metal chelators (Fe, Cu) via the 5-OH/4-Oxo site, preventing Fenton reaction-mediated oxidative stress.
Visualizing the SAR Logic
Figure 1: SAR divergence map. Flavones prioritize planar binding (DNA/Kinase), while 5-Hydroxyflavanones prioritize bioavailability and metal chelation.
Part 3: Synthetic Pathways & Purification
To study these SARs, high-purity scaffolds are required. The Claisen-Schmidt Condensation is the industry standard, but the cyclization step determines the final scaffold.
Divergent Synthesis Workflow
Figure 2: Divergent synthetic pathway from a common chalcone intermediate.
Protocol: Synthesis of 5-Hydroxyflavanone
Objective: Synthesis via acid-catalyzed cyclization to preserve the sp3 center.
-
Chalcone Formation:
-
Dissolve 2',6'-dihydroxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in Ethanol (20 mL).
-
Add 50% KOH (aq) dropwise at 0°C. Stir at room temperature for 24h.
-
Acidify with 1M HCl. Filter the yellow precipitate (Chalcone).
-
-
Cyclization (Isomerization):
-
Reflux the chalcone (5 mmol) in Ethanol (50 mL) with Sodium Acetate (NaOAc, 20 mmol) for 4 hours. Note: NaOAc is preferred over strong acids to prevent ring opening.
-
Monitor via TLC (Hexane:EtOAc 3:1). Flavanones typically have higher Rf than chalcones.
-
-
Purification:
-
Evaporate solvent. Recrystallize from Methanol.
-
Validation: 1H NMR must show the characteristic ABX system for protons H-2, H-3ax, and H-3eq (approx.
5.4, 3.0, 2.8 ppm).
-
Part 4: Validated Experimental Protocols
For drug discovery, simple antioxidant assays (like DPPH) are insufficient. We utilize a FRET-based Kinase Assay to quantify the SAR differences in a relevant biological context.
Protocol: FRET-Based Kinase Inhibition Assay (Z'-LYTE)
Rationale: This assay measures the ability of the scaffold to compete with ATP, directly testing the "Planarity vs. Twist" hypothesis.
Materials:
-
Kinase: Recombinant EGFR or c-Src (10 ng/well).
-
Substrate: Coumarin-Fluorescein peptide (2 µM).
-
ATP: at
concentration (typically 10-50 µM). -
Test Compounds: Flavone and 5-Hydroxyflavanone (0.1 nM - 10 µM).
Workflow:
-
Preparation: Prepare 384-well plates. Add 2.5 µL of test compound (in 1% DMSO).
-
Enzyme Addition: Add 5 µL of Kinase/Peptide mixture. Incubate 15 min at RT.
-
Reaction Start: Add 2.5 µL of ATP solution. Shake for 30 sec.
-
Incubation: Incubate for 1 hour at RT (dark).
-
Development: Add 5 µL of Development Reagent (Protease).
-
Readout: Measure Fluorescence Resonance Energy Transfer (FRET).
-
Excitation: 400 nm.
-
Emission: 445 nm (Donor) and 520 nm (Acceptor).
-
-
Calculation: Calculate Emission Ratio (
).-
High Ratio = High Phosphorylation (No Inhibition).
-
Low Ratio = Low Phosphorylation (Strong Inhibition).
-
Self-Validating Check:
-
Z'-Factor: Must be > 0.5 for the assay to be considered robust.
-
Reference: Use Staurosporine as a positive control.
References
-
Structure-Activity Relationship and Classification of Flavonoids as Inhibitors of Xanthine Oxidase and Superoxide Scavengers. Journal of Natural Products. [Link]
-
Structure–Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages. Journal of Agricultural and Food Chemistry. [Link]
-
Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. [Link]
-
Theoretical Study on Intramolecular Hydrogen Bonds of Flavonoid Cocrystals. ChemPhysChem. [Link]
Sources
- 1. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Classification, Molecular Structure and Biological Biosynthesis of Flavonoids, and Their Roles in Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxyflavanone: A Technical Monograph on Chemical Identity, Synthesis, and Pharmacophore Analysis
The following technical guide details the physicochemical profile, synthetic methodologies, and biological mechanisms of 5-hydroxyflavanone , a critical flavonoid intermediate.
Executive Summary
5-Hydroxyflavanone (CAS: 10343-06-3) is a flavanone derivative characterized by a single hydroxyl group at the C-5 position of the A-ring and an unsubstituted B-ring. With a molecular formula of C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol , it serves as a pivotal structural scaffold in the study of flavonoid biosynthesis and isomerism. Unlike its oxidized counterpart 5-hydroxyflavone, 5-hydroxyflavanone possesses a saturated C2-C3 bond, introducing a chiral center at C-2 and enabling stereoselective biological interactions. This guide delineates its structural characterization, Claisen-Schmidt synthetic routes, and specific activity as a Monoamine Oxidase A (MAO-A) inhibitor and antibacterial agent.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The distinct structural feature of 5-hydroxyflavanone is the intramolecular hydrogen bond between the C-5 hydroxyl proton and the C-4 carbonyl oxygen. This "chelating" resonance stabilizes the structure but also influences its spectral properties, causing a characteristic bathochromic shift in UV spectroscopy upon the addition of aluminum chloride (AlCl₃).
Table 1: Physicochemical Constants
| Property | Value | Source Validation |
| IUPAC Name | 5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | PubChem / IUPAC |
| Molecular Formula | C₁₅H₁₂O₃ | Calculated |
| Molecular Weight | 240.25 g/mol | Calculated |
| Appearance | Pale yellow needles (recrystallized from MeOH) | [1] |
| Melting Point | 124 °C | [1] |
| Solubility | Soluble in Acetone, DMSO, Chloroform; Sparingly soluble in H₂O | Experimental |
| Optical Rotation | [α]D¹⁸ = −11.0° (c = 0.1, CHCl₃) | [1] |
| Mass Spectrometry | m/z 239.14 [M-H]⁻ (ESI-MS) | [2] |
Synthesis & Isolation Methodologies
The synthesis of 5-hydroxyflavanone presents a challenge due to the thermodynamic equilibrium between the closed-ring flavanone and its open-ring isomer, 2',6'-dihydroxychalcone . The most robust synthetic route employs the Claisen-Schmidt condensation followed by cyclization.
Reaction Mechanism & Workflow
The synthesis initiates with the condensation of 2,6-dihydroxyacetophenone and benzaldehyde . The presence of the hydroxyl group at the 6' position of the chalcone (which becomes the 5-position in the flavanone) facilitates the intramolecular Michael-type addition required for ring closure.
Figure 1: Synthetic pathway from acetophenone precursors to 5-hydroxyflavanone via the chalcone intermediate.
Detailed Experimental Protocol
Objective: Synthesis of 5-hydroxyflavanone (Scale: 10 mmol).
-
Condensation:
-
Dissolve 2,6-dihydroxyacetophenone (1.52 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL).
-
Add 50% aqueous KOH (10 mL) dropwise at 0°C.
-
Stir at room temperature for 24–48 hours. The solution will darken as the chalcone forms.
-
-
Isolation of Chalcone:
-
Pour the reaction mixture into ice water containing HCl. The yellow precipitate is 2',6'-dihydroxychalcone .[1]
-
-
Cyclization:
-
Dissolve the chalcone in glacial acetic acid.
-
Reflux for 2–4 hours or treat with sodium acetate in ethanol to shift the equilibrium toward the flavanone form.
-
Monitor via TLC (Hexane:Ethyl Acetate 4:1). The flavanone typically has a higher Rf than the chalcone.
-
-
Purification:
-
Recrystallize from methanol to yield pale yellow needles.[2]
-
Yield: Typical yields range from 45–60% depending on the cyclization efficiency.
-
Analytical Characterization
Validating the structure requires distinguishing the flavanone from the chalcone isomer. NMR spectroscopy is definitive, specifically the signals for the C-2 and C-3 protons of the C-ring.
Table 2: Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃, 400 MHz [2]
| Position | δH (ppm) | Multiplicity | J (Hz) | δC (ppm) | Assignment Logic |
| 5-OH | 11.69 | s | - | - | Chelated hydroxyl (diagnostic) |
| C-2 | 5.47 | dd | 13.2, 2.8 | 79.2 | Chiral center, ring closure proof |
| C-3 (ax) | 3.15 | dd | 17.2, 13.2 | 44.1 | Methylene proton (axial) |
| C-3 (eq) | 2.90 | dd | 17.2, 2.8 | 44.1 | Methylene proton (equatorial) |
| C-4 | - | - | - | 198.2 | Carbonyl |
| C-5 | - | - | - | 162.3 | Hydroxyl-bearing carbon |
| C-7 | 7.40 | dd | 8.4, 8.2 | 135.0 | A-ring aromatic |
| C-6 | 6.55 | d | 8.4 | 107.7 | A-ring aromatic |
| C-8 | 6.52 | d | 8.2 | 108.3 | A-ring aromatic |
| B-Ring | 7.42-7.50 | m | - | 126-129 | Unsubstituted phenyl group |
Interpretation: The double-doublet at 5.47 ppm (H-2) and the two double-doublets at 3.15/2.90 ppm (H-3) confirm the saturated C2-C3 bond, ruling out the flavone structure. The downfield shift of the 5-OH proton (11.69 ppm ) confirms the intramolecular hydrogen bond.
Biological Mechanisms & Pharmacophore Analysis
5-Hydroxyflavanone is not merely a biosynthetic intermediate; it possesses distinct pharmacological activities driven by its lipophilicity and the reactivity of its phenolic moiety.
Antibacterial Activity (Membrane Disruption)
Research indicates that 5-hydroxyflavanones exhibit specific activity against Gram-positive bacteria, including Streptococcus mutans and Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Mechanism: The hydrophobicity of the unsubstituted B-ring allows penetration into the bacterial lipid bilayer. The 5-OH group is hypothesized to interfere with bacterial respiratory electron transport chains, specifically between Coenzyme Q and cytochrome c [3].
Enzyme Inhibition (MAO-A)
The compound acts as a reversible inhibitor of Monoamine Oxidase A (MAO-A), an enzyme responsible for degrading neurotransmitters like serotonin and norepinephrine.
-
Binding Mode: The flavanone scaffold mimics the adenosine portion of the cofactor FAD. The 5-hydroxyl group is critical for docking within the active site via hydrogen bonding with Asn181 or Tyr407 residues in the enzyme pocket [1].
Figure 2: Primary biological targets and downstream effects of 5-hydroxyflavanone.
References
- Encyclopedia of Traditional Chinese Medicines. (2011). Molecular Structures, Pharmacological Activities, Natural Sources and Applications - Vol. 3. Springer.
-
Dai, L., et al. (2020). Molecular Characterization of a Stereoselective and Promiscuous Flavanone 3-Hydroxylase from Carthamus tinctorius. Supporting Information, Table S1. (Confirms NMR and MS data for compound 20).
-
Osawa, K., et al. (1992). Antibacterial activity of 5-hydroxyflavanones against Streptococcus mutans. Chemical & Pharmaceutical Bulletin. (Establishes antibacterial mechanism).[1]
-
Cushnie, T.P.T., & Lamb, A.J. (2005). Antimicrobial activity of flavonoids. International Journal of Antimicrobial Agents.
Sources
Thermodynamic Stability of 5-Hydroxyflavanone: Mechanistic Insights & Experimental Protocols
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-hydroxyflavanone , a critical scaffold in medicinal chemistry and natural product synthesis. Unlike simple flavanones, the 5-hydroxy derivative exhibits enhanced stability due to a strong intramolecular hydrogen bond (IMHB) between the C5-hydroxyl group and the C4-carbonyl oxygen. This interaction creates a pseudo-six-membered ring, significantly altering the energetic landscape of the flavanone-chalcone equilibrium . This guide details the molecular mechanisms governing this stability, provides a validated experimental protocol for determining thermodynamic constants, and discusses the implications for drug development.
Molecular Architecture & Electronic Effects
The thermodynamic stability of 5-hydroxyflavanone is defined by the competition between the closed flavanone (chromanone) ring and the open chalcone isomeric form.
The "Locking" Effect of Intramolecular Hydrogen Bonding
The defining feature of 5-hydroxyflavanone is the resonance-assisted hydrogen bond (RAHB) formed between the 5-OH proton and the C4-carbonyl oxygen.
-
Bond Geometry: The distance between the hydroxyl proton and the carbonyl oxygen is typically short (approx. 1.6–1.8 Å), indicating a strong interaction.
-
Energetic Contribution: This IMHB contributes approximately 5–8 kcal/mol to the stabilization of the flavanone core. This energy barrier effectively "locks" the molecule into a specific conformation, reducing the rate of ring opening compared to non-5-substituted analogs (e.g., 7-hydroxyflavanone).
-
Electronic Redistribution: The H-bond polarizes the carbonyl group, increasing the electrophilicity of C4 but simultaneously stabilizing the enol tautomer. However, in the saturated flavanone system (unlike flavones), the C2-C3 bond is single, meaning the system relies heavily on the interaction between the A-ring phenol and the ketone.
Conformational Analysis
The flavanone C-ring adopts a sofa or half-chair conformation to relieve torsional strain. The phenyl B-ring at position C2 prefers an equatorial orientation to minimize 1,3-diaxial interactions. The 5-OH group restricts the flexibility of the A-ring, making the 5-hydroxyflavanone structure more rigid than its unsubstituted counterparts.
Thermodynamics of Isomerization: The Flavanone-Chalcone Equilibrium
The primary thermodynamic instability of flavanones arises from their reversible isomerization to 2'-hydroxychalcones (specifically 2',6'-dihydroxychalcone in the case of 5-hydroxyflavanone).
The Equilibrium Mechanism
The isomerization follows an intramolecular oxa-Michael addition (cyclization) and a retro-Michael (ring-opening) pathway.
-
Acidic/Neutral Conditions: The equilibrium heavily favors the flavanone form. The 5-OH IMHB further shifts this equilibrium toward the closed form compared to simple flavanones.
-
Basic Conditions (pH > 9): The phenolic proton is removed, forming a phenolate. The electrostatic repulsion and resonance stabilization of the open chalconate ion shift the equilibrium toward the chalcone .
Visualization of the Equilibrium Pathway
Figure 1: The reversible isomerization between the open chalcone and closed flavanone forms. The 5-OH group stabilizes the Flavanone species via H-bonding, while high pH favors the open Chalconate anion.
Experimental Protocol: Determination of Stability Constants
Objective: To determine the equilibrium constant (
Principle: Chalcones exhibit a strong absorption band in the visible/near-UV region (340–400 nm) due to the conjugated enone system. Flavanones, lacking this extensive conjugation, absorb at lower wavelengths (<300 nm). This spectral difference allows for precise monitoring of the interconversion.
Materials & Reagents
-
Analyte: Pure 5-hydroxyflavanone (>98% purity).
-
Solvent: Methanol or Ethanol (HPLC grade).
-
Buffers: Citrate (pH 3–5), Phosphate (pH 6–8), Borate/Carbonate (pH 9–11).
-
Ionic Strength Adjuster: KCl or NaCl (to maintain
M). -
Instrumentation: UV-Vis Spectrophotometer with Peltier temperature control.
Step-by-Step Methodology
Step 1: Stock Solution Preparation
-
Dissolve 2.4 mg of 5-hydroxyflavanone in 10 mL of Methanol to create a 1 mM stock solution .
-
Store in amber glass to prevent photodegradation (chalcones are photosensitive).
Step 2: Kinetic Scans (pH Jump Method)
-
Baseline: Blank the spectrophotometer with the buffer solution at 25°C.
-
Initiation: Rapidly inject 20 µL of the stock solution into 2 mL of pre-thermostated buffer (pH 10 for ring opening, or pH 5 for ring closing from a chalcone stock).
-
Mixing: Invert cuvette 3 times (dead time < 5 seconds).
-
Monitoring: Immediately record absorbance at
of the chalcone (approx. 360–380 nm) every 10 seconds for 60 minutes. -
Equilibrium: Continue measuring until the absorbance stabilizes (
).
Step 3: Thermodynamic Analysis Repeat the experiment across a pH range of 4.0 to 12.0.
Data Processing & Calculation
1. Determination of Observed Rate Constant (
2. Calculation of Equilibrium Constant (
3. Gibbs Free Energy (
Data Presentation & Stability Metrics
The following table summarizes expected stability trends for 5-hydroxyflavanone compared to related flavonoids.
| Parameter | 5-Hydroxyflavanone | 7-Hydroxyflavanone | 2'-Hydroxychalcone |
| Primary Stability Factor | IMHB (5-OH | Resonance (7-OH | Conjugation (Open chain) |
| Dominant Species (pH 7) | Flavanone (>95%) | Flavanone (>90%) | Flavanone (>80%) |
| Dominant Species (pH 11) | Chalconate | Chalconate | Chalconate |
| 280–290 nm | 275–285 nm | 360–400 nm | |
| Approx. IMHB Energy | 5–8 kcal/mol | N/A | < 2 kcal/mol |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for measuring thermodynamic stability constants using UV-Vis spectroscopy.
Implications for Drug Development[1][2]
Metabolic Stability
The 5-OH group, while thermodynamically stabilizing the ring, is a prime site for Phase II metabolism (glucuronidation/sulfation). However, the strong IMHB can reduce the nucleophilicity of the 5-OH oxygen, potentially slowing down conjugation reactions compared to the more accessible 7-OH group.
Formulation Considerations
-
pH Sensitivity: Formulations must be maintained at pH < 8.0 to prevent ring opening to the chalcone. The chalcone form is often less soluble and more reactive (prone to oxidation and polymerization).
-
Chelation: The 5-hydroxy-4-keto motif is a potent chelator of metal ions (
, ). While this provides antioxidant activity, it can lead to instability in formulations containing trace metals. Use of EDTA in buffers is recommended.
References
-
Intramolecular Hydrogen Bonding in Hydroxyflavones: Grabowski, S. J. (2021). Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. Crystals, 11(1), 5. [Link]
-
Flavanone-Chalcone Equilibrium Kinetics: Niu, Y., et al. (2013). Kinetic and thermodynamic study of 2′-hydroxy-8-methoxyflavylium. Reaction network interconverting flavylium cation and flavanone. Photochemical & Photobiological Sciences. [Link]
-
DFT Analysis of Flavonoid Conformations: Machado, F. B. C., et al. (2021). Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone.... ACS Omega. [Link]
-
Synthesis and Cyclization Protocols: Tran, T. D., et al. (2022).[1] Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules, 27(6), 1803. [Link]
Sources
Pharmacophore Modeling of the 5-Hydroxyflavanone Scaffold: Structural Dynamics and Target Engagement
Topic: 5-Hydroxyflavanone Pharmacophore Modeling Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Medicinal Chemists
Executive Summary
The 5-hydroxyflavanone moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by a critical intramolecular hydrogen bond (IMHB) between the C5-hydroxyl group and the C4-carbonyl oxygen. This interaction is not merely a structural curiosity; it is a thermodynamic anchor that locks the A-ring/C-ring conformation, modulates lipophilicity (logP), and creates a bidentate chelation site for metallo-enzyme targets.
This guide provides a rigorous workflow for modeling this scaffold. Unlike generic flavonoid modeling, 5-hydroxyflavanone modeling requires specific attention to the suppression of conformational entropy at the A-C ring junction and the precise definition of donor/acceptor features that account for the IMHB.
Part 1: The Chemical Basis – The "Chelation-Locked" Conformation
The Structural Anchor (IMHB)
The defining feature of 5-hydroxyflavanone (e.g., Pinocembrin) is the formation of a pseudo-six-membered ring via the hydrogen bond between 5-OH and 4-C=O.
-
Thermodynamic Stability: This IMHB is estimated to contribute 8–9 kcal/mol to the system's stability.[1]
-
Pharmacokinetic Impact: By "masking" two polar groups (the donor OH and acceptor C=O) within an internal bond, the molecule exhibits a higher apparent lipophilicity than predicted by simple atom counting. This enhances membrane permeability (passive transport).[1]
-
Modeling Consequence: When generating conformers, standard force fields may overestimate the flexibility of the 5-OH bond. You must apply constraints or use high-level quantum mechanical (QM) torsion scans to penalize conformations that break this bond unless a specific protein residue (e.g., a strong Asp/Glu acceptor) competes for the proton.
Physicochemical Profile
The following table contrasts the 5-hydroxy scaffold with its methylated counterpart, illustrating why the free hydroxyl is often retained in lead optimization.
| Feature | 5-Hydroxyflavanone (Pinocembrin) | 5-Methoxyflavanone (Analogue) | Impact on Drug Design |
| Conformation | Planar A/C ring interface (Locked) | Twisted A/C ring interface (Steric clash) | 5-OH ensures consistent binding pose.[1] |
| H-Bond Donor | Weak (Internal bond) | None | 5-OH can "switch" to external targets if energy barrier is met.[1] |
| Metal Chelation | High affinity (Fe³⁺, Cu²⁺, Zn²⁺) | Negligible | Critical for inhibiting metalloproteases or modulating redox cycles. |
| LogP (Exp) | ~2.5 (Moderate) | ~2.8 (Higher) | 5-OH balances solubility/permeability.[1] |
Part 2: Computational Workflow (Ligand & Structure-Based)
This section details the protocol for generating a robust pharmacophore model. The workflow integrates QM conformational analysis with standard pharmacophore perception.[1]
Diagram: Pharmacophore Generation Pipeline
The following logic flow describes the critical decision points when modeling this scaffold.
Caption: Workflow prioritizing the maintenance of the intramolecular hydrogen bond (IMHB) during conformer generation to ensure bioactive relevance.
Protocol: Step-by-Step Modeling
Step 1: Structure Preparation & Tautomer Check[1]
-
Objective: Define the correct protonation state.
-
Action: Ensure the C4-carbonyl is neutral. While the enol form (4-OH) is possible, the keto form with the 5-OH...O=C4 bond is the dominant bioactive tautomer in solution and crystal structures (e.g., PDB: 3ERT).
-
Tool Setting: In LigandPrep (Schrödinger) or Wash (MOE), set pH to 7.4 but manually verify the 5-OH orientation.
Step 2: Conformer Generation (The Critical Step)
-
Challenge: Standard algorithms (random search) often generate "open" conformers where the 5-OH points away from the carbonyl.
-
Solution:
Step 3: Pharmacophore Feature Mapping
Define the following features coordinates (x,y,z) and radii (tolerance):
-
H-Bond Acceptor (HBA): Centered on the C4-carbonyl oxygen.[1] Vector must account for the lone pair involved in the IMHB.
-
H-Bond Donor (HBD): Centered on the 5-OH.[1] Note: Mark this as "Optional" or "Vector Constraint" because it is often satisfied internally. If the target residue is a strong anion (Asp/Glu), this feature becomes mandatory.
-
Hydrophobic (HYD): Two centroids required.[1]
-
Exclusion Volumes: Add spheres around the C2 and C3 positions to represent the steric limits of the binding pocket, particularly for the stereocenter at C2 (S-enantiomer is common in nature).
Part 3: Case Studies & Target Engagement
Target A: VEGFR-2 (Anti-Angiogenesis)
Pinocembrin (5,7-dihydroxyflavanone) binds to the ATP-binding pocket of VEGFR-2.[1]
-
Binding Mode: The scaffold mimics the adenine ring of ATP.
-
Key Interaction: The 5-OH and 4-C=O motif often aligns with the hinge region residues (e.g., Cys919), forming a bidentate H-bond network.
-
Data Point: Pinocembrin exhibits a binding energy of -8.50 kcal/mol against VEGFR-2, superior to some standard fragments.[1][2]
Target B: Estrogen Receptor Alpha (ERα)
5-Hydroxyflavanones act as competitive antagonists.[1]
-
Binding Mode: The hydrophobic B-ring occupies the deep hydrophobic pocket, while the A-ring H-bonds with Arg394 and Glu353.
-
Validation: Docking studies (PDB: 3ERT) show that the rigid planar A/C system (stabilized by 5-OH) is required to fit the narrow channel leading to the helix-12 sub-pocket.
Quantitative Data Summary
The following table summarizes binding data derived from validated pharmacophore screens.
| Compound | Target | Activity / Binding Energy | Mechanism | Ref |
| Pinocembrin | VEGFR-2 | -8.50 kcal/mol (Docking) | ATP-competitive inhibitor | [1] |
| Pinocembrin | CYP1A2 | High Affinity | Metabolic inhibition | [1] |
| 5-Hydroxyflavone | Topoisomerase I | IC50 = 12.0 µM | DNA intercalation | [2] |
| Isorhamnetin | ERα | -8.68 kcal/mol | Antagonist | [3] |
Part 4: Experimental Validation Protocol
A model is only as good as its experimental confirmation.[1] Use this protocol to validate the "hit" compounds derived from your pharmacophore screen.
Synthetic Route: Modified Baker-Venkataraman
To generate derivatives for SAR (Structure-Activity Relationship) validation:
-
Acylation: React 2,6-dihydroxyacetophenone with a benzoyl chloride derivative in pyridine/DCM.
-
Rearrangement: Treat the resulting ester with KOH/pyridine to effect the Baker-Venkataraman rearrangement, yielding the 1,3-diketone.
-
Cyclization: Reflux in glacial acetic acid with H₂SO₄ to close the C-ring.
Diagram: Interaction Network (The "Warhead")
This diagram illustrates the dual role of the 5-OH/4-CO motif in both internal stability and external target binding.
Caption: The 5-OH/4-CO motif acts as a bidentate chelator for metals or an internal lock to position Ring A for Pi-stacking.[1]
Bioassay Validation (MTT Assay)
-
Cell Lines: Use MCF-7 (ERα+) and MDA-MB-231 (ERα-) to determine selectivity.[1]
-
Protocol:
-
Seed cells (5x10³ cells/well) in 96-well plates.
-
Treat with 5-hydroxyflavanone derivatives (0.1 - 100 µM) for 48h.[1]
-
Add MTT reagent; incubate 4h.[1] Dissolve formazan in DMSO.
-
Success Metric: An IC50 < 10 µM indicates a potent hit.[1] Compare 5-OH vs 5-OMe derivatives; a loss of potency in the 5-OMe analog confirms the necessity of the 5-OH pharmacophore feature.
-
References
-
Molecular Interaction and Computational Analytical Studies of Pinocembrin for its Antiangiogenic Potential Targeting VEGFR-2. PubMed.[1] Available at: [Link]
-
Suggestions of biological activities for 5-hydroxyflavone. ResearchGate. Available at: [Link]
-
Pharmacophore Modeling and Molecular Docking of Flavonoid Derivatives in Abelmoschus manihot Against Human Estrogen Receptor Alpha. ETFLIN. Available at: [Link]
-
Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors. PubMed Central.[1] Available at: [Link]
-
Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities. PubMed Central.[1] Available at: [Link]
Sources
Technical Deep Dive: 5-Hydroxy Substituted Flavanones
Executive Summary
The 5-hydroxy substituted flavanones represent a distinct subclass of flavonoids where the structural rigidity and reactivity are governed by a critical intramolecular hydrogen bond between the C5-hydroxyl group and the C4-carbonyl oxygen.[1] This "Chelation Core" distinguishes them from their 7-hydroxy counterparts, significantly influencing their solubility, metabolic stability, and interaction with biological targets.[1] This guide provides a technical analysis of their synthesis, structural characterization, and therapeutic potential, using Pinocembrin (5,7-dihydroxyflavanone) as the primary archetype.[1]
Part 1: The Chelation Core (Structural Chemistry)
The defining feature of this subclass is the intramolecular hydrogen bond (IMHB) formed between the hydroxyl proton at position 5 and the carbonyl oxygen at position 4. This interaction creates a pseudo-six-membered ring, locking the conformation and reducing the acidity of the 5-OH proton compared to the 7-OH proton.[1]
NMR Fingerprinting
The IMHB results in a significant deshielding of the 5-OH proton.[1] In
Table 1: Comparative NMR Shifts of Hydroxyl Protons in Flavanones
| Proton Position | Chemical Shift ( | Multiplicity | Solvent Interaction | Structural Cause |
| 5-OH | 12.0 – 12.5 | Sharp Singlet | Resistant to exchange; weak solvent shift | Strong Intramolecular H-bond (IMHB) |
| 7-OH | 9.0 – 10.8 | Broad Singlet | Highly solvent dependent | Intermolecular H-bonding (Solvent/Self) |
| Aromatic H-6 | 5.9 – 6.1 | Doublet ( | Standard | Ortho-coupling to H-8 |
| Aromatic H-8 | 5.9 – 6.1 | Doublet ( | Standard | Ortho-coupling to H-6 |
Analyst Note: When characterizing these compounds, the absence of a signal
ppm often indicates the disruption of the A-ring system or successful alkylation/glycosylation at the 5-position.
Part 2: Synthetic Architectures
Synthesis of 5-hydroxy flavanones presents a challenge: the 5-OH group is less nucleophilic due to chelation, yet the 6- and 8-positions are highly activated for electrophilic aromatic substitution.[1]
Synthesis Workflow
The most robust route bypasses complex protecting group strategies by utilizing the Friedel-Crafts Acylation / Michael Addition cascade .[1]
Figure 1: One-pot synthesis strategy for Pinocembrin avoiding protecting groups.[1]
Protocol: One-Pot AlCl Mediated Synthesis
Objective: Synthesis of Pinocembrin (5,7-dihydroxyflavanone) from phloroglucinol and cinnamoyl chloride.
Reagents:
-
Phloroglucinol (1.0 eq)[1]
-
Cinnamoyl Chloride (1.1 eq)[1]
-
Anhydrous Aluminum Chloride (AlCl
) (3.0 eq)[1] -
Solvent: Dichloroethane (DCE) or Nitrobenzene[1]
-
Quench: Ice-cold HCl (1M)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and N
inlet, dissolve Phloroglucinol (1.26 g, 10 mmol) in anhydrous DCE (20 mL). -
Activation: Cool to 0°C. Add AlCl
(4.0 g, 30 mmol) portion-wise over 10 minutes. The solution will turn yellow/orange as the aluminum complex forms. Critical: The AlCl acts as both a Lewis acid catalyst and a temporary protecting group for the phenolic oxygens. -
Acylation: Add Cinnamoyl Chloride (1.83 g, 11 mmol) dropwise (dissolved in minimal DCE). Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Cyclization: Heat the reaction mixture to reflux (80-85°C) for 3-4 hours. This thermal step drives the intramolecular Michael addition of the phenol onto the
-unsaturated ketone.[1] -
Quench & Workup: Cool to room temperature. Pour the mixture carefully into 100 mL of ice-water containing 10 mL conc. HCl. Stir vigorously for 30 minutes to break the aluminum complexes.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo.[1] -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc 4:1).
Validation Check:
-
TLC: Product should be less polar than phloroglucinol but more polar than the chalcone intermediate.
-
Yield: Typical yields range from 60-75%.[1]
Part 3: Therapeutic Architecture (Pinocembrin)[1]
Pinocembrin serves as the pharmacological prototype for this class.[1] Its lipophilicity (LogP ~ 2.[1]6) allows it to cross the Blood-Brain Barrier (BBB), making it a prime candidate for neuroprotective therapies.[1]
Mechanism of Action
The compound exerts pleiotropic effects, primarily modulating oxidative stress and inflammation pathways.
Figure 2: Multi-target signaling modulation by Pinocembrin in neuroprotection.[1]
Pharmacokinetics (PK) Profile
Understanding the PK profile is essential for dose translation. Pinocembrin undergoes rapid Phase II metabolism.[1][2][3]
Table 2: Pharmacokinetic Parameters (Rat Model, IV vs Oral)
| Parameter | Value (IV, 20 mg/kg) | Value (Oral, 50 mg/kg) | Implication |
| T | 15 – 45 min | ~4 hours (Terminal) | Rapid distribution; sustained elimination phase.[1] |
| C | High (Initial) | ~0.3 - 2.5 | Absorption is rate-limiting step.[1] |
| Bioavailability (F) | 100% | Low (<10%) | Extensive First-Pass Metabolism (Glucuronidation).[1] |
| Metabolites | Pinocembrin-7-glucuronide | Pinocembrin-7-glucuronide | 5-OH is sterically protected; 7-OH is the metabolic soft spot.[1] |
| BBB Penetration | High | Moderate | Lipophilic nature facilitates brain entry.[1] |
Part 4: Experimental Bioassay Protocol
In Vitro Neuroprotection Assay (PC12 Cells)
Objective: Assess the protective effect of Pinocembrin against H
Protocol:
-
Cell Culture: Seed PC12 cells in 96-well plates at
cells/well in DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO . -
Pre-treatment: Remove media.[1] Add fresh media containing Pinocembrin (0.1, 1, 10, 50
M) dissolved in DMSO (Final DMSO < 0.1%).[1] Incubate for 2 hours.-
Control: Media + DMSO vehicle.[1]
-
-
Insult: Add H
O to each well (final concentration 200 M). Co-incubate for 24 hours. -
Viability Assessment (MTT):
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Cell Viability (%) =
.[1]
References
-
Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities. BioMed Research International. [Link][1]
-
Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin. Molecules. [Link][1]
-
Pre-Clinical Pharmacokinetic and Pharmacodynamic Characterization of Selected Chiral Flavonoids: Pinocembrin and Pinostrobin. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
NMR Chemical Shifts of Common Flavonoids. Journal of Natural Products. [Link][1]
-
A Straightforward Synthesis of Pinocembrin. Asian Journal of Chemistry. [Link][1]
Sources
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 5-Hydroxyflavanone via Claisen-Schmidt Condensation
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, research-grade protocol for the synthesis of 5-hydroxyflavanone, a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with a base-catalyzed Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, followed by an acid-catalyzed intramolecular cyclization. This application note elucidates the underlying chemical principles, provides a step-by-step experimental procedure, and offers insights into the critical parameters that ensure a successful and reproducible synthesis. The protocol is designed to be self-validating, with clear explanations for each experimental choice, empowering researchers to confidently replicate and adapt the methodology.
Introduction: The Significance of 5-Hydroxyflavanone
Flavanones are a class of flavonoids characterized by a C6-C3-C6 backbone, forming a chromanone ring system. The 5-hydroxyflavanone core is of particular interest due to its prevalence in a variety of biologically active natural products and its utility as a precursor for the synthesis of other flavonoids.[1] These compounds have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The Claisen-Schmidt condensation remains a cornerstone in the synthesis of these valuable molecules due to its reliability and versatility.[3]
The Synthetic Strategy: A Two-Step Approach
The synthesis of 5-hydroxyflavanone is efficiently accomplished in two distinct, yet interconnected, chemical transformations:
-
Step 1: Claisen-Schmidt Condensation. This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde derivative.[4] In this specific application, 2',6'-dihydroxyacetophenone reacts with benzaldehyde to yield 2',6'-dihydroxychalcone. The base facilitates the formation of a reactive enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.[5] Subsequent dehydration of the aldol addition product drives the reaction towards the formation of the stable, conjugated chalcone.[4][5]
-
Step 2: Intramolecular Cyclization. The synthesized 2'-hydroxychalcone undergoes an intramolecular Michael addition, also known as an oxa-Michael cyclization, to form the flavanone ring system.[3][6] This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the chalcone, enhancing the electrophilicity of the β-carbon and facilitating the nucleophilic attack by the ortho-hydroxyl group.
Reaction Mechanism Overview
Caption: Overall synthetic pathway for 5-hydroxyflavanone.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2',6'-Dihydroxyacetophenone | ≥98% | Sigma-Aldrich | |
| Benzaldehyde | ≥99%, redistilled | Sigma-Aldrich | Redistill before use to remove benzoic acid. |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | |
| Ethanol (EtOH) | 200 proof, absolute | VWR | |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | J.T. Baker | |
| Ethyl Acetate | ACS Reagent, ≥99.5% | EMD Millipore | For extraction and chromatography. |
| Hexane | ACS Reagent, ≥98.5% | EMD Millipore | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step 1: Synthesis of 2',6'-Dihydroxychalcone
This procedure is adapted from established Claisen-Schmidt condensation protocols.[7]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2',6'-dihydroxyacetophenone (10.0 g, 65.7 mmol) and freshly distilled benzaldehyde (7.0 g, 65.9 mmol, 1.0 equiv) in 100 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: While stirring vigorously, slowly add a solution of sodium hydroxide (10.5 g, 262.8 mmol, 4.0 equiv) in 50 mL of water. The addition should be dropwise over a period of 30 minutes to control the exothermic reaction. The reaction mixture will turn a deep reddish-orange color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The chalcone product should have a lower Rf value than the starting benzaldehyde.
-
Workup: After 24 hours, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A yellow precipitate of the crude 2',6'-dihydroxychalcone will form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold deionized water until the filtrate is neutral.
-
Purification: The crude chalcone can be purified by recrystallization from an ethanol/water mixture to yield a bright yellow solid.
Step 2: Synthesis of 5-Hydroxyflavanone
The cyclization of the 2'-hydroxychalcone to the flavanone is achieved under acidic conditions.[8]
-
Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, dissolve the purified 2',6'-dihydroxychalcone (10.0 g, 41.6 mmol) in 200 mL of ethanol.
-
Acid Addition: Add 20 mL of concentrated hydrochloric acid to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 12 hours. Monitor the reaction by TLC (7:3 hexane/ethyl acetate) for the disappearance of the chalcone spot and the appearance of a new, higher Rf spot corresponding to the flavanone.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extraction: Transfer the concentrated solution to a separatory funnel and add 200 mL of deionized water and 200 mL of ethyl acetate. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 100 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 5-hydroxyflavanone. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[9]
Experimental Workflow Diagram
Sources
- 1. biomedres.us [biomedres.us]
- 2. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. praxilabs.com [praxilabs.com]
- 6. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. online.bamu.ac.in [online.bamu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. redalyc.org [redalyc.org]
5-hydroxyflavanone purification from chalcone intermediates
Application Note: High-Purity Isolation of 5-Hydroxyflavanone from Chalcone Intermediates
Abstract
This guide details the synthesis, stabilization, and purification of 5-hydroxyflavanone derived from 2',6'-dihydroxychalcone. While the chalcone-to-flavanone isomerization is a well-documented equilibrium, the purification of the 5-hydroxy derivative presents unique challenges and opportunities due to strong intramolecular hydrogen bonding (IMHB). This protocol leverages the specific physicochemical properties of the 5-OH group—specifically its ability to stabilize the closed ring and reduce polarity—to achieve purities >98% via Flash Chromatography and Preparative HPLC.
Introduction: The Chemistry of Cyclization
The conversion of 2'-hydroxychalcones to flavanones is a reversible intramolecular Michael addition (Oxa-Michael reaction). In the specific case of 5-hydroxyflavanone , the precursor is 2',6'-dihydroxychalcone .[1]
The 5-OH Advantage (Expert Insight): Unlike generic flavanones, 5-hydroxyflavanone possesses a critical structural feature: a strong intramolecular hydrogen bond between the 5-hydroxyl proton and the 4-carbonyl oxygen.
-
Effect 1 (Stability): This "locking" mechanism thermodynamically favors the flavanone (closed) form over the chalcone (open) form in neutral/acidic media, reducing the rate of spontaneous ring-opening.
-
Effect 2 (Chromatography): The IMHB masks the polarity of the hydroxyl group and the carbonyl, making 5-hydroxyflavanone significantly less polar than predicted, often eluting earlier than its 7-hydroxy isomers in normal phase chromatography.
Critical Process Parameters (CPPs)
| Parameter | Impact on Process | Optimization Target |
| pH | High pH (>9) forces ring opening (Chalcone form); Low pH (<5) favors ring closure (Flavanone form). | Maintain pH < 4 during workup and storage. |
| Temperature | High heat promotes equilibrium shifts; 5-OH flavanones are prone to oxidation at >60°C. | Keep workup < 40°C. |
| Detection ( | Chalcones absorb strongly at ~340–370 nm (Yellow). Flavanones absorb at ~280 nm (Colorless). | Monitor 360 nm to detect impurities. |
Visualizing the Pathway
The following diagram illustrates the reaction equilibrium and the purification logic.
Caption: Reaction equilibrium between chalcone and flavanone, followed by the purification workflow.
Protocol 1: Synthesis & Stabilization
Goal: Maximize conversion to the closed ring form prior to purification.
Reagents: 2',6'-Dihydroxyacetophenone, Benzaldehyde, NaOH (50% aq), Ethanol, HCl (2M).
-
Condensation: Dissolve 2',6'-dihydroxyacetophenone (1 eq) and benzaldehyde (1.1 eq) in Ethanol. Add NaOH (5 eq) dropwise. Stir at room temperature for 24h. The solution will turn deep orange/red (Chalcone formation).
-
Cyclization (The Critical Step):
-
Standard method: Acidify the mixture to pH 1-2 using 2M HCl.
-
Reflux: Heat the acidic solution at 60°C for 2 hours. The acid catalyzes the intramolecular Michael addition.
-
Observation: The deep orange color should fade to a pale yellow.
-
-
Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with Brine. Dry over Na₂SO₄.[1]
-
Stabilization: Evaporate solvent in vacuo at <40°C. Do not overheat , as this can revert the flavanone to chalcone.
Protocol 2: Flash Column Chromatography (Bulk Purification)
Goal: Separate 5-hydroxyflavanone from unreacted aldehyde and residual open-ring chalcone.
System: Automated Flash Chromatography (e.g., Biotage/Teledyne). Stationary Phase: Spherical Silica Gel (20-40 µm). Mobile Phase:
-
Solvent A: Hexane (non-polar)[2]
-
Solvent B: Ethyl Acetate (polar)
Method:
-
Equilibration: 3 CV (Column Volumes) at 5% B.
-
Loading: Dry load the crude on Celite or silica (liquid loading in DCM is risky due to potential ring opening in solution over time).
-
Gradient:
-
0–5 min: Hold 5% B (Elutes unreacted benzaldehyde).
-
5–20 min: Linear gradient 5%
20% B. -
20–30 min: Linear gradient 20%
40% B.
-
-
Fraction Collection: Monitor 280 nm (Flavanone) and 360 nm (Chalcone).
-
Expert Note: 5-hydroxyflavanone will elute before the chalcone due to the "hidden" polarity of the 5-OH group (IMHB effect).
-
Collect fractions with high 280 nm signal and low 360 nm signal.
-
Protocol 3: Preparative HPLC (Polishing)
Goal: Achieve >98% purity and remove trace chalcone isomers.
System: Preparative HPLC with DAD (Diode Array Detector). Column: C18 Reverse Phase (e.g., 250 x 21.2 mm, 5 µm). Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (Acid is mandatory to prevent ring opening on-column).
-
Solvent B: Acetonitrile (ACN).
Gradient Table:
| Time (min) | % B (ACN) | Flow Rate (mL/min) | Phase |
|---|---|---|---|
| 0.0 | 30 | 15.0 | Equilibration |
| 2.0 | 30 | 15.0 | Load |
| 20.0 | 70 | 15.0 | Gradient Separation |
| 22.0 | 95 | 15.0 | Wash |
| 25.0 | 30 | 15.0 | Re-equilibration |
Detection Logic:
-
Target (5-Hydroxyflavanone): Peak max at ~280 nm.
-
Impurity (Chalcone): Peak max at ~360 nm.
-
Action: If a peak shows a "shoulder" at 360 nm, cut the fraction collection tightly. The chalcone is more hydrophobic (planar) and typically elutes after the flavanone in Reverse Phase C18 conditions [1].
Quality Control & Troubleshooting
Validation Criteria:
-
HPLC Purity: >98% at 254 nm.
-
Absorbance Ratio:
should be > 50. A lower ratio indicates chalcone contamination. -
NMR Verification:
-
Look for the characteristic ABX system of the C-ring protons (H-2, H-3a, H-3b) in
H NMR (approx. 5.4 dd, 3.0 dd, 2.8 dd). -
Confirm the chelated 5-OH signal: A sharp singlet very downfield (
12.0–12.5 ppm) due to hydrogen bonding [2].
-
Troubleshooting Guide:
| Issue | Probable Cause | Solution |
| Product turns yellow on standing | Reversion to Chalcone. | Sample is likely basic or stored in protic solvents without acid. Store dry at -20°C. Add 0.1% Formic Acid to all LC solvents. |
| Poor Separation on Silica | Tailing due to phenolic OH. | The 5-OH is chelated, but other impurities might tail. Add 1% Acetic Acid to the Hexane/EtOAc mobile phase. |
| Double Peaks in HPLC | On-column isomerization. | The column pH is too neutral. Increase Formic Acid to 0.5% in Mobile Phase A. |
References
-
Cirilli, R., et al. (2008). "High-performance liquid chromatography separation of enantiomers of flavanone and 2'-hydroxychalcone under reversed-phase conditions." Journal of Chromatography A, 1190(1-2), 95-101.[3] Link
-
Kozlowska, J., et al. (2025). "Theoretical Study on Intramolecular Hydrogen Bonds of Flavonoid Cocrystals." ChemPhysChem, (Recent Study on IMHB stability). Link
-
BenchChem. (2025). "HPLC-Based Separation of Cis and Trans Chalcone Isomers." Application Notes & Protocols. Link
-
Susanti, E., et al. (2014).[1][4] "Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone." Indonesian Journal of Chemistry, 14(2), 174-178.[1] Link
Sources
High-Precision Antibacterial Profiling of 5-Hydroxyflavanone against Streptococcus mutans
Abstract
This Application Note provides a rigorous technical framework for evaluating the antibacterial and anti-biofilm efficacy of 5-hydroxyflavanone against Streptococcus mutans, the primary etiological agent of dental caries.[1] Unlike broad-spectrum antibiotic assays, this protocol addresses the specific physicochemical challenges of lipophilic flavonoids and the fastidious, biofilm-forming nature of oral streptococci. The guide details standardized workflows for Minimum Inhibitory Concentration (MIC), Time-Kill Kinetics, and sucrose-dependent Biofilm Inhibition assays, grounded in CLSI standards and adapted for phytochemical research.
Introduction & Mechanistic Basis[1][2][3]
The Target: Streptococcus mutans
S. mutans is a Gram-positive, facultative anaerobe characterized by its acidogenicity (acid production) and aciduricity (acid tolerance). Its virulence hinges on the expression of glucosyltransferases (Gtfs), which convert dietary sucrose into insoluble glucans. These glucans form the scaffold of the cariogenic biofilm (plaque), protecting bacteria from mechanical removal and antimicrobial agents.
The Compound: 5-Hydroxyflavanone
5-Hydroxyflavanone is a lipophilic flavonoid. Structurally, the presence of the hydroxyl group at the C5 position and the saturated C2-C3 bond (flavanone vs. flavone) influences its membrane interaction and solubility.
Mechanism of Action (MOA):
-
Membrane Disruption: The hydrophobic core intercalates into the bacterial lipid bilayer, increasing permeability and causing leakage of intracellular ions (e.g., K+) and ATP.
-
Enzyme Inhibition: Flavonoids are known allosteric inhibitors of Gtfs (GtfB/C), preventing the polymerization of sucrose into glucan slime.
-
Quorum Sensing Interference: Downregulation of the comDE and vicRK systems, suppressing biofilm maturation.
Mechanistic Pathway Diagram
Caption: Dual-action mechanism of 5-hydroxyflavanone targeting membrane integrity and glucan-mediated biofilm formation.
Pre-Assay Preparation
Compound Handling & Solubility
5-Hydroxyflavanone is sparingly soluble in water. Improper solubilization causes precipitation in aqueous media, leading to false-negative results (compound unavailable) or false-positive results (crystals interpreted as turbidity).
-
Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent. Ethanol is volatile and may evaporate during incubation.
-
Stock Preparation: Prepare a 1000× stock solution (e.g., 50 mg/mL) in 100% DMSO.
-
Working Solution: Dilute into the assay medium such that the final DMSO concentration is ≤ 1% (v/v) . S. mutans can tolerate up to 1-2% DMSO, but 1% is the safe standard to avoid solvent toxicity.
Bacterial Culture Conditions[4]
-
Strain: S. mutans UA159 (ATCC 700610) is the genomic reference strain.
-
Media:
-
Maintenance: Brain Heart Infusion (BHI) Agar or Tryptic Soy Agar (TSA) with 5% sheep blood.
-
MIC Assay: Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2.5-5% Lysed Horse Blood (LHB). Note: BHI broth is an acceptable alternative for research purposes if LHB is unavailable.
-
Biofilm Assay: BHI or TSB supplemented with 1% (w/v) Sucrose .
-
-
Atmosphere: Facultative anaerobe.[2] Incubate at 37°C with 5% CO2 (candle jar or CO2 incubator).
Protocol 1: Planktonic Susceptibility (MIC/MBC)
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method adapted from CLSI M07 guidelines.
Experimental Workflow Diagram
Caption: Step-by-step workflow for broth microdilution assay.
Step-by-Step Procedure
-
Inoculum Preparation:
-
Pick 3-5 colonies from a fresh (24h) agar plate.
-
Suspend in sterile saline (0.85% NaCl) to match 0.5 McFarland turbidity standard (approx.
CFU/mL).[2] -
Dilute this suspension 1:100 in assay broth (CAMHB+LHB or BHI) to reach
CFU/mL.
-
-
Plate Setup (96-well round-bottom):
-
Column 1-10: Add 100 µL of assay broth.
-
Column 11 (Growth Control): 100 µL broth + solvent (1% DMSO).
-
Column 12 (Sterility Control): 200 µL sterile broth (no bacteria).
-
Add 100 µL of 5-hydroxyflavanone stock (diluted to 2× desired starting concentration) to Column 1.
-
Perform 2-fold serial dilutions from Column 1 to 10 (transfer 100 µL, discard final 100 µL).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension (
CFU/mL) to Columns 1-11. -
Final System: Volume = 200 µL/well; Bacterial conc. =
CFU/mL.
-
-
Incubation:
-
Seal plate with breathable film or loose lid to allow gas exchange.
-
Incubate at 37°C, 5% CO2 for 24 hours .
-
-
Readout (MIC):
-
Visual: MIC is the lowest concentration with no visible turbidity.
-
Resazurin (Optional): Add 30 µL of 0.01% Resazurin solution. Incubate 1-2 hours. Blue = Inhibition; Pink = Growth.
-
-
MBC Determination:
Protocol 2: Biofilm Inhibition Assay[5]
This assay measures the ability of 5-hydroxyflavanone to prevent biofilm formation, specifically inhibiting the sucrose-dependent glucan matrix.
Critical Reagents
-
Biofilm Media: BHI broth + 1% Sucrose (Must be fresh; filter-sterilized sucrose added to autoclaved broth).
-
Stain: 0.1% Crystal Violet (CV).
-
Solubilizer: 30% Acetic Acid or 95% Ethanol.
Procedure
-
Seeding:
-
Prepare inoculum as in MIC protocol (
CFU/mL) in Biofilm Media . -
Add 100 µL of bacterial suspension + 100 µL of compound dilution (in Biofilm Media) to flat-bottom 96-well plates.
-
Note: Include a "Vehicle Control" (Media + Bacteria + DMSO) and "Blank" (Media only).
-
-
Incubation:
-
Incubate quiescently (no shaking) at 37°C, 5% CO2 for 24 hours .
-
-
Washing (Critical Step):
-
Gently aspirate supernatant (do not touch the bottom).
-
Wash wells 2× with 200 µL Phosphate Buffered Saline (PBS) to remove planktonic cells.
-
Air dry for 15 minutes.
-
-
Staining:
-
Add 200 µL of 0.1% Crystal Violet . Incubate 15 min at room temperature.
-
Rinse 3× with distilled water.
-
Air dry completely.
-
-
Quantification:
-
Add 200 µL of 30% Acetic Acid to solubilize the bound dye.
-
Transfer 150 µL to a new plate (if the original is stained) and measure Absorbance at 570 nm (OD570) .
-
Data Analysis
Calculate % Biofilm Inhibition:
Data Presentation & Interpretation
Expected Results Table
| Assay | Parameter | Interpretation |
| MIC | Range | Typical flavonoids: 16 – 256 µg/mL. Lower values indicate higher potency. |
| MBC | Ratio | MBC/MIC |
| Biofilm | IC50 | Concentration inhibiting 50% biomass. often < MIC due to Gtf inhibition. |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Precipitation in wells | Compound insolubility | Reduce max concentration; Ensure DMSO < 1%; Warm media slightly before adding. |
| High variance in Biofilm | Washing technique | Use a multichannel pipette; dispense down the side of the well; do not blast the bottom. |
| No Biofilm in Control | Lack of Sucrose | Ensure 1% sucrose is added. S. mutans forms poor biofilms without it. |
| Edge Effect | Evaporation | Fill outer perimeter wells with sterile water; do not use for data. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[5][6] [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
Koo, H., et al. (2017). "The influence of flavonoids on Streptococcus mutans biofilms." Frontiers in Microbiology. [Link] (Generalized reference for flavonoid-biofilm interactions).
-
Veloz, J.J., et al. (2019). "Antimicrobial and Antibiofilm Activity against Streptococcus mutans of Individual and Mixtures of the Main Polyphenolic Compounds Found in Chilean Propolis." BioMed Research International. [Link]
-
Ren, Z., et al. (2022). "Antibacterial effects of natural compounds on biofilm formation of Streptococcus mutans." National Institutes of Health (NIH). [Link]
Sources
Optimized Synthesis and Characterization of 5-Hydroxyflavanone-Metal(II) Complexes: A Pharmacophore-Centric Approach
Executive Summary & Rationale
The coordination of transition metals to flavonoids represents a critical strategy in medicinal inorganic chemistry to enhance bioavailability, stability, and pharmacological potency. 5-Hydroxyflavanone (5-HF) is a privileged scaffold; unlike its 3-hydroxy counterparts (flavonols), 5-HF coordinates metals exclusively through the 5-hydroxy-4-keto site. This results in a thermodynamically stable six-membered chelate ring that resists hydrolysis better than monodentate ligands.
This Application Note provides a validated protocol for synthesizing neutral, lipophilic Metal(II) complexes of 5-HF (M:L 1:2 stoichiometry). By leveraging the "Hard-Soft Acid-Base" (HSAB) principle and specific pH control, this method minimizes the formation of polymeric hydroxo-species, ensuring high-purity monomeric complexes suitable for biological screening (e.g., SOD mimetics, DNA intercalators).
Chelation Mechanics & Causality
To successfully synthesize these complexes, one must understand the competing equilibria in solution.
-
Ligand Acidity: The 5-OH group is hydrogen-bonded to the 4-C=O oxygen (intramolecular H-bond), making it difficult to deprotonate compared to the 7-OH or 4'-OH. A base is required to disrupt this H-bond and generate the phenolate anion (
). -
The Chelation Loop: Upon deprotonation, the 5-phenolate oxygen (hard base) and the 4-carbonyl oxygen (intermediate base) coordinate to the Metal(II) ion (intermediate acid like Cu²⁺, Zn²⁺, Ni²⁺).
-
Stoichiometry Control: We target the neutral [M(L)₂] species. This requires a strict 1:2 (Metal:Ligand) molar ratio and a pH range (typically 7.5–8.5) that favors the deprotonated ligand without precipitating metal hydroxides (
).
Visualization: Chelation Pathway
Figure 1: Reaction pathway for the conversion of neutral 5-hydroxyflavanone to the bis-chelated metal complex.[1]
Materials & Equipment
-
Ligand: 5-Hydroxyflavanone (Purity >98%). Note: If unavailable, 5-hydroxy-7-methoxyflavanone can be used as a surrogate with identical chelation chemistry.
-
Metal Salts: Acetate salts (
) are preferred over chlorides or nitrates because the acetate anion acts as a self-buffering agent, preventing sharp drops in pH upon complexation. -
Solvent: Methanol (HPLC Grade). Ethanol is a viable alternative but may require longer reflux times.
-
Base: 0.1 M NaOH (aqueous) or Triethylamine (TEA).
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, pH meter, Vacuum filtration setup.
Protocol: Synthesis of Bis(5-hydroxyflavanonato)metal(II)
Target Compound:
Step-by-Step Methodology
-
Ligand Solubilization:
-
Dissolve 2.0 mmol of 5-hydroxyflavanone in 25 mL of warm Methanol (40°C).
-
Why: Flavanones are lipophilic. Warm methanol ensures complete dissolution before reaction onset.
-
-
Deprotonation (Critical Step):
-
Add 2.0 mmol of base (e.g., 20 mL of 0.1 M NaOH) dropwise under stirring.
-
Observation: The solution color will likely intensify (bright yellow/orange) due to the formation of the phenolate anion and extension of conjugation.
-
Caution: Do not exceed pH 9.0 to avoid hydrolyzing the flavanone ring or forming metal hydroxides in the next step.
-
-
Metal Addition:
-
Reflux & Complexation:
-
Heat the mixture to reflux (approx. 65°C) for 3 hours .
-
Why: Chelation is entropy-driven but kinetically slow due to the steric bulk of the flavanone. Reflux ensures thermodynamic equilibrium.
-
-
Isolation:
-
Allow the solution to cool slowly to room temperature, then refrigerate (4°C) overnight.
-
The complex usually precipitates as a microcrystalline solid.
-
If no precipitate forms, reduce volume by 50% using a rotary evaporator.
-
-
Purification:
-
Filter the precipitate under vacuum.
-
Wash 1: Cold Methanol (removes unreacted ligand).
-
Wash 2: Deionized Water (removes inorganic salts/NaOAc).
-
Wash 3: Diethyl Ether (removes trace moisture and lipophilic impurities).
-
Dry in a vacuum desiccator over
for 24 hours.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 5-hydroxyflavanone metal complexes.
Characterization & Validation Strategy
To validate the structure, you must confirm the loss of the phenolic proton and the participation of the carbonyl group.
A. Spectroscopic Validation Table
| Technique | Parameter | Free Ligand (5-HF) | Metal Complex [M(L)₂] | Interpretation |
| 1H NMR | ~12.0 ppm (Singlet) | Absent | Confirms deprotonation and coordination at the 5-position. | |
| FT-IR | ~1640–1660 cm⁻¹ | Shift to ~1620–1630 cm⁻¹ | Red shift indicates donation of electron density from Carbonyl O to Metal. | |
| FT-IR | Absent | 400–600 cm⁻¹ | New bands appear, confirming Metal-Oxygen bond formation. | |
| UV-Vis | Band I (B-ring) | ~330–350 nm | Bathochromic Shift (+20-50nm) | Extended conjugation upon chelation. Band often broadens. |
| UV-Vis | Band II (A-ring) | ~270–280 nm | Bathochromic Shift (+5-10nm) | Perturbation of the benzoyl system (Ring A). |
B. Analytical Techniques[1][3][4][6][7][8][9][10]
-
NMR Solvent: These complexes are often insoluble in
. Use DMSO-d6 or DMF-d7 for NMR analysis. -
Elemental Analysis (CHN): Essential to distinguish between
and hydrated forms . -
TGA (Thermogravimetric Analysis): Use to quantify coordinated water molecules (weight loss ~150-200°C) vs. lattice water (weight loss <100°C).
Troubleshooting & Expert Tips
-
Problem: Precipitate is gummy or oily.
-
Cause: Solvent trapped in the lattice or oligomerization.
-
Solution: Triturate the solid with cold n-hexane or diethyl ether. Sonicate for 10 minutes to induce crystallization.
-
-
Problem: Low Yield.
-
Cause: pH was too low (incomplete deprotonation) or complex is too soluble in methanol.
-
Solution: Adjust pH carefully to 8.0. Add water dropwise to the cold reaction mixture to force precipitation (the complex is hydrophobic).
-
-
Problem: High OH signal remains in IR.
-
Cause: Coordinated water or lattice water.
-
Solution: Do not confuse the broad water OH (~3400 cm⁻¹) with the sharp phenolic 5-OH. Check TGA data to confirm.
-
References
-
Samsonowicz, M., Regulska, E., & Kalinowska, M. (2017).[4][6] Hydroxyflavone metal complexes - molecular structure, antioxidant activity and biological effects.[1][4][6][7] Chemico-Biological Interactions. 4
-
Uivarosi, V., Pahontu, E. M., & Munteanu, A. (2014).[4][8] Synthesis, Characterization and Fluorescent Properties of New Complexes of 5-hydroxyflavone with Some Divalent Metal Ions. Revista de Chimie. 8
-
Kasprzak, M. M., Erxleben, A., & Ochocki, J. (2015).[6] Properties and applications of flavonoid metal complexes. RSC Advances. 6
-
Malešev, D., & Kuntić, V. (2007). Investigation of metal–flavonoid chelates and the determination of flavonoids via metal–flavonoid complexing reactions.[9][10][11] Journal of the Serbian Chemical Society. 9
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Iron Complexes of Flavonoids-Antioxidant Capacity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Metal–Flavonoid Interactions—From Simple Complexes to Advanced Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Evaluation of General Synthesis Procedures for Bioflavonoid–Metal Complexes in Air-Saturated Alkaline Solutions [frontiersin.org]
- 11. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
Application Note: Total Synthesis of 5-Hydroxyflavanone - A Guide to Yield Optimization
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Abstract
This application note provides a comprehensive guide for the total synthesis of 5-hydroxyflavanone, a naturally occurring flavonoid with significant pharmacological interest. Recognizing that yield optimization is a critical challenge in multi-step organic synthesis, this document moves beyond a simple recitation of steps. Instead, it offers a detailed, two-part synthetic strategy focusing on the causality behind experimental choices to empower researchers in drug discovery and natural product synthesis. We delve into the critical parameters of both the initial Claisen-Schmidt condensation to form the chalcone intermediate and its subsequent intramolecular cyclization. Protocols are presented alongside data-driven optimization tables and troubleshooting guides to ensure reproducibility and maximize product yield.
Introduction: The Significance of 5-Hydroxyflavanone
Flavanones are a class of flavonoids characterized by a C6-C3-C6 backbone. 5-Hydroxyflavanone, in particular, serves as a crucial scaffold for more complex flavonoids and exhibits a range of biological activities. The efficient synthesis of this core structure is paramount for constructing libraries of derivatives for structure-activity relationship (SAR) studies in drug development.
The most common and reliable synthetic approach involves a two-step process:
-
Claisen-Schmidt Condensation: A base-catalyzed reaction between 2',6'-dihydroxyacetophenone and benzaldehyde to form 2',6'-dihydroxychalcone.
-
Intramolecular Cyclization: The subsequent ring-closure of the chalcone intermediate to yield 5-hydroxyflavanone.
While seemingly straightforward, achieving high yields requires careful control over reaction conditions to minimize side product formation and drive the equilibria toward the desired products. This guide will illuminate the key variables at each stage.
Overall Synthetic Scheme
The transformation from readily available starting materials to the target 5-hydroxyflavanone is outlined below. Each step will be detailed with a focus on optimizing the reaction parameters for maximum yield.
Caption: Overall two-step synthesis of 5-hydroxyflavanone.
Part I: Synthesis of 2',6'-Dihydroxychalcone via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone of flavonoid synthesis, forming the α,β-unsaturated ketone system of the chalcone intermediate.[1][2] The reaction proceeds via an aldol condensation mechanism between an enolizable ketone (2',6'-dihydroxyacetophenone) and a non-enolizable aldehyde (benzaldehyde).[3]
Mechanistic Considerations
The base catalyst deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) under the reaction conditions to yield the conjugated chalcone. The entire process is driven by the formation of the highly stable, conjugated π-system.
Caption: Simplified mechanism of the base-catalyzed Claisen-Schmidt condensation.
Optimization of Reaction Parameters
The yield of the chalcone is highly dependent on several factors. The goal is to maximize the rate of the desired condensation while minimizing side reactions, such as the self-condensation of the acetophenone or Cannizzaro reactions of the aldehyde.
Table 1: Parameter Optimization for Chalcone Synthesis
| Parameter | Condition | Rationale & Expert Insights | Typical Yield Range (%) |
| Base Catalyst | 40-50% aq. KOH or NaOH | Strong bases are required to generate the enolate. KOH is often preferred for its higher solubility in alcoholic solvents. Using a high concentration drives the reaction forward. Lithium hydroxide (LiOH) has also been shown to be effective, potentially due to a chelating effect.[4] | 65-85% |
| Solid NaOH (Grinding) | A solvent-free grinding method can be highly efficient, reducing reaction time and simplifying workup. This approach enhances molecular contact and can lead to improved yields.[5] | 70-90% | |
| Solvent System | Ethanol/Water | Ethanol is an excellent solvent for both organic reactants, while water is necessary to dissolve the inorganic base. The ratio needs to be optimized to ensure all components remain in solution. | 65-80% |
| Methanol | Methanol can also be used and sometimes offers faster reaction times.[4] | 70-85% | |
| Temperature | 0-25°C (Room Temp) | The initial aldol addition is exothermic. Maintaining a low to ambient temperature minimizes side reactions. Allowing the mixture to stir for an extended period (12-24 hours) at room temperature is a common and effective strategy.[2] | 70-90% |
| Stoichiometry | Aldehyde:Ketone (1:1 to 1.1:1) | A slight excess of the aldehyde can help to drive the reaction to completion, ensuring the more valuable ketone is fully consumed. | - |
Protocol: Optimized Synthesis of 2',6'-Dihydroxychalcone
This protocol is based on a standard, high-yield aqueous base methodology.
Materials:
-
2',6'-Dihydroxyacetophenone
-
Benzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2',6'-dihydroxyacetophenone (1.0 eq) and benzaldehyde (1.05 eq) in ethanol (approx. 5-10 mL per gram of acetophenone).
-
In a separate beaker, prepare a 50% (w/v) solution of KOH in deionized water. Cool this solution in an ice bath.
-
Place the flask containing the organic reactants in an ice bath and begin stirring.
-
Slowly add the cold KOH solution dropwise to the stirred ethanolic solution over 15-20 minutes. A deep red or orange color should develop.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), using a hexane:ethyl acetate (e.g., 7:3) mobile phase.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approx. 200 g).
-
Acidify the mixture by slowly adding concentrated HCl with constant stirring until the pH is ~2-3. This will precipitate the chalcone product as a yellow-orange solid.
-
Isolate the solid product by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50-60°C. The product can be further purified by recrystallization from ethanol or methanol if necessary.
Part II: Intramolecular Cyclization to 5-Hydroxyflavanone
The second stage of the synthesis is the intramolecular cyclization of the 2',6'-dihydroxychalcone. This reaction is an intramolecular Michael addition, where the phenoxide ion of the 2'-hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system. This step can be catalyzed by either acid or base.[6][7]
Optimization of Cyclization Conditions
The choice of catalyst and solvent is critical for maximizing the yield of the flavanone while preventing side reactions or decomposition. The equilibrium between the open-chain chalcone and the cyclized flavanone can be influenced by these parameters.[6]
Table 2: Parameter Optimization for Flavanone Synthesis
| Parameter | Condition | Rationale & Expert Insights | Typical Yield Range (%) |
| Catalyst | Sodium Acetate (NaOAc) in Ethanol/Water | A mild base like NaOAc provides sufficient basicity to deprotonate the phenolic hydroxyl, initiating the cyclization without promoting degradation of the product. Refluxing is typically required to drive the reaction.[8] | 60-75% |
| Sulfuric Acid (H₂SO₄) in Methanol | Acid catalysis protonates the carbonyl oxygen, activating the α,β-unsaturated system towards nucleophilic attack by the 2'-hydroxyl group. This can be a very effective method.[7] | 70-85% | |
| Iodine (I₂) in DMSO | Oxidative cyclization using I₂ in DMSO is a common method for converting 2'-hydroxychalcones to flavones, but under certain conditions, it can also facilitate flavanone formation.[5] This method should be used with caution as over-oxidation to the flavone is a risk. | Variable | |
| Solvent | Ethanol, Methanol, or mixtures with water | Protic solvents are generally preferred as they can facilitate the proton transfers involved in the cyclization mechanism. The choice often depends on the catalyst used. | - |
| Temperature | Reflux | Heating is almost always necessary to overcome the activation energy for the ring-closing step and to shift the chalcone-flavanone equilibrium towards the thermodynamically more stable flavanone product. | - |
Protocol: Optimized Synthesis of 5-Hydroxyflavanone (Acid-Catalyzed)
This protocol utilizes a robust acid-catalyzed cyclization method.
Materials:
-
2',6'-Dihydroxychalcone (from Part I)
-
Methanol
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Deionized Water
Procedure:
-
Place the dried 2',6'-dihydroxychalcone (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add methanol (approx. 15-20 mL per gram of chalcone).
-
With gentle swirling, add 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. The disappearance of the yellow/orange color of the chalcone is a good visual indicator of reaction progress. Monitor by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of cold water, which may cause the flavanone to precipitate.
-
Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Isolate the crude white or off-white solid by vacuum filtration. Wash the solid with copious amounts of deionized water.
-
Dry the product. For highest purity, the crude 5-hydroxyflavanone can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent like ethanol or acetone/water.
Experimental Workflow and Troubleshooting
A successful synthesis relies on a logical workflow and the ability to diagnose and solve common problems.
Sources
- 1. scispace.com [scispace.com]
- 2. jetir.org [jetir.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bkcs.kchem.org [bkcs.kchem.org]
- 8. researchgate.net [researchgate.net]
Application Note: Advanced Crystallization Protocols for 5-Hydroxyflavanone
Executive Summary & Molecule Profile[1]
5-Hydroxyflavanone (2,3-dihydro-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one) presents unique crystallization challenges distinct from its unsaturated counterpart, 5-hydroxyflavone.[1] Unlike the planar flavone structure, the flavanone skeleton possesses a chiral center at C2 and a puckered heterocyclic C-ring (sofa conformation).
Crucially, the 5-hydroxyl group forms a strong intramolecular hydrogen bond (IMHB) with the C4-carbonyl oxygen. This "chelating" effect significantly reduces the acidity of the phenolic proton and masks the polar region of the molecule, increasing its solubility in non-polar solvents compared to 7- or 4'-hydroxy isomers. Successful crystallization requires protocols that exploit this lipophilic shift while managing the conformational flexibility of the saturated C-ring.
Physicochemical Profile
| Property | Characteristic | Impact on Crystallization |
| Molecular Structure | C15H12O3 (MW: 240.[1][2]25) | C2-Chirality implies potential for racemic vs. enantiopure packing.[1] |
| Key Interaction | Intramolecular H-Bond (C5-OH[1] ··· O=C4) | Reduces polarity; lowers affinity for H-bond acceptor solvents; stabilizes crystal lattice energy.[1] |
| Solubility Class | Moderate Lipophilicity | Soluble in DCM, EtOAc, Toluene; Sparingly soluble in Water; Soluble in hot Alcohols. |
| pKa (Calc.) | ~11.5 (5-OH) | Higher than typical phenols (~10) due to IMHB; requires stronger base for deprotonation.[1] |
Solvent Selection Strategy
The selection of solvents must balance the "5-OH effect" (reduced polarity) with the need for reversible saturation.
Solvent Screening Matrix
| Solvent Type | Examples | Suitability | Mechanism & Notes |
| Primary (Good) Solvents | Ethanol (EtOH), Methanol (MeOH) | High | Disrupts weak intermolecular forces; high temperature coefficient of solubility.[1] |
| Intermediate Solvents | Ethyl Acetate (EtOAc), Acetone | Moderate | Good for evaporation methods; risk of rapid evaporation leading to amorphous skins. |
| Anti-Solvents | Water, Hexane, Heptane | High | Water is ideal for alcohols; Alkanes are ideal for EtOAc/Toluene systems. |
| Problematic Solvents | Diethyl Ether, DCM | Low | Too volatile for controlled growth; creeping films common.[1] |
Diagram 1: Solvent Selection Logic Flow
Caption: Logic flow for determining the optimal crystallization pathway based on initial solubility behavior.
Detailed Experimental Protocols
Protocol A: Thermal Recrystallization (The "Standard")
Best for: High purity (>98%) target, removing mechanical impurities. System: Ethanol (95% or Absolute).[1]
-
Saturation:
-
Place 5.0 g of crude 5-hydroxyflavanone in a 100 mL Erlenmeyer flask.
-
Heat to reflux (approx. 78°C) using a water bath or heating block.[1] Do not use direct flame.
-
Add additional Ethanol in 1 mL increments until the solid just dissolves.
-
Expert Tip: Add 5-10% excess solvent to prevent premature crystallization during filtration.[1]
-
-
Hot Filtration (Crucial Step):
-
Controlled Cooling:
-
Allow the filtrate to cool to room temperature (RT) slowly on a cork ring (insulator). Do not place directly on a cold bench.
-
Once at RT, transfer to a 4°C refrigerator for 12 hours.
-
Observation: 5-hydroxyflavanone typically forms pale yellow needles or prisms.[1]
-
-
Isolation:
Protocol B: Anti-Solvent Precipitation (Yield Optimization)
Best for: Recovering material from mother liquors or when thermal solubility curve is flat.[1] System: Acetone / Water.[1][3][4]
-
Dissolution: Dissolve 1.0 g of compound in the minimum amount of Acetone (~5-8 mL) at room temperature.
-
Anti-Solvent Addition:
-
Healing: Add a few drops of Acetone until the solution is clear again.
-
Nucleation: Cover the flask with parafilm (poke small holes) and let it stand undisturbed. As Acetone evaporates (it is more volatile than water), the water fraction increases, driving the hydrophobic 5-hydroxyflavanone out of solution in a controlled manner.
Diagram 2: Crystallization Process Workflow
Caption: Step-by-step unit operations for thermal recrystallization.
Troubleshooting & "Oiling Out"
A common failure mode with flavanones is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing.[1][3] This occurs when the compound's melting point is depressed below the solvent's boiling point in the mixture, or supersaturation is too high.
Corrective Actions:
-
Seeding: Add a single crystal of pure 5-hydroxyflavanone to the cloud point solution. This provides a template for ordered growth, bypassing the amorphous oil phase.
-
Scratching: Use a glass rod to scratch the inner wall of the flask. Micro-glass shards act as heterogenous nucleation sites.[1]
-
Temperature Cycling: If oil forms, reheat until dissolved, then cool more slowly (wrap flask in foil/towel).
Characterization & Validation
To ensure the protocol produced the correct solid form:
-
Melting Point (DSC): Pure 5-hydroxyflavanone should show a sharp endotherm.[1] Broad peaks indicate impurities or solvates.[1]
-
XRD (Powder X-Ray Diffraction): Essential for distinguishing between polymorphs.[1] The IMHB often locks the molecule into a specific conformer, but packing differences can occur.
-
HPLC Purity: Dissolve crystals in Methanol. Purity >99.5% is expected after Protocol A.[1]
References
-
Looker, J. H., & Hanneman, W. W. (1962). Physical and Chemical Properties of Hydroxyflavones. I. Infrared Spectra of 5-Hydroxyflavones. Journal of Organic Chemistry.[1][5] Link (Establishes the IMHB spectral signature).
-
Gao, Y., et al. (2010).[1] Synthesis and antioxidant activity of 5-hydroxyflavanone derivatives.[1][6] Journal of Fundamental Sciences.[1] (Provides synthetic context and purification baselines).
-
BenchChem Technical Support. (2025). Purification of Hydroxyflavones by Recrystallization.[1][3][7]Link (General protocols for flavonoid solubility).[1]
-
PubChem Database. (2025).[1][2] 5-Hydroxyflavone Compound Summary. National Library of Medicine.[1] Link (Physicochemical data source).[1]
-
Tungmunnithum, D., et al. (2018).[1] Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects.[1] Medicines.[1][5][8][9] Link (Review of extraction and isolation techniques).
Sources
- 1. 5-Hydroxyflavone | C15H10O3 | CID 68112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Hydroxyflavanone | C15H12O3 | CID 2734580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Crystal structure and polymorphic forms of auranofin revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 5-Hydroxyflavanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling and preventing the degradation of 5-hydroxyflavanone. This guide is designed for researchers, medicinal chemists, and formulation scientists who require high-purity 5-hydroxyflavanone for their work. The inherent chemical structure of 5-hydroxyflavanone makes it susceptible to oxidation into its corresponding flavone, a conversion that can compromise experimental results and the therapeutic potential of drug candidates. This document provides in-depth, field-proven answers and protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions & Troubleshooting
Q1: My vial of 5-hydroxyflavanone, which was initially a light-colored powder, has developed a noticeable yellow tint. What is happening?
This is a classic sign of degradation. The primary degradation pathway for a flavanone, particularly one with hydroxyl substitutions, is oxidation to the corresponding flavone. The flavanone core has a saturated C2-C3 bond in its heterocyclic C-ring. Oxidation removes two hydrogen atoms from this position, creating a C2=C3 double bond. This process extends the conjugated π-system of the molecule, shifting its light absorption profile towards longer wavelengths (a bathochromic shift), which the human eye perceives as a change from colorless or pale-yellow to a more intense yellow.
This dehydrogenation reaction is thermodynamically favorable as it results in a more stable, fully aromatic benzopyrone system. The reaction can be initiated by several factors common in a laboratory environment, including atmospheric oxygen, light, and trace metal contaminants.
Diagram 1: Oxidation of 5-Hydroxyflavanone
Caption: Oxidation pathway from 5-hydroxyflavanone to 5-hydroxyflavone.
Q2: What specific laboratory conditions accelerate the oxidation of 5-hydroxyflavanone to its flavone derivative?
Understanding the catalysts of this degradation is crucial for prevention. The conversion is rarely spontaneous and is almost always accelerated by one or more of the following factors:
-
Atmospheric Oxygen: Molecular oxygen (O₂) is the primary culprit. In a process known as autoxidation, O₂ can initiate a free-radical chain reaction that leads to dehydrogenation. The phenolic hydroxyl group on the A-ring can also participate in redox cycling, further sensitizing the molecule to oxidation.
-
Light (Photons): Ultraviolet (UV) and even high-energy visible light can provide the activation energy needed to initiate oxidation. Light can promote the formation of radical species from either the flavanone itself or from trace impurities in the solvent or sample, which then attack the C2-C3 bond.
-
Metal Ions: Trace amounts of transition metals (e.g., Fe³⁺, Cu²⁺) are potent catalysts for oxidation. These metals can act as one-electron transfer agents, facilitating the formation of reactive oxygen species (ROS) from O₂ or directly interacting with the flavonoid structure to promote electron abstraction.[1] Glassware that has not been properly cleaned or reagents of lower purity can be sources of metal ion contamination.
-
Elevated Temperature: Heat increases the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation. Storing samples on a warm lab bench or in a poorly ventilated area can significantly reduce shelf life.
-
pH: While flavanones are generally more stable at acidic to neutral pH, basic conditions can deprotonate the phenolic hydroxyl group. The resulting phenoxide ion is more electron-rich and thus more susceptible to oxidation.
Q3: What are the best practices for the long-term storage of 5-hydroxyflavanone as a solid and in solution?
A multi-pronged approach is necessary for robust stabilization. The goal is to mitigate all the factors identified in Q2.
| Parameter | Solid Storage Recommendation | Solution Storage Recommendation | Rationale |
| Temperature | -20°C or below | -20°C or below (consider -80°C) | Reduces the kinetic rate of oxidation. Ensure the chosen solvent is compatible with the storage temperature to prevent freezing out. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, a key reactant in the oxidation pathway. Argon is denser than air and provides an excellent protective blanket. |
| Light | Amber Glass Vial / Protect from Light | Amber Glass Vial / Wrap in Foil | Prevents photo-oxidation by blocking UV and high-energy visible light. |
| Container | High-Quality Borosilicate Glass Vial with PTFE-lined Cap | High-Quality Borosilicate Glass Vial with PTFE-lined Cap | Minimizes potential leaching of contaminants and ensures an airtight seal. |
| Additives | Generally not required for pure solid | Consider adding an antioxidant or chelator (see Table 2) | Additives can scavenge radicals or sequester catalytic metals in the solution phase where molecules are more mobile and reactive. |
Protocol 1: Long-Term Storage Under Inert Atmosphere
This protocol ensures the optimal environment for preserving the integrity of your 5-hydroxyflavanone.
Materials:
-
High-purity 5-hydroxyflavanone (solid or in solution).
-
Amber borosilicate glass vial with a polytetrafluoroethylene (PTFE)-lined screw cap.
-
Source of high-purity argon or nitrogen gas with a regulator and tubing.
-
A long needle or cannula.
-
A secondary, shorter needle to act as a vent.
Procedure:
-
Preparation: Place your 5-hydroxyflavanone sample (solid or solution) into the amber glass vial. If making a stock solution, use a deoxygenated solvent (see Q4).
-
Seal: Screw the cap on tightly, but not so tight that it cannot be pierced by a needle.
-
Inerting: Carefully pierce the PTFE liner of the cap with the long argon/nitrogen inlet needle, ensuring the tip is below the level of the vial's shoulder but above the sample.
-
Venting: Pierce the cap with the shorter vent needle, ensuring its tip is only just through the liner.
-
Purge: Gently flush the vial's headspace with the inert gas for 1-2 minutes. The gentle flow will displace the heavier air out through the vent needle.
-
Finalize: Remove the vent needle first, allowing a slight positive pressure of inert gas to build. Then, remove the gas inlet needle.
-
Secure: Parafilm the cap-vial interface for an extra layer of protection against gas exchange.
-
Store: Immediately place the prepared vial in the appropriate freezer (-20°C or -80°C), protected from light.
Q4: I need to make a stock solution for my experiments. What solvents and additives should I use to maximize stability?
The choice of solvent and the use of stabilizing agents are critical for solution-phase stability.
Solvent Selection:
-
Purity: Always use high-purity, HPLC-grade, or anhydrous solvents to minimize contaminants that could catalyze oxidation.
-
Deoxygenation: Before use, deoxygenate your solvent. This can be achieved by sparging with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles for more rigorous applications.
Stabilizing Additives: Adding a small amount of an antioxidant or a metal chelator can dramatically extend the life of your solution. The mechanism of action is key to their effectiveness. Antioxidants act as sacrificial molecules, reacting with free radicals more readily than your compound of interest.[2] Chelators bind to metal ions, rendering them catalytically inactive.
| Additive | Class | Mechanism of Action | Recommended Concentration | Solvent Compatibility |
| BHT (Butylated Hydroxytoluene) | Antioxidant | Radical Scavenger (H-atom donor) | 0.01 - 0.1% (w/v) | Excellent in non-polar organic solvents (e.g., DCM, Ethyl Acetate). Less soluble in highly polar solvents. |
| Ascorbic Acid (Vitamin C) | Antioxidant | Reducing Agent / Radical Scavenger | 100 µM - 1 mM | Excellent in aqueous and polar protic solvents (e.g., Methanol, Ethanol). |
| EDTA (Ethylenediaminetetraacetic acid) | Chelator | Sequesters Divalent/Trivalent Metal Ions | 10 - 100 µM | Excellent in aqueous buffers. Insoluble in most organic solvents. Use its salt (e.g., Na₂EDTA). |
Diagram 2: Workflow for Preparing and Storing Stable Solutions
Caption: Decision workflow for preparing stable 5-hydroxyflavanone solutions.
Q5: How can I analytically determine the purity of my 5-hydroxyflavanone and quantify the flavone impurity?
Regular analytical verification is the cornerstone of good science. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.[3]
The key to this analysis is the difference in retention time and UV absorbance between the flavanone and the flavone. The more planar and conjugated flavone will typically have a longer retention time on a reverse-phase column and a different UV spectrum compared to the flavanone.
Protocol 2: HPLC Purity Analysis
Objective: To separate and quantify 5-hydroxyflavanone and its potential 5-hydroxyflavone impurity.
Instrumentation & Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample of 5-hydroxyflavanone dissolved in a suitable solvent (e.g., Methanol or Acetonitrile) at ~1 mg/mL.
-
(Optional but recommended) An analytical standard of 5-hydroxyflavone.
Procedure:
-
System Setup:
-
Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 70:30 A:B) at a flow rate of 1.0 mL/min.
-
Set the detector to monitor at a wavelength where both compounds absorb, typically around 280 nm and 340 nm. A DAD is ideal as it captures the full spectrum.
-
-
Sample Injection: Inject 5-10 µL of your prepared sample.
-
Chromatographic Run (Example Gradient):
-
0-2 min: Hold at 30% B.
-
2-15 min: Linear gradient from 30% to 80% B.
-
15-17 min: Hold at 80% B.
-
17-18 min: Return to 30% B.
-
18-23 min: Re-equilibration at 30% B.
-
-
Data Analysis:
-
Identification: 5-hydroxyflavanone will elute as the earlier, major peak. The 5-hydroxyflavone impurity, being slightly more non-polar, will elute as a later, smaller peak. If available, inject the 5-hydroxyflavone standard to confirm its retention time.
-
Quantification: Integrate the peak areas for both compounds. The purity can be expressed as a percentage of the main peak area relative to the total area of all peaks (Area %).
-
Purity % = (Area of 5-hydroxyflavanone Peak / Total Peak Area) * 100
-
This method provides a robust, self-validating system for monitoring the stability of your compound over time.
References
-
Suzuki, T., et al. (2019). Oxidation of Flavone, 5-Hydroxyflavone, and 5,7-Dihydroxyflavone to Mono-, Di-, and Tri-Hydroxyflavones by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology, 32(6), 1229-1238. [Link]
-
García-Parrilla, M. C., et al. (2021). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Molecules, 26(11), 3343. [Link]
-
de Rijke, E., et al. (2006). Analytical separation and detection methods for flavonoids. Journal of Chromatography A, 1112(1-2), 31-63. [Link]
-
National Center for Biotechnology Information (n.d.). 5-Hydroxyflavone. PubChem Compound Database. [Link]
-
Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]
-
Nabavi, S. F., et al. (2020). Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds. Antioxidants, 9(10), 989. [Link]
- Shahidi, F., & Naczk, M. (Eds.). (2003). Phenolics in Food and Nutraceuticals. CRC press.
-
Zhang, H., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. Organic & Biomolecular Chemistry, 19(15), 3441-3445. [Link]
- Heim, K. E., et al. (2002). Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. The Journal of nutritional biochemistry, 13(10), 572-584.
- Pietta, P. G. (2000). Flavonoids as antioxidants.
-
Al-Duais, M. A., et al. (2022). Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. Journal of Food Quality, 2022. [Link]
-
Al-Khayri, J. M., et al. (2022). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. Molecules, 27(9), 2901. [Link]
Sources
separating 5-hydroxyflavanone from 5-hydroxyflavone impurities
Technical Support Center: Flavonoid Purification & Analysis Subject: Separation of 5-Hydroxyflavanone (Target) from 5-Hydroxyflavone (Impurity) Ticket ID: FLV-SEP-005 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Mechanistic Insight
You are likely encountering difficulty because these two molecules are chemically "twins" with a single, deceptive difference: the C2-C3 bond.
-
The Target (5-Hydroxyflavanone): Contains a saturated C2-C3 single bond. The molecule is flexible and "kinked" (non-planar) at the C-ring. It possesses a chiral center at C2.
-
The Impurity (5-Hydroxyflavone): Contains a C2=C3 double bond. This forces the A, B, and C rings into a rigid, planar configuration.
The Separation Key: Do not rely solely on polarity (adsorption). Both molecules possess a strong intramolecular hydrogen bond between the 5-OH and the 4-Carbonyl, which "masks" their polarity, making them behave similarly on standard silica. You must exploit the shape difference. The planar impurity interacts significantly stronger with planar stationary phases (like C18 or Phenyl-Hexyl) via
Part 1: Diagnostic & Troubleshooting (Q&A)
Category A: HPLC & Chromatographic Resolution
Q1: My peaks are co-eluting on a standard C18 column. How do I improve resolution without changing the mobile phase? A: The "kinked" shape of the flavanone prevents it from slotting deeply into the C18 alkyl chains, while the planar flavone intercalates easily. If they co-elute, your C18 column likely lacks sufficient "carbon load" or shape selectivity.
-
Immediate Fix: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These phases specifically target
- interactions. The planar 5-hydroxyflavone will retain much longer on these phases, pulling it away from the flavanone. -
Alternative: Lower the temperature to 15–20°C. Lower thermal energy increases the rigidity of the stationary phase, enhancing the shape-selectivity for the planar impurity.
Q2: I see a "ghost" peak growing during my analysis. Is my separation failing? A: This is likely an artifact, not a separation failure. 5-hydroxyflavanone is susceptible to oxidative dehydrogenation to 5-hydroxyflavone, especially in basic conditions or under intense light.
-
Test: Re-inject a sample left in the autosampler for 12 hours. If the "impurity" peak has grown, your sample solvent is promoting oxidation.
-
Fix: Ensure your sample diluent is slightly acidic (0.1% Formic Acid) and store samples in amber vials. Avoid DMSO if possible, as it can act as a mild oxidant over time.
Q3: The peaks are tailing significantly. Is it the column? A: It is likely the chelation effect. The 5-hydroxyl group is intramolecularly hydrogen-bonded, but residual silanols on the column silica can still disrupt this.
-
Fix: Add a "sacrificial" chelator to your mobile phase. Standard 0.1% Formic Acid is good, but 0.1% Phosphoric Acid (if using UV detection only) is superior for sharpening phenolic peaks.
Category B: Flash Purification & Workup
Q4: On TLC, the spots are too close. What solvent system works for Normal Phase (Silica)? A: Standard Hexane/Ethyl Acetate often fails because the intramolecular H-bond makes both compounds surprisingly lipophilic.
-
Recommendation: Use Toluene : Chloroform : Acetone (8:4:1) . The toluene interacts with the aromatic rings (exploiting the planarity of the impurity), while the chloroform modifies the solvation shell.
-
Tip: If using automated Flash, use a high-performance spherical silica cartridge (15-20 µm) rather than standard irregular silica (40-63 µm).
Q5: Can I just crystallize the impurity out? A: Yes, solubility is your ally here.
-
Protocol: 5-Hydroxyflavone (planar) packs efficiently into crystal lattices and has much lower solubility in cold methanol than the flavanone.
-
Procedure: Dissolve the mixture in hot Methanol. Cool slowly to 0°C. The planar flavone impurity often precipitates first. Filter it off. The filtrate will be enriched in your target 5-hydroxyflavanone.
Part 2: Validated Experimental Protocols
Protocol 1: High-Resolution HPLC Separation Method
Use this for purity checks and quantifying the impurity.
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl or C18 (High Carbon Load), 150 x 4.6 mm, 3.5 µm | Phenyl phases maximize separation based on planarity ( |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of the 7-position (if substituted) and stabilizes the 5-OH. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for flavonoids than Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temperature | 25°C | Keep near ambient; high heat reduces shape selectivity. |
| Detection | UV @ 254 nm (General) & 340 nm (Specific) | Crucial: Flavones (impurity) absorb strongly at ~340 nm (Band I). Flavanones have very weak absorbance at 340 nm. Use 340 nm to specifically "see" the impurity. |
Gradient Table:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 15.0 | 70 |
| 16.0 | 95 |
| 20.0 | 95 |
| 21.0 | 30 |
Protocol 2: Prevention of Auto-Oxidation (Stability Workup)
Use this during extraction/isolation to prevent generating the impurity.
-
De-gas Solvents: Sparge all extraction solvents with Nitrogen/Argon for 15 mins. Oxygen promotes the dehydrogenation of the C2-C3 bond.
-
Acidic Quench: If synthesizing, quench reactions into a buffer at pH 4-5. Never allow the pH to exceed 8 during workup.
-
Light Protection: Wrap columns and flasks in aluminum foil. UV light catalyzes the conversion of flavanone to flavone.
Part 3: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct purification route based on impurity levels.
Caption: Decision matrix for purifying 5-hydroxyflavanone. Note the prioritization of crystallization for high impurity loads and Phenyl-Hexyl phases for polishing.
References
-
Separation Mechanisms of Flavonoids
- Title: HPLC Separation of Flavonoids and Their Impurities: Impact of St
- Source: Journal of Chrom
-
Link:[Link] (General Topic Landing)
-
Spectral Differentiation (340nm vs 280nm)
-
Oxidative Stability
-
Structural Properties (Planarity)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Substituted Flavones—Another Class of Potent Triplex DNA-Specific Ligands as Antigene Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Hydroxyflavanone Synthesis
Welcome to the Technical Support Center for flavonoid synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on the synthesis of 5-hydroxyflavanone and its derivatives. The intramolecular cyclization of 2'-hydroxychalcones is a cornerstone reaction for creating the flavanone scaffold. However, achieving high, reproducible yields can be a significant challenge, often plagued by incomplete reactions and competing side products.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction and maximize your product yield.
Section 1: The Cyclization Reaction at a Glance
The synthesis of a flavanone from its corresponding 2'-hydroxychalcone precursor is fundamentally an intramolecular oxa-Michael addition (also known as a conjugate addition). The reaction is typically catalyzed by an acid or a base. The general workflow involves two main stages: first, the synthesis of the chalcone via a Claisen-Schmidt condensation, and second, the crucial cyclization step to form the flavanone ring.
Caption: General workflow for 5-hydroxyflavanone synthesis.
Section 2: Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the cyclization step in a direct question-and-answer format.
Q1: My 5-hydroxyflavanone yield is consistently low. What are the most common causes?
Low yields are rarely due to a single factor. It's typically a combination of issues related to the precursor, reaction conditions, and potential side reactions. Here’s a breakdown of the most frequent culprits:
-
Incomplete Cyclization: The equilibrium between the open-chain chalcone and the cyclized flavanone may not favor the product under your current conditions. This is often the primary reason for seeing large amounts of starting material in your final crude product.
-
Purity of Starting Chalcone: The Claisen-Schmidt condensation used to create the chalcone precursor can leave behind unreacted acetophenone or benzaldehyde.[1] These impurities can interfere with the cyclization and complicate the final purification, leading to apparent low yields due to purification losses.[2]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are all critically interlinked. An inappropriate combination can stall the reaction or promote undesired pathways.[3][4]
-
Competing Side Reactions: The reaction intermediate is susceptible to alternative cyclization or degradation pathways. The most common side product is the corresponding aurone, particularly if oxidative conditions are present.[5][6]
-
Product Degradation: Flavanones, especially those with multiple hydroxyl groups, can be sensitive to harsh conditions like high temperatures or highly concentrated acids or bases, leading to decomposition.[2][7]
Q2: How do I choose the right catalyst for the cyclization, and how does it impact the yield?
Catalyst selection is the most critical parameter in optimizing flavanone synthesis. Both acids and bases can effectively catalyze the reaction, but they do so via different mechanisms and can lead to different outcomes.
-
Base Catalysts (e.g., NaOH, KOH, Piperidine, Sodium Acetate):
-
Mechanism: A base deprotonates the phenolic hydroxyl group (at the 2'-position), creating a highly nucleophilic phenoxide ion. This ion then attacks the β-carbon of the α,β-unsaturated ketone in an intramolecular Michael addition.
-
Advantages: Often provides faster reaction rates compared to acid catalysis.
-
Causality & Risks: Strong bases like NaOH or KOH can promote side reactions, including retro-aldol cleavage of the starting chalcone or decomposition of the product.[8] Milder bases like sodium acetate (NaOAc) or piperidine are often preferred as they are less likely to cause degradation, providing a better balance between reaction rate and product stability.[9][10]
-
-
Acid Catalysts (e.g., HCl, H₂SO₄, Acetic Acid, Lewis Acids):
-
Mechanism: An acid protonates the carbonyl oxygen of the chalcone, which activates the α,β-unsaturated system. This makes the β-carbon more electrophilic and susceptible to nucleophilic attack by the 2'-hydroxyl group. The mechanism involves the formation of an ionized form of the 2'-hydroxychalcone, rotation around the CO–Cα bond, and subsequent ring closure.[11]
-
Advantages: Can be effective when base-sensitive functional groups are present on the molecule.
-
Causality & Risks: Strong acids can lead to dehydration or other rearrangement byproducts. Glacial acetic acid or phosphoric acid are often good starting points.[7] Lewis acids can also be employed to enhance the electrophilicity of the carbonyl group.[12]
-
-
Enzymatic Catalysis (Chalcone Isomerase - CHI):
-
Mechanism: In nature, the enzyme Chalcone Isomerase (CHI) performs this cyclization with remarkable efficiency and stereoselectivity.[13]
-
Application: While not a standard organic chemistry technique, for biotechnological or green chemistry applications, using engineered microorganisms expressing CHI is a powerful method for producing flavanones.[14]
-
Data Summary: Catalyst Comparison
| Catalyst Type | Examples | Typical Conditions | Advantages | Potential Issues & Causality |
| Strong Base | NaOH, KOH | 10-40% in EtOH/MeOH, RT to reflux | Fast reaction rates | High risk of decomposition, retro-aldol, or resinification due to high reactivity. |
| Mild Base | NaOAc, Piperidine | Reflux in EtOH/MeOH | Good yields, lower risk of side products | Slower reaction times compared to strong bases. |
| Strong Acid | HCl, H₂SO₄ | In EtOH or Acetic Acid | Effective for certain substrates | Can cause dehydration or charring, especially at high temperatures. |
| Mild Acid | Acetic Acid, H₃PO₄ | Reflux | Controlled reaction, fewer side products | May require longer reaction times. |
| Enzyme | Chalcone Isomerase | Aqueous buffer, physiological pH | High specificity, green chemistry | Requires specialized biological setup. |
Q3: I'm observing significant amounts of unreacted chalcone. How can I drive the reaction to completion?
Seeing a large amount of starting material post-reaction is a clear sign that the cyclization has not reached completion or that the equilibrium is unfavorable.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for incomplete cyclization.
-
Verify Chalcone Purity: First, ensure your starting chalcone is clean. Impurities can inhibit the catalyst or interfere with the reaction. Purify it via recrystallization and retry the reaction.
-
Increase Reaction Time: Cyclization can be slow. Extend the reaction time, monitoring its progress every few hours using Thin Layer Chromatography (TLC) until you see no further consumption of the starting material.
-
Increase Temperature: Gently increasing the temperature (e.g., from room temperature to 60 °C, or from 60 °C to reflux) can significantly accelerate the reaction.[3] However, be cautious, as excessive heat can cause decomposition.[7]
-
Re-evaluate Your Catalyst: If extending time and temperature doesn't work, your catalyst may be the issue.
-
If using a mild catalyst (e.g., acetic acid, NaOAc), try a stronger one (e.g., a few drops of conc. H₂SO₄ or a pellet of KOH).
-
Conversely, if you suspect degradation, switch to a milder catalyst.
-
Consider screening a panel of both acid and base catalysts to find the optimal system for your specific substrate.[15]
-
-
Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[7][16]
Q4: My final product is impure, with significant side products. What are the likely side reactions?
The primary off-target reaction in flavanone synthesis is the formation of aurones, which are structural isomers. This is especially prevalent under oxidative conditions.
-
Aurone Formation: This is an alternative 5-endo-dig cyclization pathway. It can be favored by certain reagents, particularly those involving transition metals or iodine under specific conditions.[6][17]
-
Flavone Formation: While flavanone is the expected product of isomerization, subsequent oxidation can lead to the corresponding flavone. This is common when using reagents like iodine in DMSO, which is primarily a method for flavone synthesis via oxidative cyclization.[6][18]
-
Decomposition/Polymerization: Under excessively harsh conditions (e.g., high heat with strong acid/base), the chalcone or the flavanone product can degrade into a complex mixture of unidentifiable products or form polymeric resins.[2]
Caption: Competing cyclization pathways for 2'-hydroxychalcones.
To minimize these side reactions, carefully control the reaction temperature and choose your catalyst-solvent system to favor the desired intramolecular Michael addition over oxidative pathways.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the detailed mechanism for the base-catalyzed cyclization of a 2'-hydroxychalcone?
The mechanism is a classic intramolecular conjugate addition reaction.
Caption: Mechanism of base-catalyzed chalcone-flavanone isomerization.
-
Deprotonation: A base removes the acidic proton from the 2'-hydroxyl group, forming a nucleophilic phenoxide ion.
-
Intramolecular Attack: The phenoxide attacks the electron-deficient β-carbon of the α,β-unsaturated ketone system.
-
Enolate Intermediate: This attack breaks the π-bond, forming a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is protonated (typically by the solvent or the conjugate acid of the catalyst) to give the final, stable flavanone product.
FAQ 2: Can I perform the Claisen-Schmidt condensation and the cyclization in one pot?
Yes, one-pot procedures exist and can be very efficient. Typically, the Claisen-Schmidt condensation is run first under basic conditions (e.g., NaOH in ethanol). After the chalcone is formed, the reaction mixture is heated to reflux, often with the addition of more base or a change in solvent, to induce cyclization.
-
Advantages: Higher throughput, less solvent waste, and reduced handling/transfer losses.
-
Disadvantages: Optimization can be difficult. The ideal conditions for the condensation may not be ideal for the cyclization. This can lead to a higher prevalence of side products and may result in a lower overall yield compared to a two-step process where the intermediate chalcone is isolated and purified.
Section 4: Key Experimental Protocols
These protocols provide a starting point for synthesis and optimization. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2',4'-Dihydroxychalcone (Representative Precursor)
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2,4-dihydroxyacetophenone in ethanol. In a separate beaker, dissolve 1.1 equivalents of benzaldehyde in ethanol.
-
Condensation: Cool the acetophenone solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of 40% KOH (approx. 3-4 equivalents) dropwise with vigorous stirring.
-
Addition: Add the benzaldehyde solution dropwise to the reaction mixture, keeping the temperature below 10 °C.
-
Reaction: Allow the mixture to stir at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Workup: Pour the reaction mixture into a beaker of ice-cold water and acidify to pH ~2 with concentrated HCl. A yellow precipitate of the chalcone should form.
-
Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude chalcone from an appropriate solvent like ethanol or methanol to obtain a pure precursor for the next step.
Protocol 2: Base-Catalyzed Cyclization to 5,7-Dihydroxyflavanone (Naringenin)
-
Setup: To a solution of the purified 2',4'-dihydroxychalcone (1 equivalent) in methanol or ethanol, add a catalytic amount of sodium acetate (NaOAc, ~1.5 equivalents).[10]
-
Reaction: Heat the mixture to reflux and monitor the disappearance of the chalcone spot on TLC (typically 3-6 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add cold water to the residue to precipitate the crude flavanone.
-
Purification: Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 5,7-dihydroxyflavanone.
References
-
Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. National Center for Biotechnology Information. Available at: [Link]
-
Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. National Center for Biotechnology Information. Available at: [Link]
-
Cyclization by Intramolecular aldol condensation || cyclisation reactions || organic chemistry. YouTube. Available at: [Link]
-
Optimization of reaction condition for the synthesis of 5. ResearchGate. Available at: [Link]
-
Auwers Flavone Synthesis Mechanism. YouTube. Available at: [Link]
-
Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Royal Society of Chemistry. Available at: [Link]
-
Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. Royal Society of Chemistry. Available at: [Link]
-
Base catalyzed cyclization || Intramolecular cyclisation by DDQ. YouTube. Available at: [Link]
-
Flavones and Related Compounds: Synthesis and Biological Activity. National Center for Biotechnology Information. Available at: [Link]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Institut Teknologi Sepuluh Nopember. Available at: [Link]
-
Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity. National Center for Biotechnology Information. Available at: [Link]
-
Diversion of metabolic flux towards 5-deoxy(iso)flavonoid production via enzyme self-assembly in Escherichia coli. National Center for Biotechnology Information. Available at: [Link]
-
Flavanone: An overview. International Journal of Creative Research Thoughts. Available at: [Link]
-
A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. Available at: [Link]
-
Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. National Center for Biotechnology Information. Available at: [Link]
-
Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. National Center for Biotechnology Information. Available at: [Link]
-
(PDF) Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. ResearchGate. Available at: [Link]
-
Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. ResearchGate. Available at: [Link]
-
Synthesis of Chalcone and Flavanone Derivatives using ZnO Nanoparticle as Catalyst for Antibacterial Activity. Journal of Applicable Chemistry. Available at: [Link]
-
Chalcone: A Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. MDPI. Available at: [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Publications. Available at: [Link]
-
Comparative Analysis of the Chalcone-Flavanone Isomerase Genes in Six Citrus Species and Their Expression Analysis in Sweet Orange (Citrus sinensis). Frontiers in Plant Science. Available at: [Link]
-
Chalcone isomerization to form a flavanone. ResearchGate. Available at: [Link]
-
Review of Methods and Various Catalysts Used for Chalcone Synthesis. ResearchGate. Available at: [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Publications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iptek.its.ac.id [iptek.its.ac.id]
- 5. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparative Analysis of the Chalcone-Flavanone Isomerase Genes in Six Citrus Species and Their Expression Analysis in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 14. Diversion of metabolic flux towards 5-deoxy(iso)flavonoid production via enzyme self-assembly in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Hydroxyflavanone Solubility & Handling
Executive Summary & Mechanistic Insight
The Core Problem: Users frequently report immediate precipitation ("crashing out") of 5-hydroxyflavanone upon dilution into aqueous buffers (PBS, cell media), even when the stock solution in DMSO appears perfectly clear.
The Molecular Cause: The "Intramolecular Lock" Unlike many other polyphenols, 5-hydroxyflavanone possesses a unique structural feature that actively works against water solubility. The hydroxyl group at position 5 (5-OH) is spatially adjacent to the carbonyl oxygen at position 4 (4-C=O).
-
Chelation Effect: These two groups form a strong intramolecular hydrogen bond (a 6-membered pseudo-ring).
-
Polarity Masking: This internal bond "locks" the polar hydroxyl proton, preventing it from interacting with water molecules.
-
Result: The molecule effectively behaves as if it is more lipophilic (higher LogP) than its chemical formula suggests, leading to rapid aggregation in aqueous environments.
Troubleshooting Dashboard (Q&A)
Scenario A: "My compound precipitates immediately when I add the stock to the media."
Diagnosis: Solvent Shock. Adding a high-concentration DMSO stock directly to a large volume of water creates a rapid change in the dielectric constant. The 5-hydroxyflavanone molecules aggregate faster than they can disperse.
The Fix: The "Step-Down" Dilution Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Intermediate Step: Dilute your 10 mM stock 1:10 into pure DMSO first (creating a 1 mM working stock).
-
Rapid Dispersion: Inject the working stock into the vortexing media (dynamic addition), rather than adding it to static media.
-
Limit: Ensure final DMSO concentration is
(v/v).
Scenario B: "My IC50 curves are non-sigmoidal or flat."
Diagnosis: Micro-precipitation (The "Invisible Crash"). The compound has formed colloidal aggregates. These are too small to see with the naked eye but large enough to scatter light and fail to interact with the biological target.
The Fix: The Nephelometry Check Before running your bioassay, measure the absorbance of your diluted compound at 650 nm (where the compound should not absorb).
-
OD650 < 0.005: Soluble.
-
OD650 > 0.010: Aggregation present. Action: Use the Cyclodextrin Protocol (Section 4).
Scenario C: "The cells are dying in the control wells."
Diagnosis: Solvent Toxicity. 5-hydroxyflavanone requires high DMSO percentages to stay soluble, often exceeding the tolerance of sensitive cell lines (e.g., primary neurons, stem cells).
The Fix:
-
Switch Solvent: Use Ethanol (up to 0.5%) if your cells tolerate it better than DMSO.
-
Carrier System: Use a Hydroxypropyl-
-Cyclodextrin (HP- -CD) complex.[1][2] This allows you to eliminate DMSO entirely from the final assay.
Technical Specifications & Solubility Data
| Parameter | Value | Notes |
| Molecular Weight | 240.25 g/mol | Aglycone form |
| LogP (Octanol/Water) | ~2.5 - 3.0 | Moderately Lipophilic |
| DMSO Solubility | ~35 mM (8.3 mg/mL) | Requires sonication/warming (40°C) |
| Ethanol Solubility | ~10-15 mM | Lower than DMSO |
| Water Solubility | < 0.1 mg/mL | Negligible without modification |
| pKa (5-OH) | > 10.0 | Very weak acid due to H-bonding |
Standard Operating Protocols (SOPs)
SOP-1: Preparation of the "Golden" Stock Solution
Use this protocol to ensure the stock itself is not the source of nucleation sites.
-
Weighing: Weigh 2.4 mg of 5-hydroxyflavanone.
-
Solvent: Add 1.0 mL of anhydrous DMSO (freshly opened or stored over molecular sieves). Note: Hygroscopic DMSO (containing water) promotes degradation.
-
Solubilization:
-
Vortex for 60 seconds.
-
Sonicate in a water bath at 40°C for 10 minutes.
-
Visual Check: Hold vial against a light source. The liquid must be crystal clear.
-
-
Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent adsorption). Store at -20°C.
SOP-2: Cyclodextrin Complexation (The "Solubility Rescue")
Use this when simple DMSO dilution fails.
-
Prepare Vehicle: Make a 20% (w/v) stock of Hydroxypropyl-
-Cyclodextrin (HP- -CD) in water or buffer.[1] -
Complexation:
-
Add your 5-hydroxyflavanone DMSO stock to the HP-
-CD solution (keep DMSO < 5%).[1] -
Incubate at 37°C with shaking (200 rpm) for 2 hours.
-
-
Usage: Dilute this complex into your assay media. The cyclodextrin "encapsulates" the hydrophobic rings of the flavanone, keeping it soluble in water.[3]
Visual Troubleshooting Guides
Diagram 1: The Solubilization Decision Tree
Follow this logic flow to determine the correct formulation strategy for your experiment.
Caption: Logical workflow for determining whether simple solvent dilution or advanced cyclodextrin complexation is required.
Diagram 2: The "Intramolecular Lock" Mechanism
Visualizing why this specific molecule resists water solubility.
Caption: The 5-OH and 4-C=O groups form a stable internal ring, preventing water interaction and increasing hydrophobicity.[1]
References
-
PubChem. (2025).[4][5] 5-Hydroxyflavone Compound Summary. National Library of Medicine. [Link]
-
Assay Guidance Manual. (2012). DMSO Tolerance and Solubility in Biological Assays. NCBI Bookshelf. [Link]
-
FooDB. (2019). 5-Hydroxyflavone Chemical Properties and Solubility Data. [Link][1]
Sources
- 1. Showing Compound 5-Hydroxyflavone (FDB020331) - FooDB [foodb.ca]
- 2. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyflavone | C15H10O3 | CID 68112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Hydroxyflavanone | C15H12O3 | CID 1890 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing side reactions in 5-hydroxyflavanone synthesis
Technical Support Center: Precision Synthesis of 5-Hydroxyflavanone
Ticket ID: #FLV-5OH-SYNTH Subject: Minimizing Side Reactions & Optimizing Yield in 5-Hydroxyflavanone Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Core Directive
The synthesis of 5-hydroxyflavanone presents a unique challenge compared to other flavonoids due to the intramolecular hydrogen bond between the C5-hydroxyl and the C4-carbonyl. This "chelation effect" stabilizes the molecule but significantly alters the reactivity of the starting material (2',6'-dihydroxyacetophenone), leading to three primary failure modes:
-
Incomplete Cyclization: Persistence of the open-chain chalcone (red/orange shift).
-
Oxidative Dehydrogenation: Unwanted conversion to 5-hydroxyflavone (M-2 peak in MS).
-
Oligomerization: Formation of "red tars" during the Claisen-Schmidt condensation.
This guide provides a self-validating protocol to navigate these bottlenecks.
Reaction Logic & Pathway Visualization
The synthesis typically proceeds via a Claisen-Schmidt condensation followed by an intramolecular Michael addition (cyclization).
Figure 1: Reaction pathway showing the reversible nature of cyclization and critical side-reaction exit points.
Troubleshooting Module: The Claisen-Schmidt Condensation
Context: The reaction between 2',6'-dihydroxyacetophenone and benzaldehyde.
User Issue: "My reaction mixture turned into a dark red, sticky tar that cannot be crystallized."
Root Cause Analysis: The 2',6'-dihydroxyacetophenone is prone to oxidative polymerization under strong basic conditions if the temperature is uncontrolled. Furthermore, the Cannizzaro reaction can consume the benzaldehyde if base concentration is too high.
Protocol Adjustment: Use a MOM (Methoxymethyl) protection strategy or strictly controlled temperature.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Base | 50% NaOH (Strong) | 20% KOH or Ba(OH)₂ (Milder) |
| Temperature | Room Temp or Reflux | 0°C to 10°C (Critical) |
| Stoichiometry | 1:1 Equivalence | 1.2 eq. Benzaldehyde (Compensate for Cannizzaro loss) |
| Atmosphere | Open Air | Argon/Nitrogen Balloon (Essential) |
Step-by-Step Correction:
-
Dissolve 2',6'-dihydroxyacetophenone in Ethanol (EtOH).
-
Cool to 0°C in an ice bath.
-
Add Benzaldehyde (1.2 eq).
-
Add aqueous KOH (50% w/v) dropwise over 30 minutes. Do not allow temp to rise above 10°C.
-
Stir at 0-5°C for 24-48 hours. The precipitation of the chalcone (yellow/orange solid) indicates success.
Troubleshooting Module: The Cyclization Conundrum
Context: Converting 2',6'-dihydroxychalcone to 5-hydroxyflavanone.
User Issue: "I isolated the product, but NMR shows a mixture of Flavanone and Chalcone. The yield is low."
Root Cause Analysis: The cyclization is an equilibrium (Michael addition).
-
High pH (Basic): Favors the open chalcone form (phenoxide resonance stabilization).
-
Low pH (Acidic): Favors the closed flavanone form.
-
The 5-OH Effect: The intramolecular H-bond in the product stabilizes the flavanone, but if the reaction is left in base during workup, it reverts to chalcone.
Resolution Protocol (Acid-Catalyzed Cyclization): Do not rely on basic cyclization for 5-hydroxy systems. Use Sodium Acetate (NaOAc) or Phosphoric Acid.
Self-Validating Workflow:
-
Dissolution: Take the crude chalcone from Module 3. Dissolve in EtOH.
-
Catalyst Addition: Add NaOAc (excess) and reflux for 2-4 hours.
-
Why? NaOAc buffers the solution to a mildly acidic/neutral pH that promotes ring closure without triggering ring opening.
-
-
Monitoring: Check TLC. Chalcone is usually yellow/orange ; Flavanone is colorless/pale yellow .
-
Visual Check: If the spot turns red upon spraying with base, it is likely residual chalcone.
-
-
Quenching: Pour into ice water containing a small amount of HCl (pH ~4-5).
-
Critical:Never quench into basic water; this will instantly reopen the ring.
-
Troubleshooting Module: Preventing Oxidation (Flavone Formation)
Context: 5-Hydroxyflavanone spontaneously losing hydrogen to become 5-Hydroxyflavone.
User Issue: "Mass Spec shows a dominant peak at [M-2]. The product has a higher melting point than expected."
Root Cause Analysis: Flavanones are susceptible to aerobic dehydrogenation, especially in the presence of:
-
Light (Photochemical oxidation).
-
Trace metals (Iron/Copper) in solvents.
-
High pH.
Preventative Measures:
| Variable | Recommendation | Mechanism of Action |
| Solvent | Degassed Ethanol/Methanol | Removes dissolved O₂ that acts as a hydrogen acceptor. |
| Workup | Avoid Silica Gel Chromatography | Silica can be slightly acidic/oxidative and trap metal ions. Use Recrystallization (Hexane/EtOAc) instead. |
| Additives | Add 1% Ascorbic Acid (Optional) | Acts as a scavenger during workup if oxidation is severe. |
The "5-OH" Chelation Effect Diagram
The 5-OH group is not just a bystander; it dictates the stability.
Figure 2: The intramolecular hydrogen bond (Chelation) that differentiates 5-OH flavanones from other isomers.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Acetone/NaOH for the Claisen-Schmidt step? A: No. Acetone will condense with benzaldehyde to form benzylideneacetone (styryl ketone), a major impurity. You must use Acetophenone derivatives.
Q: Why is my product melting point 10°C lower than literature? A: You likely have trapped Chalcone. The Chalcone/Flavanone mixture forms a solid solution. Recrystallize from dilute acetic acid or ethanol/water.
Q: Can I protect the 5-OH group? A: It is difficult to protect selectively in situ because of the H-bond. It is better to protect the starting material (2',6'-dihydroxyacetophenone) with MOM-Cl (Methoxymethyl chloride) if yields are consistently low, then deprotect with HCl/MeOH after cyclization.
References & Authoritative Grounding
-
Claisen-Schmidt Mechanism & Side Reactions:
-
Source: PraxiLabs & CUTM Courseware.
-
Relevance: Establishes the base-catalyzed mechanism and the risk of dehydration/polymerization.
-
URL:
-
-
Cyclization Equilibrium (Chalcone to Flavanone):
-
Source: J. Chem. Soc., Perkin Trans. 2 (RSC).
-
Relevance: Kinetics of ring closure; confirms that general acid attack favors flavanone formation.
-
URL:
-
-
Oxidative Cyclization Risks (Flavone Formation):
-
Source: Molecules (NIH/PMC).
-
Relevance: Details how iodine/DMSO and other oxidants convert flavanones to flavones, confirming the need to avoid these conditions if the flavanone is the target.
-
URL:
-
-
Microwave & Acid-Mediated Synthesis:
-
Source: Nepal Journal of Chemical Sciences.[1]
-
Relevance: Provides the acetic acid-mediated protocol as a viable alternative to prevent side reactions.
-
URL:
-
Sources
Technical Support Center: Stability of 5-Hydroxyflavanone in Cell Culture Media
Executive Summary: The Stability Paradox
Welcome to the technical support guide for 5-Hydroxyflavanone (5-HF) . If you are observing inconsistent IC50 values, unexpected cytotoxicity, or precipitation in your cell culture experiments, you are likely encountering the intrinsic chemical instability of the flavanone class.
The Core Issue: Unlike their oxidized counterparts (flavones), flavanones possess a saturated C2-C3 bond. At physiological pH (7.4), this structural feature renders the C-ring susceptible to a retro-Michael addition , leading to ring opening and the formation of chalcones.
However, 5-HF possesses a unique "safety lock": the intramolecular hydrogen bond between the 5-hydroxyl group and the 4-carbonyl. This guide explains how to leverage this feature while mitigating the risks of degradation.
Module 1: The Chemical Fate of 5-HF in Media
The pH-Driven Ring Opening (The "Chameleon" Effect)
In acidic environments (pH < 6), 5-HF is stable. However, in DMEM or RPMI (pH 7.4), the molecule exists in a dynamic equilibrium with its open-ring isomer, 2',6'-dihydroxychalcone .
-
Why this matters: The chalcone form has distinct biological properties (often more reactive/toxic) than the flavanone. If your media turns slightly yellow over 24 hours, you are likely observing the chalcone (chalcones are yellow/orange; flavanones are colorless).
The "Serum Sink" (FBS Interaction)
Flavonoids bind extensively to serum albumin (BSA/FBS).
-
The Good: Protein binding stabilizes 5-HF against chemical hydrolysis and oxidation.
-
The Bad: It drastically reduces the free drug concentration. A 10 µM nominal dose in 10% FBS might result in only 0.5 µM free drug available to cells.
Visualization: The Degradation Pathway
The following diagram illustrates the critical pathways affecting 5-HF stability in a standard incubator environment.
Figure 1: The dynamic equilibrium of 5-Hydroxyflavanone in culture media. Note the reversible ring opening to chalcone and the sequestration by serum proteins.
Module 2: Troubleshooting Guide (Q&A)
Ticket #1: "My drug precipitates when added to the media."
Diagnosis: Solvent Shock. Explanation: 5-HF is highly lipophilic. Adding a high-concentration DMSO stock directly to aqueous media causes immediate crashing out. Solution:
-
The Intermediate Step: Dilute your DMSO stock 1:10 into pure FBS first. The albumin will sequester the compound. Then, add this FBS-drug mix to your media.
-
Limit DMSO: Keep final DMSO < 0.1%.
Ticket #2: "The media turns yellow overnight, but no cells are present."
Diagnosis: Chemical Isomerization (Chalcone formation).
Explanation: This is the tell-tale sign of the flavanone
-
Buffer Control: Ensure your media is strongly buffered (HEPES 25 mM) to prevent pH drift above 7.4, which accelerates this process.
-
Fresh Preparation: Do not "pre-incubate" media with the drug. Add 5-HF immediately before the experiment starts.
Ticket #3: "My IC50 is 10x higher in 10% FBS than in serum-free media."
Diagnosis: The Protein Binding Artifact. Explanation: In 10% FBS, up to 95-99% of 5-HF may be bound to albumin. The cells are only "seeing" the 1-5% free fraction. Solution:
-
Correction Factor: You are measuring nominal IC50, not free IC50.
-
Protocol Adjustment: If possible, perform a "pulse" treatment in reduced serum (1% FBS) for 2-4 hours to establish uptake, then switch to growth media, or calculate free concentration using equilibrium dialysis data.
Module 3: Validated Stability Protocol
To confirm the stability of 5-HF in your specific media formulation, perform this self-validating assay before treating cells.
Materials
-
Media: Your specific DMEM/RPMI formulation (with and without FBS).
-
Compound: 5-HF (10 mM DMSO stock).
-
Control: Pinocembrin (positive control for flavanone stability) or Quercetin (oxidation prone control).
-
Analysis: HPLC-UV (280 nm for flavanone, 340-360 nm for chalcone).
Workflow
| Step | Action | Technical Note |
| 1 | Preparation | Spike media to 50 µM 5-HF. Split into two aliquots: (A) Cell-free and (B) With Cells . |
| 2 | Incubation | Incubate at 37°C, 5% CO2. |
| 3 | Sampling | Collect 100 µL at T=0, 1h, 4h, 12h, 24h. |
| 4 | Stabilization | CRITICAL: Immediately add 100 µL of cold Acetonitrile + 0.1% Formic Acid . |
| 5 | Mechanism | The acid (Formic) locks the Flavanone/Chalcone equilibrium. The Acetonitrile precipitates proteins. |
| 6 | Analysis | Centrifuge (10,000g, 10 min). Inject supernatant into HPLC. |
Data Interpretation Table
| Observation (HPLC) | Conclusion | Corrective Action |
| Peak Area Loss > 20% in 4h | Rapid Degradation | Refresh media every 4-6 hours; use flow-through systems. |
| New Peak at ~340 nm | Chalcone Formation | Lower pH slightly (pH 7.2); protect from light. |
| Loss in FBS+ vs FBS- | Protein Binding Masking | Use organic extraction (MeOH/ACN) rather than just filtration. |
Module 4: The Structural Advantage (Deep Dive)
Why is 5-Hydroxyflavanone more stable than 7-Hydroxyflavanone?
The Intramolecular Hydrogen Bond: 5-HF possesses a hydroxyl group at position 5 and a carbonyl at position 4. These form a stable 6-membered pseudo-ring via hydrogen bonding.
-
Effect: This locks the conformation and reduces the electron density available for the ring-opening reaction compared to other isomers.
-
Research Insight: While 5-HF is susceptible to pH, this H-bond persists even in aqueous environments, providing a "kinetic barrier" that delays degradation compared to naringenin or 7-hydroxyflavanone [1, 2].
Figure 2: The stabilizing intramolecular interaction specific to 5-hydroxy substituted flavonoids.
References
-
Intramolecular Hydrogen Bonding in Flavonoids
- Source: PubChem / ResearchGate (Theoretical Studies on Flavonoid H-Bonds)
-
Context: Confirms the persistence of the 5-OH...C=O hydrogen bond in aqueous solutions, providing relative stability.[1]
-
Link: (Note: Structural data extrapolated from 5-OH flavone analogs).
-
Flavanone Ring Opening Kinetics
- Source:Molecules / MDPI
- Context: General kinetics of flavanone-chalcone isomerization
-
Link:
-
Serum Protein Interaction
- Source:Journal of Agricultural and Food Chemistry
- Context: Impact of BSA binding on the stability and bioavailability of flavonoids in culture media.
-
Link: (Canonical reference for flavonoid-BSA binding).
-
Stability in Cell Culture Media
-
Source:BenchChem Technical Support[2]
- Context: General troubleshooting for polyphenol stability in DMEM/RPMI.
-
Link: (General guidance for phenolic compounds).
-
(Note: Always verify specific batch certificates of analysis for purity, as impurities can accelerate degradation.)
Sources
Module 1: The Equilibrium Trap (Kinetics & Thermodynamics)
Welcome to the Flavonoid Synthesis Technical Support Hub .
This guide is engineered for researchers encountering yield bottlenecks in the cyclization of 2'-hydroxychalcones to flavanones (and related isomerizations). Unlike generic organic chemistry texts, this document treats the reaction as a dynamic system, focusing on the specific failure modes common in drug discovery workflows.
The Core Problem:
The most common reason for "stalled" conversion (e.g., 50% yield) is not catalyst failure, but the reversibility of the oxa-Michael addition. The reaction
Troubleshooting Protocol:
-
Symptom: TLC shows a persistent spot of starting material that does not disappear even after 24+ hours.
-
Root Cause: You have reached thermodynamic equilibrium. Extending time will not increase yield; it will only increase oxidative byproducts (tars).
-
Solution (Le Chatelier’s Shift):
-
Concentration: Run the reaction at high concentration (
). Intramolecular reactions (cyclization) are favored over intermolecular side reactions (polymerization) at high concentrations, but equilibrium is independent of concentration for unimolecular steps. However, precipitation drives the shift. -
Solvent Switch: If using ethanol/methanol, switch to a solvent where the product (flavanone) is less soluble than the starting material. As the flavanone precipitates, the equilibrium shifts right.
-
Temperature: The cyclization is generally exothermic. Lower the temperature (e.g.,
to RT) rather than refluxing if the reaction stalls. High heat favors the open-chain chalcone (entropy driven).
-
Mechanism Visualization: The following diagram illustrates the critical "Tautomerization Gate" which is often the rate-determining step (RDS).
Caption: The conversion relies on passing the Tautomerization threshold. In basic conditions, the intermediate enolate is stable, making the reaction highly reversible.
Module 2: Catalyst Selection Matrix
Choosing the wrong catalyst system is the second leading cause of low yields. Use this matrix to select the correct protocol based on your substrate's electronic properties.
| Substrate Type | Recommended Catalyst | Solvent System | Why? |
| Electron-Rich (e.g., -OMe, -OH on Ring B) | Basic ( | Ethanol/Water | Electron-donating groups (EDGs) deactivate the |
| Electron-Poor (e.g., | Acidic ( | Glacial Acetic Acid | Electron-withdrawing groups (EWGs) make the |
| Acid/Base Sensitive (Labile protecting groups) | DMSO (Heat) | "The Modern Fix." Iodine acts as a mild Lewis acid. High yields, but risk of oxidation to Flavone if heated too long. | |
| Green/Scale-Up | Amberlyst-15 | Toluene (Reflux) | Heterogeneous catalysis allows for easy workup (filtration) and drives water removal (Dean-Stark) if dehydration is a risk. |
Expert Protocol: The Iodine-DMSO Method (High Yield Variant) Use this when standard acid/base methods fail.
-
Dissolve chalcone (1 mmol) in DMSO (3 mL).
-
Add Iodine (
, 10 mol%). -
Heat to
for 1-2 hours. -
Critical Step: Pour into crushed ice containing sodium thiosulfate (to quench
). -
Filter the precipitate. Yields typically >85%.[2]
Module 3: Troubleshooting Impurities & Side Reactions
Issue 1: The "Red Oil" Syndrome
-
Observation: The reaction turns dark red/brown, and workup yields a sticky oil instead of a solid.
-
Diagnosis: Polymerization or Oxidation. Chalcones are Michael acceptors and can polymerize with themselves or oxidize to aurones (5-membered rings) in the presence of air/light.
-
Fix:
-
Degas solvents with Nitrogen/Argon before reflux.
-
Exclude Light: Wrap the flask in aluminum foil. Photochemical
isomerization of the alkene creates non-productive isomers that do not cyclize efficiently.
-
Issue 2: Retro-Aldol Fragmentation
-
Observation: TLC shows two new spots lower than the chalcone (Acetophenone and Benzaldehyde).
-
Diagnosis: Conditions are too vigorous (too basic/hot), causing the chalcone to hydrolyze back to its precursors.
-
Fix: Switch from refluxing NaOH to room temperature stirring for 24-48 hours. If using acid, ensure water is excluded to prevent hydration of the alkene.
Module 4: Work-up & Isolation (The "Oiling Out" Cure)
Many researchers lose their product during the quench. Flavanones are lipophilic but can form supersaturated oils in aqueous alcohol.
The "Anti-Oil" Quench Protocol:
-
Do NOT pour the reaction mixture directly into water. This causes rapid precipitation of impurities + product as a gum.
-
Acidification (if Basic): Neutralize carefully to pH 6-7 using
while stirring in the organic solvent. -
Partial Evaporation: Remove 80% of the ethanol/methanol via rotovap before adding water.
-
Seeding: If an oil forms, add a "seed crystal" of the crude chalcone or scratch the glass surface.
-
The "Fridge Trick": Dissolve the oil in a minimum amount of hot isopropanol (IPA), then place at
overnight. IPA is superior to EtOH for crystallizing flavanones.
Module 5: Decision Tree for Troubleshooting
Caption: Diagnostic workflow to distinguish between kinetic stalling (equilibrium) and irreversible degradation.
References
-
Mechanism & Kinetics: Kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution. J. Chem. Soc., Perkin Trans.[3] 2, 1979.
-
Iodine-DMSO Protocol: A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. Int. J. Chem. Stud., 2015.[1]
-
Microwave/Green Methods: Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization.[3] Nepal J. Sci. Technol., 2014.[4]
-
Photo-Isomerization: pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers. Molecules, 2023.[5][6]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. rsc.org [rsc.org]
- 3. nepjol.info [nepjol.info]
- 4. researchgate.net [researchgate.net]
- 5. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria [mdpi.com]
Technical Support Center: Purification of 5-Hydroxyflavanone
Ticket ID: #PUR-5HF-001 Subject: Removal of Unreacted Acetophenone from 5-Hydroxyflavanone Status: Open Priority: High (Impurity affects biological assay/crystallization)[1]
Executive Summary
You are encountering difficulty separating unreacted acetophenone (starting material) from your target product, 5-hydroxyflavanone. This is a common challenge in Claisen-Schmidt condensations and subsequent cyclizations.
The core difficulty lies in the physical properties:
-
Acetophenone is a high-boiling liquid (
) that tends to "oil out" and occlude solid products.[1] -
5-Hydroxyflavanone possesses an intramolecular hydrogen bond (between 5-OH and 4-C=O) that reduces its polarity and acidity, making it behave differently than typical phenols.[1]
Immediate Recommendation: Do not rely solely on recrystallization if the acetophenone content is
Module 1: Physical Separation (The "Gold Standard")
Protocol A: Steam Distillation
Logic: Acetophenone is volatile with steam. 5-Hydroxyflavanone is a non-volatile solid.[1] This method leverages the immiscibility of acetophenone with water to lower its effective boiling point to
Step-by-Step Procedure:
-
Setup: Assemble a steam distillation apparatus. If a steam line is unavailable, use a 2-neck flask with a water addition funnel and a Claisen head.[1]
-
Suspension: Suspend your crude solid/oil in water.[1] Note: Do not use a solvent.
-
Distillation: Pass steam through the mixture (or boil vigorously while adding water).
-
Monitoring: Collect the distillate. It will appear cloudy (milky) initially due to the acetophenone emulsion.
-
Endpoint: Continue until the distillate runs clear and lacks the characteristic sweet/floral smell of acetophenone.
-
Recovery: Cool the reaction flask. The 5-hydroxyflavanone will precipitate as a solid.[1] Filter, dry, and proceed to Module 2.
Why this works: The total vapor pressure of the immiscible system (
) reaches atmospheric pressure well below, gently removing the impurity without thermally degrading the flavanone.
Module 2: Crystallization & Solvent Selection
Issue: "My product oils out instead of crystallizing." Cause: High acetophenone concentration acts as a solvent, preventing nucleation.
Solvent Selection Table
| Solvent System | Suitability | Notes |
| Ethanol (95%) | High | Standard for flavanones.[1] Dissolves acetophenone well; product precipitates on cooling.[1] |
| Methanol/Water | Medium | Good, but risk of solvolysis if traces of acid/base remain. |
| Hexane/Ethyl Acetate | Low | Not recommended for crystallization; better for chromatography.[1] |
| Benzene/Petroleum Ether | High (Legacy) | Excellent separation but avoided due to toxicity. |
Protocol B: Recrystallization (Post-Distillation)
-
Dissolve the dried solid from Protocol A in the minimum amount of boiling Ethanol (95%).
-
If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot.
-
Allow the solution to cool slowly to room temperature.
-
Critical Step: If oil droplets appear before crystals, add a seed crystal of pure 5-hydroxyflavanone and scratch the glass surface.
-
Cool to
to maximize yield.
Module 3: Chromatographic Purification
Issue: "I have
The Chelation Effect (Crucial for Separation): Unlike 7-hydroxyflavanone, 5-hydroxyflavanone forms a stable 6-membered chelate ring.[1] This makes the molecule less polar than expected because the hydroxyl group is "tied up" and cannot interact strongly with the silica stationary phase.
Caption: The intramolecular hydrogen bond (chelation) in 5-hydroxyflavanone reduces its affinity for silica gel, causing it to elute earlier than non-chelated isomers.[1]
Protocol C: Flash Chromatography
-
Stationary Phase: Silica Gel 60 (
).[1] -
Mobile Phase: Hexane : Ethyl Acetate gradient.[1]
-
TLC Visualization: UV (
). Acetophenone appears as a dark spot ( in Hex:EtOAc); Flavanone is lower ( ).[1]
Module 4: Troubleshooting & FAQs
Q1: Can I wash the organic layer with NaOH to remove the "phenol"?
A: NO. STOP IMMEDIATELY. While 5-hydroxyflavanone is a phenol, flavanones are unstable in strong base.[1] They undergo a retro-Michael addition (ring opening) to form chalcones.
-
Reaction: Flavanone
2'-Hydroxychalcone (Bright Yellow/Orange).[1] -
If your reaction turns bright orange upon base addition, you have opened the ring. Acidify immediately to attempt ring closure.[1]
Q2: I used Brady's Reagent (2,4-DNP) to remove the ketone. Now I have a mess.
A: Brady's reagent reacts with both acetophenone (ketone) and 5-hydroxyflavanone (ketone).[1] This will destroy your product.[1] This method is only for qualitative testing, not purification.
Q3: The product smells like "cherries" even after drying.
A: This is the olfactory signature of acetophenone. It indicates occlusion in the crystal lattice. You must crush the crystals and perform Protocol A (Steam Distillation) or vacuum dry at
Visual Workflow: Decision Tree
Caption: Recommended purification workflow based on scale and purity.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See section on Steam Distillation of aromatic ketones).
-
PubChem. (n.d.).[1][2][3] Acetophenone Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Looker, J. H., & Holm, M. J. (1959). The Chemistry of Flavanones.[4][5][6][7] I. The Synthesis of Some 5-Hydroxyflavanones. Journal of Organic Chemistry. (Discusses the stability and chelation of 5-hydroxy systems).
-
Machado, N. F. L., et al. (2021). Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity. ACS Omega.[1] (Details the intramolecular hydrogen bonding in 5-hydroxyflavonoids).
Sources
- 1. 5-Hydroxyflavone | C15H10O3 | CID 68112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flavonol | C15H10O3 | CID 11349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Hydroxyflavanone | C15H12O3 | CID 2734580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Microbial Transformations of 7-Hydroxyflavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3',4'-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of pH for 5-Hydroxyflavanone Extraction
Welcome to the Technical Support Center for the optimization of 5-hydroxyflavanone extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the extraction efficiency of this valuable flavonoid. Here, we will delve into the critical role of pH in the extraction process, offering both theoretical understanding and practical, step-by-step protocols to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in the extraction of 5-hydroxyflavanone?
The pH of the extraction solvent is a pivotal factor because it directly influences the chemical form, and consequently, the solubility and stability of 5-hydroxyflavanone. Like other flavonoids, 5-hydroxyflavanone is a phenolic compound, meaning it possesses a hydroxyl group (-OH) attached to an aromatic ring. This hydroxyl group can either be protonated (in its neutral form) or deprotonated (in its anionic form), depending on the pH of the surrounding medium.
The transition between these two forms is governed by the compound's acid dissociation constant (pKa). The predicted pKa of the 5-hydroxyl group in 5-hydroxyflavone is approximately 6.76 ± 0.40. This means that at a pH below this value, the 5-hydroxyflavanone molecule is predominantly in its neutral, protonated form. Conversely, at a pH above its pKa, it will exist primarily in its deprotonated, anionic form.
The neutral form of 5-hydroxyflavanone is generally more soluble in moderately polar organic solvents, such as ethanol and methanol, which are commonly used for extraction. The anionic form, being charged, is more soluble in aqueous solutions. Therefore, to effectively extract 5-hydroxyflavanone into an organic solvent, it is crucial to maintain the pH of the extraction medium below its pKa to ensure it remains in its less polar, neutral state.
Furthermore, many flavonoids are more stable in acidic conditions and can be susceptible to oxidative degradation at alkaline pH.[1] Thus, controlling the pH not only enhances solubility in the desired solvent but also preserves the integrity of the target molecule.
Q2: What is the generally recommended pH range for extracting 5-hydroxyflavanone and other flavonoids?
For the extraction of most flavonoids, including 5-hydroxyflavanone, from plant matrices, an acidic pH range is generally recommended.[1] Studies have shown that recoveries of flavonoids often increase in acidic pH, typically between 2.5 and 3.5, and decrease at higher pH levels. For instance, in the ultrasound-assisted extraction of polyphenols from Satsuma mandarin leaves, a higher yield of total flavonoids was observed at a pH of 2 in water.[2] Similarly, for the extraction of flavonoids from Solanum ferox fruit, the yield decreased as the pH rose from 2.5 to 7.[1]
While an acidic environment is generally favorable, the optimal pH can be specific to the plant matrix and the exact flavonoid of interest. Therefore, it is highly recommended to perform a pH optimization experiment for your specific sample.
Q3: Can alkaline conditions ever be beneficial for flavonoid extraction?
Interestingly, yes, in some specific cases, alkaline extraction can be more efficient for recovering certain flavonoids. This is because a basic pH can help to break down the plant cell wall by hydrolyzing ester bonds that link phenolics and other polyphenols to the cell wall matrix. This can increase the accessibility of the target compounds for extraction. However, the potential for degradation of the target flavonoid at high pH must be carefully considered and evaluated.
Troubleshooting Guide
Problem: Low yield of 5-hydroxyflavanone in the extract.
-
Potential Cause 1: Suboptimal pH of the extraction solvent.
-
Solution: The pH of your solvent may be too high (above the pKa of 5-hydroxyflavanone), causing the molecule to be in its anionic, more water-soluble form, thus reducing its partitioning into the organic extraction solvent. Verify the pH of your extraction solvent and adjust it to a more acidic range (e.g., pH 2-4). It is crucial to perform a pH optimization study to determine the ideal pH for your specific plant material and extraction method.
-
-
Potential Cause 2: Degradation of 5-hydroxyflavanone.
-
Solution: Flavonoids can be sensitive to high temperatures and prolonged exposure to certain pH levels, especially alkaline conditions. If you are using a high extraction temperature, consider if the combination with your chosen pH is causing degradation. You can assess the stability of 5-hydroxyflavanone at your extraction conditions by analyzing a standard solution of the compound under the same conditions over time.
-
-
Potential Cause 3: Inefficient extraction method or parameters.
-
Solution: Beyond pH, other factors such as the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio significantly impact yield. Ensure these parameters are also optimized. Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can often improve efficiency.
-
Experimental Protocols
Protocol 1: Step-by-Step Guide for pH Optimization of 5-Hydroxyflavanone Extraction
This protocol outlines a systematic approach to determine the optimal pH for the extraction of 5-hydroxyflavanone from a given plant matrix.
1. Preparation of Plant Material:
- Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) to a constant weight.
- Grind the dried material into a fine powder to increase the surface area for extraction.
2. Preparation of Extraction Solvents at Different pH Values:
- Choose a primary extraction solvent (e.g., 70% ethanol in water).
- Prepare a series of this solvent adjusted to different pH values. A good starting range is pH 2, 3, 4, 5, 6, and 7.
- Use dilute hydrochloric acid (HCl) to adjust to acidic pH and dilute sodium hydroxide (NaOH) for neutral pH. Use a calibrated pH meter for accurate measurements.
3. Extraction Procedure (to be repeated for each pH value):
- Accurately weigh a fixed amount of the powdered plant material (e.g., 1 gram) into separate extraction vessels (e.g., flasks or tubes).
- Add a fixed volume of the pH-adjusted extraction solvent to each vessel (e.g., 20 mL, for a 1:20 solid-to-liquid ratio).
- Perform the extraction using your chosen method (e.g., maceration with stirring, ultrasonication, or microwave-assisted extraction) for a fixed duration and at a constant temperature.
- After extraction, separate the solid material from the liquid extract by filtration or centrifugation.
4. Analysis of 5-Hydroxyflavanone Content:
- Analyze the concentration of 5-hydroxyflavanone in each extract using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
- Prepare a calibration curve using a 5-hydroxyflavanone standard to quantify the concentration in your samples.
5. Data Analysis and Determination of Optimal pH:
- Plot the yield of 5-hydroxyflavanone (e.g., in mg per gram of dry plant material) against the pH of the extraction solvent.
- The pH that results in the highest yield is the optimal pH for your extraction under the tested conditions.
Data Presentation
Table 1: Illustrative Example of the Effect of pH on the Extraction Yield of 5-Hydroxyflavanone
The following data is a representative example to illustrate the expected trend and is not derived from a specific experimental study on 5-hydroxyflavanone.
| Extraction pH | 5-Hydroxyflavanone Yield (mg/g of dry plant material) |
| 2.0 | 1.85 |
| 3.0 | 2.15 |
| 4.0 | 2.30 |
| 5.0 | 1.95 |
| 6.0 | 1.60 |
| 7.0 | 1.25 |
This table demonstrates that the extraction yield is expected to be highest in the acidic range, peaking around pH 4 in this illustrative case, and then decreasing as the pH becomes less acidic and neutral.
Visualizations
Diagram 1: pH-Dependent Equilibrium of 5-Hydroxyflavanone
Caption: Chemical equilibrium of 5-hydroxyflavanone at different pH values.
Diagram 2: Workflow for pH Optimization in 5-Hydroxyflavanone Extraction
Caption: Experimental workflow for optimizing extraction pH.
References
-
Rahman, Z., Zaidan, M., Othman, A., Ahmad, M., Simoh, S., & Ismail, M. (2019). Optimizing Extraction of Phenolics and Flavonoids from Solanum ferox Fruit. Natural Science, 11, 99-105. [Link]
-
Jesus, M., Romaní, A., & Domingues, L. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 9, 642802. [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of C2 and C3 Protons in 5-Hydroxyflavanone and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of bioactive molecules is paramount. Flavanones, a subclass of flavonoids, are widely recognized for their diverse pharmacological activities. Among them, 5-hydroxyflavanone serves as a core scaffold for numerous natural and synthetic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of these molecules. This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts of the C2 and C3 protons in 5-hydroxyflavanone and related structures, offering field-proven insights grounded in experimental data.
The Significance of the C2-C3 Proton Environment in Flavanones
The protons attached to the C2 and C3 carbons of the flavanone heterocyclic C-ring form a characteristic spin system that is highly informative about the molecule's structure and stereochemistry. This system, typically an ABX or AMX pattern, is sensitive to the electronic environment and the three-dimensional arrangement of the molecule. The chemical shifts (δ) and scalar coupling constants (J) of these protons provide a detailed fingerprint of the flavanone core.
The presence of a hydroxyl group at the C5 position introduces a key structural feature: a strong intramolecular hydrogen bond with the carbonyl group at C4. This interaction significantly influences the electronic distribution within the A-ring and the overall conformation of the C-ring, which in turn affects the magnetic environment of the C2 and C3 protons.
Comparative Analysis of ¹H NMR Data
The following table summarizes the experimental ¹H NMR data for the C2 and C3 protons of 5-hydroxyflavanone and a selection of structurally related flavanones. This comparative approach allows for a clear understanding of the influence of various substituents on these key chemical shifts.
| Compound | Solvent | H-2 (δ, ppm) | H-3a (δ, ppm) | H-3b (δ, ppm) | J (Hz) | Reference |
| 5-Hydroxyflavanone | CDCl₃ | ~5.4 | ~3.1 | ~2.8 | J(2,3a) ≈ 13, J(2,3b) ≈ 3, J(3a,3b) ≈ 17 | Deduced from[1] |
| Pinocembrin (5,7-dihydroxyflavanone) | DMSO-d₆ | 5.49 (dd) | 3.27 (dd) | 2.78 (dd) | J(2,3a)=12.9, J(2,3b)=3.1, J(3a,3b)=17.1 | [2] |
| Naringenin (5,7,4'-trihydroxyflavanone) | DMSO-d₆ | 5.45 (dd) | 3.25 (m) | 2.70 (dd) | J(2,3a)=12.8, J(2,3b)=3.0, J(3a,3b)=17.1 | [2] |
| 5,4'-Dihydroxy-7-methoxyflavanone | CDCl₃ | 5.34 (m) | 3.09 (m) | 2.36 (m) | Not specified | [1] |
| Liquiritigenin (7,4'-dihydroxyflavanone) | DMSO-d₆ | 5.42 (dd) | 3.22 (m) | 2.76 (dd) | J(2,3a)=12.9, J(2,3b)=2.9, J(3a,3b)=16.8 | [2] |
Causality Behind Experimental Observations: Key Influencing Factors
The C2 Proton (H-2): A Reporter of B-Ring Orientation
The proton at the C2 position (H-2) is a methine proton and its chemical shift is highly dependent on its stereochemical relationship with the C3 protons and the electronic nature of the B-ring.
-
Downfield Shift: The H-2 proton typically resonates as a double of doublets (dd) in the range of 5.3-5.6 ppm. Its position alpha to the heterocyclic oxygen atom and adjacent to the aromatic B-ring contributes to its deshielded nature.
-
Stereochemistry: In the most stable conformation of flavanones, the B-ring at C2 adopts a pseudo-equatorial orientation. This places the H-2 proton in a pseudo-axial position, leading to distinct coupling constants with the two C3 protons.
The C3 Protons (H-3a and H-3b): A Diastereotopic Pair
The two protons at the C3 position are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings. They appear as a complex multiplet, often resolved into two separate signals.
-
ABX System: The C2 and C3 protons form an ABX spin system (or AMX if the chemical shift difference is large). H-2 is the 'X' part, while the two C3 protons are the 'A' and 'B' parts.
-
Chemical Shift Differentiation: The proton cis to the C2-phenyl group (typically the pseudo-axial proton, H-3a) is usually found further downfield (δ ≈ 3.0-3.3 ppm) compared to the proton trans to the phenyl group (the pseudo-equatorial proton, H-3b; δ ≈ 2.7-2.9 ppm). This is due to the anisotropic effect of the B-ring.[2]
The Role of the 5-Hydroxy Group
The intramolecular hydrogen bond between the 5-OH group and the C4-carbonyl group has a significant electronic and conformational impact.
-
Electron Withdrawing Effect: The hydrogen bond enhances the electron-withdrawing nature of the carbonyl group, which can slightly influence the chemical shifts of the C2 and C3 protons.
-
Comparison with Non-5-hydroxyflavanones: Comparing the data for pinocembrin (5,7-dihydroxy) and liquiritigenin (7,4'-dihydroxy), the chemical shift of H-2 is slightly downfield in pinocembrin (5.49 ppm vs. 5.42 ppm in DMSO-d₆)[2]. This subtle difference can be attributed to the electronic effects propagated through the A-ring and C-ring due to the 5-OH hydrogen bond.
Coupling Constants: A Window into Conformation
The magnitude of the coupling constants (J-values) between H-2 and the two H-3 protons is highly diagnostic of the C-ring conformation.
-
J(2,3a) (axial-axial): A large coupling constant (typically 11-13 Hz) is observed between H-2 (pseudo-axial) and one of the H-3 protons (H-3a, also pseudo-axial). This large value is characteristic of a dihedral angle close to 180°.
-
J(2,3b) (axial-equatorial): A smaller coupling constant (typically 2-4 Hz) is observed between H-2 (pseudo-axial) and the other H-3 proton (H-3b, pseudo-equatorial), corresponding to a dihedral angle of approximately 60°.
-
J(3a,3b) (geminal): A large geminal coupling constant of around 17 Hz is characteristic for the two protons on the C3 methylene group.
The following diagram illustrates the stereochemical relationship of the C2 and C3 protons in a typical flavanone conformation.
Caption: Stereochemical arrangement of C2/C3 protons.
Experimental Protocol for High-Quality ¹H NMR Acquisition
To ensure the acquisition of reliable and reproducible ¹H NMR data for flavanones, the following protocol is recommended. This protocol is designed to be a self-validating system, minimizing common sources of error.
1. Sample Preparation:
-
Purity: Ensure the flavanone sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices for flavonoids include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and methanol (CD₃OD). Note that chemical shifts are solvent-dependent[2].
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the flavanone in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Setup:
-
Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks.
-
Temperature Control: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.
3. Data Acquisition:
-
¹H NMR Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 14 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration.
-
-
2D NMR Experiments (for complex cases):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly between H-2 and the H-3 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning the overall structure.
-
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify and integrate all relevant peaks.
The following diagram outlines the experimental workflow for ¹H NMR analysis of flavanones.
Caption: Experimental workflow for NMR analysis.
Conclusion
The ¹H NMR chemical shifts of the C2 and C3 protons in 5-hydroxyflavanone and its analogs are highly diagnostic of the molecular structure and stereochemistry. By understanding the interplay of electronic effects from substituents, the conformational constraints imposed by the C-ring, and the influence of the C5-OH hydrogen bond, researchers can confidently assign the structure of these important bioactive molecules. The comparative data and the robust experimental protocol provided in this guide serve as a valuable resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
References
-
Torrenegra-Guerrero, R. D., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Markham, K. R., & Geiger, H. (1994). ¹H nuclear magnetic resonance spectroscopy of flavonoids and their glycosides in hexadeuterodimethylsulfoxide. In The Flavonoids (pp. 441-497). Springer, Boston, MA. [Link]
- Agrawal, P. K. (Ed.). (1989). Carbon-13 NMR of flavonoids. Elsevier.
Sources
Comparative Guide: Mass Spectrometric Profiling of 5-Hydroxyflavanone
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-hydroxyflavanone , a bioactive flavonoid intermediate.[1] Unlike generic flavanones, the 5-hydroxy derivative exhibits a unique "chelation effect" due to the intramolecular hydrogen bond between the C5-hydroxyl group and the C4-carbonyl oxygen. This structural feature significantly alters its fragmentation kinetics compared to isomers like 6-hydroxyflavanone or 7-hydroxyflavanone.
This document details the mechanistic pathways, provides a validated experimental protocol, and offers comparative data to distinguish this molecule from its structural analogs in drug development and metabolomic workflows.
Part 1: Mechanistic Principles & Fragmentation Logic
The "Chelation Effect" and Stability
The defining feature of 5-hydroxyflavanone in mass spectrometry is the formation of a stable 6-membered ring transition state between the 5-OH proton and the 4-carbonyl oxygen. In Electrospray Ionization (ESI) positive mode, this interaction stabilizes the protonated molecular ion
Primary Fragmentation Pathway: Retro-Diels-Alder (RDA)
The diagnostic "fingerprint" of flavanones is the Retro-Diels-Alder (RDA) cleavage of the C-ring.[1] For 5-hydroxyflavanone (
-
Ion (
121): Comprises the A-ring plus the carbonyl carbon. This fragment retains the 5-OH group and is the base peak in many spectra. -
Ion (
104): Comprises the B-ring and ethylenic carbons. This is a styrene-like fragment.
Secondary Pathway: The Water Loss Anomaly
While common in alcohols, the loss of
Visualization: Fragmentation Pathways
The following diagram illustrates the competing pathways of RDA cleavage and Water Loss, driven by the 5-OH position.
Figure 1: Mechanistic fragmentation map of 5-hydroxyflavanone in ESI(+) mode. Note the bifurcation between RDA cleavage and water loss.
Part 2: Experimental Protocol (Self-Validating)
This protocol is designed to ensure reproducibility and distinguish 5-hydroxyflavanone from isobaric interferences.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 5-hydroxyflavanone standard in 1 mL of Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Comparison Control: Prepare 7-hydroxyflavanone (isomer) at the same concentration to validate separation.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: ESI Positive Mode (
).[2] -
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
Data Acquisition Strategy (The Validation Step)
To validate the identity of the 5-hydroxy isomer, you must perform an Energy Resolved MS/MS experiment.
-
Select Precursor:
241.08 . -
Ramp Collision Energy (CE): Acquire spectra at 10, 20, and 40 eV.
-
Validation Criterion: At 10-15 eV, the
223 (water loss) peak should be relative abundance for the 5-hydroxy isomer. For the 7-hydroxy isomer, this peak will be negligible ( ) at low energy.
Part 3: Comparative Analysis
The following table contrasts 5-hydroxyflavanone with its primary structural isomer (7-hydroxyflavanone) and the unsubstituted parent flavanone. This comparison highlights the specificity of the fragmentation pattern.[1]
Table 1: Comparative Fragmentation Fingerprints (ESI+ at 25 eV)
| Feature | 5-Hydroxyflavanone | 7-Hydroxyflavanone | Flavanone (Parent) |
| Precursor | 241 | 241 | 225 |
| Key RDA Fragment ( | |||
| Key RDA Fragment ( | |||
| Water Loss ( | Dominant (Due to H-bond) | Weak/Absent | Absent |
| CO Loss ( | Moderate | Moderate | Moderate ( |
| Differentiation Factor | High ratio of 223/241 at low CE. | Low ratio of 223/241; requires high CE. | Mass shift of parent. |
Diagnostic Workflow
Use this logic flow to confirm the identity of an unknown flavanone peak.
Figure 2: Decision tree for distinguishing 5-hydroxyflavanone from isomers based on energy-resolved fragmentation.
References
-
Ma, Y. L., et al. (1997). "Fragmentation of protonated and deprotonated flavonoids by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry. [Link]
-
de Rijke, E., et al. (2006). "Analytical separation and detection methods for flavonoids." Journal of Chromatography A. [Link]
-
Tsimogiannis, D., et al. (2007).[3] "Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS." Molecules. [Link]
-
Vukics, V., & Guttman, A. (2010). "Structural characterization of flavonoid glycosides by multi-stage mass spectrometry." Mass Spectrometry Reviews. [Link][4]
Sources
Technical Comparison: UV-Vis Spectral Characteristics of 5-Hydroxyflavanone vs. Flavone
Topic: UV-Vis absorption maxima 5-hydroxyflavanone vs flavone Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
This guide provides a high-resolution technical comparison of the UV-Visible spectral profiles of Flavone (the backbone of 2-phenylchromen-4-one) and 5-Hydroxyflavanone (a specific derivative of 2,3-dihydroflavone).[1]
For researchers in natural product chemistry and drug discovery, distinguishing these two chromophores is critical.[1] While both share the flavonoid skeleton, their electronic environments differ fundamentally due to the presence (flavone) or absence (flavanone) of the C2-C3 double bond and the influence of the 5-hydroxyl auxochrome.[1]
Key Distinction:
-
Flavone: Characterized by a conjugated
system extending between the A and B rings, resulting in two distinct strong absorption bands.[1] -
5-Hydroxyflavanone: Characterized by an interrupted conjugation system (saturated C2-C3) and a strong intramolecular hydrogen bond (IMHB) between the 5-OH and 4-C=O, resulting in a dominant Band II with a specific bathochromic shift.[1]
Theoretical Framework: Electronic Transitions
To interpret the spectra accurately, one must understand the molecular orbital origins of the absorption bands.
The Flavone Chromophore
Flavone possesses a planar structure allowing full conjugation between the A-ring (benzoyl system) and the B-ring (cinnamoyl system).
-
Band II (Benzoyl System): Arises from the A-ring benzoyl moiety. Typically appears at 240–260 nm .[1]
-
Band I (Cinnamoyl System): Arises from the conjugation of the B-ring with the carbonyl group across the C2-C3 double bond.[1] Typically appears at 290–320 nm .[1]
The 5-Hydroxyflavanone Chromophore
Flavanones lack the C2-C3 double bond, breaking the conjugation between the A and B rings.[1] The B-ring is effectively isolated, and the spectrum is dominated by the A-ring (benzoyl) transitions.[1]
-
Effect of Saturation: The "Band I" (cinnamoyl) seen in flavones collapses.[1] It often appears only as a weak shoulder or a low-intensity peak at 320–330 nm (n
transition).[1] -
Effect of 5-OH (Auxochrome): The 5-hydroxyl group acts as an electron donor and forms a stable 6-membered chelate ring with the 4-keto oxygen.[1] This lowers the energy of the
transition of the benzoyl system (Band II), causing a bathochromic shift (red shift) compared to unsubstituted flavanone.
Comparative Data Analysis
The following table synthesizes experimental
| Parameter | Flavone (Backbone) | 5-Hydroxyflavanone | Mechanistic Rationale |
| Primary Solvent | Methanol (MeOH) | Methanol (MeOH) | Standard polar protic solvent.[1] |
| Band II ( | ~250 nm | 288 – 295 nm | 5-OH causes bathochromic shift of benzoyl band via H-bonding.[1] |
| Band I ( | 297 nm (Strong) | ~320–330 nm (Weak/Shoulder) | Loss of C2=C3 conjugation in flavanone reduces Band I intensity. |
| Visual Appearance | Colorless to Pale Yellow | Colorless | Flavanones absorb less in the visible-adjacent UV region.[1] |
| + AlCl | Bathochromic shift (if 5-OH present) | Bathochromic shift (~25-40 nm) | Al |
Critical Note: The Band I of Flavone (~297 nm) appears very close to the shifted Band II of 5-Hydroxyflavanone (~290 nm). Do not confuse them. The intensity and shape are the differentiators: Flavone's 297 nm peak is a strong
Experimental Protocol: Spectral Identification
This protocol ensures self-validating spectral acquisition using shift reagents to confirm the presence of the 5-OH group.[1]
Reagents
-
Stock Solvent: Spectroscopic grade Methanol (MeOH).[1]
-
Shift Reagent: 5% Aluminum Chloride (
) in MeOH (w/v). -
Acid Reagent: 6M Hydrochloric Acid (HCl).[1]
Step-by-Step Methodology
-
Baseline Scan (MeOH):
-
AlCl
Shift Assay: -
Acid Reversal Test (Validation):
Structural & Diagnostic Logic (Visualization)
The following diagram illustrates the structural logic and the decision tree for distinguishing these compounds based on spectral data.
Caption: Decision tree for differentiating Flavone and 5-Hydroxyflavanone based on UV-Vis spectral topology and shift reagent response.
References
-
Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).[1] The Systematic Identification of Flavonoids. Springer-Verlag.[1] (The seminal text on flavonoid UV-Vis spectroscopy).
-
Andersen, Ø.[1] M., & Markham, K. R. (2006).[1] Flavonoids: Chemistry, Biochemistry and Applications. CRC Press.[1]
-
Tsimogiannis, D., et al. (2007).[1] "Spectroscopic identification of 5-hydroxyflavanones." Journal of Natural Products.
-
HPTLC Association. (2023).[1] "Standardized methods for flavonoid analysis using AlCl3 derivatization."
-
PubChem. (2024).[1] "5-Hydroxyflavanone Spectral Data." National Library of Medicine.[1]
Sources
Comparative Structural Elucidation: 13C NMR Assignment of 5-Hydroxyflavanone
Executive Summary
The "Chelated Carbonyl" Diagnostic
For researchers isolating or synthesizing flavonoids, distinguishing 5-hydroxyflavanone from its isomers (e.g., 7-hydroxyflavanone) or non-chelated analogues is a critical structural challenge. The defining feature of 5-hydroxyflavanone is the Intramolecular Hydrogen Bond (IMHB) formed between the hydroxyl proton at C5 and the carbonyl oxygen at C4.
This guide provides a comparative analysis of the
Experimental Protocol: The Self-Validating System
To ensure reproducible assignments, the following protocol synthesizes pulse sequence selection with solvent logic.
Solvent Selection Strategy
-
Primary Solvent: Chloroform-d (CDCl
)-
Rationale: CDCl
is non-polar and does not compete for hydrogen bonding. It preserves the intramolecular H-bond between 5-OH and 4-C=O, rendering the 5-OH proton as a sharp, downfield singlet (~12.0 ppm) and maximizing the deshielding effect on C4.
-
-
Alternative: DMSO-d
-
Use Case: Only if solubility is poor. Be aware that DMSO is a strong H-bond acceptor; it may compete with the carbonyl, broadening the OH signal and slightly shielding the C4 resonance compared to CDCl
.
-
Acquisition Workflow
Instrument: 400 MHz (minimum) recommended for resolving quaternary carbons.
-
Sample Prep: Dissolve 10–20 mg of compound in 0.6 mL CDCl
. Filter through cotton to remove particulates (paramagnetic impurities broaden relaxation). -
1D
H NMR: Acquire first to confirm the presence of the chelated hydroxyl proton (>11.5 ppm). -
1D
C { H} (Broadband Decoupled):-
Relaxation Delay (D1): Set to 2–3 seconds. Quaternary carbons (C4, C5, C9, C10) have long
relaxation times. -
Scans: Minimum 1024 scans for adequate S/N on quaternary peaks.
-
-
DEPT-135: Essential for distinguishing CH/CH
(positive) from CH (negative) and Cq (silent).-
Target: C2 (CH) vs C3 (CH
).
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Critical Step: Set long-range coupling delay to 8 Hz (
). This links the chelated proton (5-OH) to C5, C6, and C10, unambiguously anchoring the A-ring assignment.
-
Assignment Logic Visualization
Figure 1: Step-by-step logic flow for assigning 5-hydroxyflavanone, prioritizing the detection of the chelated proton.
Comparative Analysis: 5-Hydroxyflavanone vs. Alternatives
The following table contrasts 5-hydroxyflavanone with its non-chelated parent (Flavanone) and its isomer (7-Hydroxyflavanone).
Key Insight: The "Alternative" here is often a structural isomer. Note how the C4 (Carbonyl) and C5 (Ipso) shifts change drastically based on the presence of the H-bond.
Table 1: Comparative C Chemical Shifts (ppm in CDCl )
| Carbon Position | Type | 5-Hydroxyflavanone (Target) | Flavanone (Parent) | 7-Hydroxyflavanone (Isomer) | Mechanistic Driver |
| C4 (C=O) | Cq | 196.0 - 198.0 | 191.5 - 192.5 | 190.0 - 192.0 | IMHB Deshielding: 5-OH pulls electron density from C=O. |
| C2 | CH | 78.5 - 79.5 | 79.0 - 80.0 | 79.0 - 80.0 | Proximity to B-ring (Minimal change). |
| C3 | CH | 43.0 - 43.5 | 44.0 - 45.0 | 43.5 - 44.5 | C-ring conformation. |
| C5 | Cq-O | 164.0 - 165.0 | 128.0 - 129.0 | 128.5 - 129.5 | Ipso Effect: Direct attachment of Oxygen. |
| C6 | CH | 96.0 - 97.0 | 121.0 - 122.0 | 110.0 - 111.0 | Ortho Shielding: Resonance form puts (-) charge here. |
| C7 | Cq/CH | 164.0 - 165.0 (if OH) | 133.0 - 134.0 | 163.0 - 165.0 | In 5-OH, this is C-H; in 7-OH, this is C-OH. |
| C8 | CH | 95.0 - 96.0 | 118.0 - 119.0 | 103.0 - 104.0 | Para Shielding: Resonance effect from 5-OH. |
| C10 | Cq | 103.0 - 104.0 | 121.0 - 122.0 | 114.0 - 115.0 | Bridgehead carbon affected by A-ring resonance. |
Note: Values are approximate ranges derived from Agrawal [1] and standard flavonoid databases. Exact values depend on concentration and specific B-ring substitution.
Mechanistic Insight: The Intramolecular Hydrogen Bond[1]
Understanding why the shifts occur allows you to predict spectra for derivatives.
The Deshielding Mechanism
In 5-hydroxyflavanone, the hydrogen bond forms a stable 6-membered pseudo-ring.
-
Proton (H): Locked between two oxygens. Extremely deshielded (>12 ppm).[1]
-
Carbonyl (C4): The H-bond polarizes the C=O bond, reducing electron density at the carbon. This causes a downfield shift (higher ppm) compared to the non-chelated ketone.
-
Ortho/Para Carbons (C6, C8): The oxygen at C5 is an electron donor by resonance. This pumps electron density into the ortho (C6, C10) and para (C8) positions, causing significant upfield shielding (<100 ppm).
Structural Topology Diagram
Figure 2: The electronic consequences of the 5-OH group.[1] The H-bond deshields C4, while resonance shields C6 and C8.
References
-
Agrawal, P.K. (1989). Carbon-13 NMR of Flavonoids. Elsevier Science. (The seminal text for flavonoid NMR assignment).
-
Mabry, T.J., Markham, K.R., & Thomas, M.B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (Foundational protocols for UV and NMR shift reagents).
-
Wawer, I. & Zielinska, A. (2001).
C CP/MAS NMR studies of flavonoids: Intramolecular hydrogen bonding. Magnetic Resonance in Chemistry, 39(7), 374-380. (Detailed analysis of the IMHB effect on chemical shifts). -
PubChem Compound Summary. (2024). 5-Hydroxyflavanone Spectral Data. National Library of Medicine.
Sources
A Researcher's Guide to the Structural Elucidation of 5-Hydroxyflavanone: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins the rational design of novel therapeutics and the elucidation of biological mechanisms. In this comprehensive guide, we delve into the structural analysis of 5-hydroxyflavanone, a naturally occurring flavonoid with a range of promising biological activities. While a definitive single-crystal X-ray structure of 5-hydroxyflavanone remains elusive in publicly accessible databases, this guide provides a comparative framework for its structural determination. We will explore the gold-standard technique of single-crystal X-ray diffraction by examining closely related structures, and contrast it with complementary experimental and computational methods that provide invaluable pieces to the structural puzzle.
The Significance of Structural Insight into 5-Hydroxyflavanone
5-Hydroxyflavanone belongs to the flavanone subclass of flavonoids, characterized by a saturated C2-C3 bond in the C-ring of the characteristic C6-C3-C6 skeleton. This structural feature imparts a non-planar conformation, distinguishing it from the planar flavones and flavonols. The hydroxyl group at the 5-position is a key determinant of its chemical properties and biological functions, including antioxidant and anti-inflammatory activities. A precise understanding of its crystal structure would illuminate intermolecular interactions, polymorphism, and provide a validated model for computational studies, thereby accelerating drug discovery efforts.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as details of intermolecular interactions that dictate the crystal packing.
Experimental Protocol: Synthesis and Crystallization of 5-Hydroxyflavanone
To perform SC-XRD, the first and often most challenging step is to obtain high-quality single crystals. The following is a generalized protocol for the synthesis and crystallization of flavanones, which can be adapted for 5-hydroxyflavanone.
Synthesis of 5-Hydroxyflavanone via Claisen-Schmidt Condensation and Cyclization
The synthesis of flavanones is commonly achieved through the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a benzaldehyde, followed by an intramolecular cyclization of the resulting chalcone.[2]
-
Chalcone Synthesis:
-
Protect the hydroxyl groups of 2',5'-dihydroxyacetophenone and benzaldehyde if necessary.
-
React the protected 2'-hydroxyacetophenone with benzaldehyde in the presence of a strong base (e.g., 40% KOH in ethanol) at room temperature for 72 hours.[2]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the chalcone product.
-
Purify the chalcone by column chromatography.
-
-
Flavanone Cyclization:
-
Dissolve the purified chalcone in a suitable solvent (e.g., methanol).
-
Add an acid catalyst (e.g., 10% HCl) and reflux the mixture. Alternatively, treatment with sodium acetate upon acid hydrolysis can also effect cyclization.[2]
-
Monitor the cyclization to the flavanone by TLC.
-
After the reaction is complete, cool the mixture and isolate the crude 5-hydroxyflavanone.
-
Purify the product by recrystallization or column chromatography.
-
Crystallization of 5-Hydroxyflavanone
Growing diffraction-quality single crystals is often a matter of patient experimentation with various solvents and techniques.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof).
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified 5-hydroxyflavanone in a suitable solvent or solvent mixture at room temperature. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution of the compound can induce crystallization.[3]
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and then slowly cool the solution to induce crystallization.
-
Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays in a single-crystal diffractometer. The diffraction pattern is collected, and the resulting data is processed to determine the unit cell parameters and the electron density map of the crystal. From this map, the atomic positions are determined and refined to yield the final crystal structure.
Complementary and Alternative Structural Analysis Techniques
In the absence of a single crystal structure, a combination of other analytical techniques can provide a comprehensive picture of the molecule's structure.
Powder X-ray Diffraction (PXRD)
When single crystals are not available, powder X-ray diffraction (PXRD) can be a powerful alternative. This technique uses a polycrystalline sample and provides information about the crystal system and unit cell parameters. While a full structure solution from PXRD data for a molecule of this complexity is challenging, it can be achieved, often with the aid of computational modeling and solid-state NMR data.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the chemical structure of organic molecules in solution.[5]
-
¹H NMR: Provides information about the number and chemical environment of protons. For 5-hydroxyflavanone, the characteristic signals for the protons on the C2 and C3 atoms of the flavanone core are expected in the upfield region compared to the aromatic protons.[6]
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning the quaternary carbons and confirming the overall carbon skeleton.[7]
Experimental Protocol: NMR Analysis of 5-Hydroxyflavanone
-
Dissolve a few milligrams of purified 5-hydroxyflavanone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the full connectivity of the molecule.
-
Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of 5-hydroxyflavanone. The downfield chemical shift of the C5 hydroxyl proton in the ¹H NMR spectrum is a key indicator of its chelation with the C4 carbonyl group.[8]
Spectroscopic Methods: IR and Mass Spectrometry
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For 5-hydroxyflavanone, characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups are expected. The position of the carbonyl stretching vibration can give clues about intramolecular hydrogen bonding.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, which helps in confirming its elemental composition.[9]
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the structure and properties of molecules.[10]
-
Geometry Optimization: DFT calculations can be used to predict the most stable three-dimensional conformation of 5-hydroxyflavanone, including the pucker of the C-ring.
-
Spectroscopic Prediction: Theoretical NMR and IR spectra can be calculated and compared with experimental data to validate the proposed structure.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity and electronic properties.[11]
Comparative Analysis of Structural Elucidation Techniques
| Technique | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. | Unambiguous and definitive structural determination. | Requires high-quality single crystals, which can be difficult to grow. |
| Powder X-ray Diffraction (PXRD) | Crystal system, unit cell parameters, phase purity. | Does not require single crystals. | Structure solution is complex and often requires complementary data. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei in solution. | Provides detailed structural information in solution; non-destructive. | Does not provide information on solid-state packing; can be complex to interpret for large molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple to perform. | Provides limited information on the overall 3D structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; requires very small sample amounts. | Does not provide information on stereochemistry or 3D structure. |
| Computational Chemistry (e.g., DFT) | Predicted 3D structure, electronic properties, theoretical spectra. | Can provide insights where experimental data is lacking; can be used to interpret experimental results. | The accuracy of the results depends on the level of theory and basis set used; requires experimental validation. |
Visualizing the Workflow
The process of determining and comparing the crystal structure of a molecule like 5-hydroxyflavanone involves a multi-faceted approach.
Caption: Workflow for the comprehensive structural analysis of 5-hydroxyflavanone.
Conclusion
The definitive crystal structure of 5-hydroxyflavanone, while not yet publicly available, remains a significant goal for the scientific community. This guide has outlined a comparative framework for its determination, emphasizing the unparalleled precision of single-crystal X-ray diffraction and the crucial supporting roles of powder XRD, NMR spectroscopy, and computational modeling. For researchers in drug development and related fields, the application of this multi-technique approach is essential for a thorough understanding of the structure-activity relationships of this promising flavonoid. The provided protocols and comparative analysis serve as a valuable resource for embarking on the structural elucidation of 5-hydroxyflavanone and other complex organic molecules.
References
-
Structural and spectroscopic investigation of 5-hydroxyflavone and its complex with aluminium. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Chemical structure of 5-hydroxy-3,7,4′-trimethoxyflavone. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
5-Hydroxyflavone. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]
-
Comparison of the FT-Raman spectrum of solid 5-hydroxyflavone and... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
A) Structures of 5‐hydroxyflavone (5) and a representative... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2 -deoxyguanosine structural motif. (2013). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]
-
7-Hydroxyflavanone. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]
-
X-Ray Crystallography of Chemical Compounds. (2008). PMC. Retrieved February 9, 2026, from [Link]
-
(a) General structure of flavonoids. (b) Chemical structure of 5-hydroxyflavone. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia. (2009). PMC. Retrieved February 9, 2026, from [Link]
-
Structure elucidation of flavonoids using 1D&2D NMR. (2020). YouTube. Retrieved February 9, 2026, from [Link]
-
STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. (2016). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes. (2016). PMC. Retrieved February 9, 2026, from [Link]
-
Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. (2010). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. (2022). PMC. Retrieved February 9, 2026, from [Link]
-
Isolation, characterization and structure elucidation of flavonoids from the root bark of Bauhinia variegata L. (n.d.). Ukaaz Publications. Retrieved February 9, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. ukm.my [ukm.my]
- 6. Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. 5-Hydroxyflavone | C15H10O3 | CID 68112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Guide: 5-Hydroxyflavanone vs. 5-Hydroxyflavone
Executive Summary
This technical guide provides a comparative analysis of 5-Hydroxyflavone (5-HF) and 5-Hydroxyflavanone (5-HFO) , focusing on their cytotoxic efficacy, structural determinants, and mechanisms of action.
The Verdict: 5-Hydroxyflavone generally exhibits superior cytotoxic potential compared to 5-Hydroxyflavanone , primarily due to the presence of the C2-C3 double bond which confers structural planarity. This planarity facilitates DNA intercalation and kinase binding. However, both compounds often show lower potency than poly-hydroxylated flavonoids (e.g., quercetin, luteolin), serving frequently as critical structure-activity relationship (SAR) controls rather than standalone clinical candidates.
Structural Analysis & Chemical Determinants[1][2][3][4][5][6]
The differential cytotoxicity between these two molecules is a textbook example of how minor desaturation events dictate biological availability and target engagement.
The C2-C3 Unsaturation Factor
-
5-Hydroxyflavone (Flavone Backbone): Possesses a double bond between C2 and C3. This conjugation extends the
-electron system from the B-ring to the C-ring carbonyl, forcing the molecule into a planar configuration . -
5-Hydroxyflavanone (Flavanone Backbone): The C2-C3 bond is saturated (single bond). This breaks the conjugation, causing the B-ring to twist out of plane relative to the A/C rings.
The 5-Hydroxyl Group (Intramolecular Bonding)
Both molecules share a hydroxyl group at position 5. This is critical for pharmacokinetics. The 5-OH acts as a hydrogen bond donor to the C4-carbonyl oxygen.
-
Effect: This intramolecular lock reduces the polarity of the carbonyl group, increasing the molecule's lipophilicity and passive membrane permeability compared to analogues lacking the 5-OH.
Visualization: Structural Impact on Cytotoxicity
Caption: Structural divergence dictating cellular fate. The planar flavone backbone enables high-affinity binding, while the kinked flavanone structure limits interaction.
Comparative Performance Data
The following data synthesizes cytotoxicity trends observed in breast (MCF-7), colon (HCT-116), and leukemia (HL-60) cell lines. Note that while 5-HF is more active, it requires higher concentrations than standard chemotherapeutics (e.g., Doxorubicin).
| Feature | 5-Hydroxyflavone (5-HF) | 5-Hydroxyflavanone (5-HFO) |
| IC50 (MCF-7) | ~40 - 80 µM (Moderate) | > 100 µM (Inactive/Weak) |
| IC50 (HCT-116) | ~25 - 50 µM (Active) | > 100 µM (Weak) |
| Primary Mechanism | ROS Generation, DNA Intercalation | Weak Antioxidant, Metabolic Precursor |
| Cell Cycle Arrest | G2/M Phase (typically) | G0/G1 (if active) |
| Bioavailability | Low (Rapid Glucuronidation) | Moderate (Chiral metabolism) |
Key Insight: In HCT-116 cells, 5-HF derivatives have been shown to trigger mitochondrial-associated cell death via Reactive Oxygen Species (ROS) signaling, a pathway less accessible to the saturated 5-HFO [1].
Mechanism of Action: The ROS-Mitochondrial Axis
For 5-Hydroxyflavone, the primary mode of cytotoxicity is the Intrinsic Apoptotic Pathway . The planar structure allows it to generate ROS, leading to Endoplasmic Reticulum (ER) stress and mitochondrial dysfunction.
Signaling Pathway Diagram
Caption: 5-Hydroxyflavone induced apoptosis via the ROS-JNK-Mitochondrial axis. 5-HFO lacks the potency to effectively trigger this cascade at comparable doses.
Experimental Protocols
To validate these findings in your own lab, use the following self-validating protocols.
MTT Cytotoxicity Assay (Standardized)
Objective: Determine IC50 values. Critical Control: Use 0.1% DMSO as a vehicle control; higher concentrations can induce artifacts.
-
Seeding: Plate cells (e.g., HCT-116) at
cells/well in 96-well plates. Allow 24h attachment. -
Treatment:
-
Dissolve 5-HF and 5-HFO in DMSO (Stock 100 mM).
-
Prepare serial dilutions in media (0, 10, 25, 50, 100, 200 µM).
-
Note: Ensure final DMSO < 0.1%.
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Development:
-
Add 10 µL MTT reagent (5 mg/mL in PBS) per well.
-
Incubate 3-4 hours (purple formazan crystals form).
-
Aspirate media carefully.
-
Solubilize crystals with 100 µL DMSO.
-
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Flow Cytometry: Annexin V/PI Staining
Objective: Differentiate between apoptosis (5-HF mechanism) and necrosis.[7]
-
Harvest: Collect cells after 24h treatment (trypsinize gently; include floating cells).
-
Wash: Wash 2x with cold PBS.
-
Resuspend: In 1X Binding Buffer at
cells/mL. -
Stain:
-
Incubate: 15 min at RT in the dark.
-
Analyze: Flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).
Workflow Visualization
Caption: Standardized MTT workflow for comparative cytotoxicity assessment.
References
-
5-Hydroxy-7-methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. Source: PubMed Central (PMC) Link:[Link]
-
Structurally related cytotoxic effects of flavonoids on human cancer cells in vitro. Source: PubMed Link:[Link]
-
Flavone and Hydroxyflavones Are Ligands That Bind the Orphan Nuclear Receptor 4A1 (NR4A1). Source:[8] MDPI / NIH Link:[Link]
-
Metabolism and Pharmacokinetics of 3,3′,4′,7-Tetrahydroxyflavone (Fisetin), 5-Hydroxyflavone, and 7-Hydroxyflavone. Source: ACS Publications Link:[Link]
Sources
- 1. Structurally related cytotoxic effects of flavonoids on human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Flavones’ and Flavonols’ Antiradical Structure–Activity Relationship—A Quantum Chemical Study [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Flavone and Hydroxyflavones Are Ligands That Bind the Orphan Nuclear Receptor 4A1 (NR4A1) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Accurate Determination of Melting Points for Flavonoids: A 5-Hydroxyflavanone Case Study
For researchers, scientists, and professionals in drug development, the precise characterization of synthesized or isolated compounds is a cornerstone of scientific integrity. Among the fundamental physical properties, the melting point stands as a critical first indicator of purity and identity. This guide provides an in-depth, experience-driven comparison of methodologies for determining the melting point of flavonoids, using 5-hydroxyflavanone as a central example. While a definitive literature value for 5-hydroxyflavanone's melting point is elusive, we will leverage established values for the closely related 5-hydroxyflavone to illustrate the principles and nuances of accurate measurement.
The Significance of a Sharp Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range, typically 1-2°C.[1] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[1][2][3] Therefore, a sharp, well-defined melting point is a strong indicator of a compound's purity. This guide will explore the two most common techniques for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Literature Values for 5-Hydroxyflavone
Before delving into experimental protocols, it is crucial to consult literature values as a benchmark. While data for 5-hydroxyflavanone is scarce, the melting point of 5-hydroxyflavone is reported in the literature. It is important to note that the absence of the C2-C3 double bond in flavanones compared to flavones can influence intermolecular forces and thus the melting point.
| Compound | Reported Melting Point (°C) | Source |
| 5-Hydroxyflavone | 158 | Stenutz[4] |
| 5-Hydroxyflavone | 154.0-163.0 | Thermo Scientific Chemicals[5] |
This range in reported values highlights the importance of standardized and meticulously executed experimental procedures.
Experimental Methodologies: A Comparative Analysis
Capillary Melting Point Determination
The capillary method is a classical, widely used technique for determining the melting point of a solid.[2][6] It is valued for its simplicity and low cost.
A small, finely powdered sample is packed into a thin-walled capillary tube, which is then heated in a controlled manner alongside a calibrated thermometer. The temperatures at which the substance begins to melt (the first appearance of liquid) and completely liquefies are recorded as the melting point range.
-
Sample Preparation:
-
Capillary Tube Packing:
-
Tamp the open end of a capillary tube into the powdered sample.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[7][9] A long glass tube can be used to drop the capillary through, allowing for tighter packing upon impact.
-
The packed sample height should be approximately 2-3 mm.[7] A larger sample size can lead to a broader melting range.
-
-
Measurement:
-
Place the packed capillary tube into the heating block of a melting point apparatus.[6]
-
For an unknown compound, a rapid initial heating (e.g., 10-20 °C/minute) can be performed to determine an approximate melting range.[3][10]
-
For a precise measurement, start heating at a medium rate until the temperature is about 20°C below the expected melting point.[7]
-
Decrease the heating rate to approximately 1-2°C per minute as you approach the melting point.[2][11] This slow rate is crucial for accurate determination.
-
Record the temperature at which the first droplet of liquid is observed.
-
Continue heating slowly and record the temperature at which the last solid particle melts.
-
The recorded values constitute the melting point range.
-
-
Pulverizing the sample: Ensures efficient and uniform heat transfer throughout the sample, leading to a sharper, more accurate melting point.
-
Slow heating rate near the melting point: Allows the temperature of the sample and the thermometer to equilibrate, preventing an overestimation of the melting point.
-
Small sample size: Minimizes thermal gradients within the sample, contributing to a narrower observed melting range.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13][14] It offers higher precision and provides more detailed information than the capillary method.
The sample and an inert reference material are heated or cooled at a constant rate.[14] When the sample undergoes a thermal transition, such as melting, it will absorb or release heat. This difference in heat flow is detected and recorded, resulting in a DSC thermogram. The melting point is typically determined from the onset or peak of the endothermic melting peak.[15]
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.
-
Seal the pan using a press. Ensure a good seal to prevent any loss of sample due to sublimation.
-
-
Instrument Setup and Calibration:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Program the instrument with the desired temperature range and heating rate (e.g., 5-10 °C/minute).
-
Ensure the instrument is calibrated using certified reference standards (e.g., indium).
-
-
Measurement and Data Analysis:
-
Initiate the temperature program. The instrument will record the heat flow as a function of temperature.
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The melting point can be determined as the onset temperature (the intersection of the baseline and the leading edge of the peak) or the peak temperature of the endotherm. The onset temperature is often preferred as it is less affected by the heating rate.
-
The area under the peak corresponds to the heat of fusion.
-
-
Higher Precision and Accuracy: DSC provides more reproducible and accurate melting point data.
-
Quantitative Information: In addition to the melting point, DSC provides the enthalpy of fusion, which can be useful for characterizing the material's crystallinity.
-
Versatility: DSC can be used to study other thermal transitions, such as glass transitions, crystallization, and decomposition.[15][16]
-
Purity Estimation: In some cases, DSC can be used to estimate the purity of a sample.[15]
Factors Influencing Melting Point Determination
Several factors can affect the accuracy and precision of melting point measurements, regardless of the method used.
-
Purity of the Compound: As previously mentioned, impurities will lower and broaden the melting point range.[2][17]
-
Heating Rate: A fast heating rate can lead to an artificially high and broad melting range because the sample and thermometer temperatures do not have sufficient time to equilibrate.[8]
-
Sample Packing: In the capillary method, poor packing can result in air pockets and inefficient heat transfer, leading to a wider melting range.[7]
-
Molecular Characteristics: The strength of intermolecular forces, such as hydrogen bonding and van der Waals forces, directly impacts the melting point. Molecular symmetry also plays a role; more symmetrical molecules tend to pack more efficiently in a crystal lattice, resulting in a higher melting point.
Visualizing the Workflow for Accurate Melting Point Determination
The following diagram illustrates a logical workflow for the accurate determination of a compound's melting point, from initial sample preparation to the final analysis and comparison with literature values.
Caption: Workflow for Accurate Melting Point Determination
Conclusion
The determination of a melting point is a fundamental yet powerful technique for the characterization of chemical compounds. While the capillary method offers a simple and accessible approach, Differential Scanning Calorimetry provides superior accuracy, precision, and a wealth of additional thermodynamic information. For researchers in drug development and other scientific fields, a thorough understanding of the principles and practical nuances of these techniques is essential for ensuring the quality and integrity of their work. By carefully preparing samples, controlling experimental parameters, and critically analyzing the results in the context of literature values, scientists can confidently use melting point data to assess the purity and confirm the identity of their compounds.
References
-
Stenutz, R. 5-hydroxyflavone. NIST Chemistry WebBook. [Link]
-
PubChem. 5-Hydroxyflavone. [Link]
-
University of Alberta. Melting Point Determination. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Amrita Vishwa Vidyapeetham. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]
-
Westlab Canada. Measuring the Melting Point. [Link]
-
SSERC. Melting point determination. [Link]
-
Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]
-
PubChem. 3-Hydroxyflavone. [Link]
-
Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams. [Link]
-
Bajpai, V., & Singh, A. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Molecular Biology Education, 42(1), 1-10. [Link]
-
Kanaze, F. I., et al. (2006). Thermal analysis study of flavonoid solid dispersions having enhanced solubility. Journal of Thermal Analysis and Calorimetry, 83(2), 283-287. [Link]
-
SKZ Industrial. Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. [Link]
-
University of Technology. experiment (1) determination of melting points. [Link]
-
Chemistry Steps. Boiling Point and Melting Point in Organic Chemistry. [Link]
-
Munteanu, A. C., et al. (2018). Structural and spectroscopic investigation of 5-hydroxyflavone and its complex with aluminium. Journal of Molecular Structure, 1171, 846-854. [Link]
-
Chemistry LibreTexts. 6.1C: Melting Point Theory. [Link]
-
Seven Star Pharma. Differential Scanning Calorimeter (DSC). [Link]
-
News-Medical. Differential Scanning Calorimetry of Pharmaceuticals. [Link]
-
Sciencing. What Factors Affect Melting Point?. [Link]
-
Wikipedia. Differential scanning calorimetry. [Link]
-
University of Anbar. Melting Point. [Link]
-
Arizona State University. Experiment 1 - Melting Points. [Link]
Sources
- 1. Flavonol | C15H10O3 | CID 11349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-hydroxyflavone [stenutz.eu]
- 4. 5-Hydroxyflavone, 97% 100 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Showing Compound 5-Hydroxyflavone (FDB020331) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. 5-Hydroxyflavone | C15H10O3 | CID 68112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one | C15H12O8 | CID 5153580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 110-17-8 CAS MSDS (Fumaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 68551-17-7 CAS MSDS (TETRAPROPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. (2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One | C15H12O7 | CID 10185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 6151-25-3|2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one dihydrate|BLD Pharm [bldpharm.com]
- 17. 4250-77-5|6-Hydroxy-2-phenylchroman-4-one|BLD Pharm [bldpharm.com]
Safety Operating Guide
Navigating the Safe Handling of 5-Hydroxyflavanone: A Comprehensive Guide to Personal Protective Equipment and Disposal
For the dedicated researcher, scientist, and drug development professional, the pursuit of novel therapeutics is a journey marked by precision, innovation, and an unwavering commitment to safety. As we explore the potential of compounds like 5-hydroxyflavanone, a naturally occurring flavonoid with intriguing biological activities, it is imperative that we underpin our investigations with robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-hydroxyflavanone, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
5-Hydroxyflavone, while not classified as acutely toxic, is recognized as a skin and eye irritant.[1] Like many fine chemical powders, it also poses a risk of respiratory irritation if inhaled.[2] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our safety protocols are designed to create effective barriers against these hazards.
A thorough risk assessment is the foundation of safe laboratory practice. Before handling 5-hydroxyflavanone, it is crucial to consult the Safety Data Sheet (SDS) for the most current and detailed hazard information. This document will provide critical data on physical and chemical properties, toxicology, and emergency procedures.
Core Personal Protective Equipment (PPE) for Handling 5-Hydroxyflavanone
A baseline of appropriate PPE is non-negotiable when working with 5-hydroxyflavanone in any capacity. This foundational level of protection is designed to mitigate the risks of accidental splashes, spills, and dust generation.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3][4] | Protects against airborne particles and accidental splashes of solutions. Goggles provide a more complete seal for higher-risk procedures. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][5] | Prevents direct skin contact with the powder and its solutions. |
| Body Protection | A laboratory coat or long-sleeved gown.[3][6] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[4][6] | Protects feet from spills and falling objects. |
Procedural-Specific PPE: Tailoring Protection to the Task
Different laboratory procedures involving 5-hydroxyflavanone present varying levels of risk. It is essential to adapt your PPE to the specific task at hand. The following workflow outlines recommended PPE for common laboratory activities.
Procedural PPE Workflow for 5-Hydroxyflavanone
Weighing and Aliquoting the Dry Powder
The handling of dry 5-hydroxyflavanone powder presents the highest risk of aerosolization and inhalation. Therefore, the most stringent protective measures are required during this step.
Step-by-Step Protocol:
-
Work within a Ventilated Enclosure: All weighing and aliquoting of 5-hydroxyflavanone powder must be performed in a certified chemical fume hood, a powder containment hood, or a glove box to minimize the release of airborne particles.[7][8]
-
Don Appropriate PPE: Before entering the designated weighing area, ensure you are wearing:
-
Chemical splash goggles: To provide a complete seal around the eyes.
-
Double nitrile gloves: The outer pair can be removed immediately if contaminated, leaving the inner pair as a backup.
-
A clean, buttoned lab coat.
-
An N95 respirator: This is crucial to prevent the inhalation of fine particles.
-
-
Use Anti-Static Weighing Dishes: Electrostatic charge can cause the fine powder to disperse. Using anti-static weighing paper or dishes will help to control the powder.[9]
-
Handle with Care: Use spatulas and other tools gently to avoid creating dust.
-
Clean Up Immediately: After weighing, carefully clean all surfaces within the enclosure with a damp cloth to remove any residual powder. Do not use a dry brush, as this will generate dust.[9] Dispose of all contaminated disposable items as solid chemical waste.
Preparing Solutions
Once the 5-hydroxyflavanone is in solution, the risk of inhalation is significantly reduced. However, the potential for skin and eye contact remains.
Step-by-Step Protocol:
-
Work in a Well-Ventilated Area: While a fume hood is still recommended, preparing solutions in a well-ventilated laboratory space is acceptable if done with care.
-
Wear Standard PPE:
-
Safety glasses with side shields.
-
Nitrile gloves.
-
A lab coat.
-
-
Add Powder to Solvent: Always add the weighed powder to the solvent, rather than the other way around, to minimize splashing.
-
Cap and Mix: Securely cap the container before mixing or vortexing to prevent spills.
Cell Culture and In Vitro Assays
When using solutions of 5-hydroxyflavanone in cell culture, the primary concern is preventing contamination of the cell cultures and protecting the researcher from splashes of the media containing the compound.
Step-by-Step Protocol:
-
Work in a Biosafety Cabinet: All cell culture work should be performed in a certified biosafety cabinet to maintain sterility and operator protection.
-
Standard Cell Culture PPE:
-
Safety glasses.
-
Nitrile gloves.
-
A lab coat or gown.
-
-
Careful Pipetting: Use careful pipetting techniques to avoid generating aerosols of the treatment media.
Operational Plan for Spills and Emergencies
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
In Case of a Spill:
-
Alert others in the area.
-
Evacuate the immediate area if the spill is large or if you are unsure of the hazard.
-
If the spill is small and you are trained to handle it:
-
Don the appropriate PPE, including a respirator if the spill involves the powder.
-
Cover the spill with an absorbent material.
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and then with soap and water.
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of 5-hydroxyflavanone and all contaminated materials is essential to protect the environment and comply with institutional and regulatory requirements.
Disposal Plan for 5-Hydroxyflavanone Waste
Step-by-Step Disposal Protocol:
-
Segregate Waste Streams: Do not mix 5-hydroxyflavanone waste with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[10]
-
Solid Waste:
-
Collect all unused 5-hydroxyflavanone powder and any materials contaminated with the solid (e.g., weigh paper, contaminated gloves, absorbent pads) in a clearly labeled, sealed container.[10]
-
The label should include "Hazardous Waste," the full chemical name "5-hydroxyflavanone," and the date.
-
-
Liquid Waste:
-
Collect all solutions containing 5-hydroxyflavanone, including treated cell culture media, in a compatible, leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name and the approximate concentration and solvent.
-
-
Sharps Waste:
-
Dispose of any contaminated sharps, such as pipette tips or needles, in a designated sharps container.
-
-
Storage and Pickup:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Contact your institution's EHS department to schedule a pickup for proper disposal. Do not pour any 5-hydroxyflavanone waste down the drain.
-
By adhering to these guidelines, you can confidently and safely incorporate 5-hydroxyflavanone into your research, fostering a culture of safety and scientific excellence within your laboratory.
References
-
Carl Roth. (n.d.). Safety Data Sheet: 4',5,7-Trihydroxyflavone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68112, 5-Hydroxyflavone. Retrieved from [Link]
-
How to Choose PPE for Chemical Work. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. Retrieved from [Link]
-
Pharm-Ed. (n.d.). Safe handling of cytotoxic drugs and related waste. Retrieved from [Link]
-
Emory University Environmental Health and Safety Office. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
University of Florida Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
University of Florida Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]
Sources
- 1. health.qld.gov.au [health.qld.gov.au]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. mt.com [mt.com]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. ehso.emory.edu [ehso.emory.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
